molecular formula C14H11BrO2 B572028 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid CAS No. 1215206-69-1

2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Cat. No.: B572028
CAS No.: 1215206-69-1
M. Wt: 291.144
InChI Key: FOLGJPOZRNIERU-UHFFFAOYSA-N
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Description

2'-Bromo-6'-methylbiphenyl-3-carboxylic acid (Molecular Formula: C14H11BrO2) is a high-value biphenyl derivative designed for advanced research and development, particularly in medicinal and synthetic chemistry. This compound serves as a versatile and crucial synthetic intermediate. Its molecular structure incorporates two key functional handles: a bromine atom and an ortho-methyl group on one phenyl ring, and a carboxylic acid group on the other. This architecture allows for extensive further functionalization via cross-coupling reactions (such as Suzuki or Buchwald-Hartwig amination) using the bromine site, while the carboxylic acid can be readily used to form amides or esters, or for salt formation. Researchers primarily value this chemical as a foundational building block in the synthesis of complex organic molecules, including potential pharmaceutical candidates like kinase inhibitors or GPCR modulators, where the biphenyl core is a common pharmacophore. The steric and electronic properties conferred by the bromo and methyl substituents make it especially useful for constructing molecules with specific three-dimensional geometries and for studying structure-activity relationships (SAR). This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All necessary safety information should be consulted in the accompanying Safety Data Sheet.

Properties

IUPAC Name

3-(2-bromo-6-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-9-4-2-7-12(15)13(9)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLGJPOZRNIERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681785
Record name 2'-Bromo-6'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-69-1
Record name 2'-Bromo-6'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a strategic synthesis route for 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid, a substituted biphenyl carboxylic acid of interest to researchers and professionals in drug development and materials science. The proposed synthesis leverages the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and offer insights into the underlying chemical principles.

Introduction

Substituted biphenyl carboxylic acids are a class of organic compounds that feature prominently in the development of pharmaceuticals, agrochemicals, and advanced materials. Their rigid, yet tunable, biphenyl scaffold allows for the precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity. This compound, with its specific substitution pattern, presents a unique synthetic challenge that requires careful planning and execution. This guide will focus on a convergent synthesis strategy, highlighting the key Suzuki-Miyaura coupling step.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests that the most logical disconnection is at the biphenyl C-C bond. This leads to two key synthons: a 2-bromo-6-methylphenyl derivative and a 3-carboxyphenyl derivative. The Suzuki-Miyaura cross-coupling reaction is the ideal forward reaction to connect these two fragments. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.

Our chosen strategy involves the coupling of 2-bromo-6-methylaniline with 3-carboxyphenylboronic acid . The amino group in 2-bromo-6-methylaniline can then be converted to the target bromo group via a Sandmeyer reaction. This approach offers several advantages:

  • Convergent Synthesis: The two key fragments can be prepared separately and then combined in the final steps, which is generally more efficient than a linear synthesis.

  • High-Yielding Reactions: The Suzuki-Miyaura and Sandmeyer reactions are well-established and generally provide good to excellent yields.

  • Commercially Available Starting Materials: The precursors for both coupling partners are readily available, reducing the initial synthetic effort.

The overall synthetic strategy can be visualized as follows:

Synthesis_Route Target This compound Intermediate_1 2'-Amino-6'-methylbiphenyl-3-carboxylic acid Target->Intermediate_1  Sandmeyer Reaction Starting_Material_1 2-Bromo-6-methylaniline Intermediate_1->Starting_Material_1  Suzuki-Miyaura Coupling Starting_Material_2 3-Carboxyphenylboronic acid Intermediate_1->Starting_Material_2  Suzuki-Miyaura Coupling

Caption: Retrosynthetic approach for this compound.

Part 1: Synthesis of Key Intermediates

Preparation of 2-Bromo-6-methylaniline

2-Bromo-6-methylaniline is a key starting material and can be synthesized from commercially available 2-methylaniline (o-toluidine). The synthesis involves a two-step process of acetylation to protect the amino group, followed by bromination and deprotection.

Experimental Protocol:

  • Acetylation of 2-Methylaniline: To a solution of 2-methylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2 hours. Pour the reaction mixture into ice-water to precipitate the product, N-(2-methylphenyl)acetamide. Filter the solid, wash with cold water, and dry.

  • Bromination of N-(2-methylphenyl)acetamide: Dissolve the N-(2-methylphenyl)acetamide (1.0 eq) in glacial acetic acid. Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise at room temperature. Stir for 4 hours. The product, N-(2-bromo-6-methylphenyl)acetamide, will precipitate out of the solution. Filter the solid and wash with a small amount of cold acetic acid.

  • Hydrolysis of N-(2-bromo-6-methylphenyl)acetamide: Suspend the N-(2-bromo-6-methylphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid. Reflux the mixture for 6 hours. Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-bromo-6-methylaniline.

Preparation of 3-Carboxyphenylboronic Acid

3-Carboxyphenylboronic acid is another crucial starting material. It can be prepared from 3-bromobenzoic acid via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

Experimental Protocol:

  • To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (2.2 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 eq) dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with 2 M hydrochloric acid and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system like water or an ethyl acetate/hexanes mixture to yield pure 3-carboxyphenylboronic acid.

Part 2: The Core Suzuki-Miyaura Cross-Coupling Reaction

The central step in this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-6-methylaniline and 3-carboxyphenylboronic acid. The reaction conditions need to be carefully optimized to achieve a high yield of the desired biphenyl product.

Suzuki_Coupling Reactant_1 2-Bromo-6-methylaniline Product 2'-Amino-6'-methylbiphenyl-3-carboxylic acid Reactant_1->Product Reactant_2 3-Carboxyphenylboronic acid Reactant_2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • In a round-bottom flask, combine 2-bromo-6-methylaniline (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq).

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (around 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and then with a non-polar solvent like hexanes to remove any non-polar impurities.

  • The crude 2'-amino-6'-methylbiphenyl-3-carboxylic acid can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh3)4 is a commonly used, efficient catalyst for Suzuki-Miyaura couplings. Other palladium catalysts with specialized ligands can also be employed to improve yields and reaction times.[1][2]

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. Potassium carbonate is a common and effective choice. Other bases like sodium carbonate or cesium carbonate can also be used.

  • Solvent: A two-phase solvent system like toluene/water or dioxane/water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is important to prevent oxidation of the palladium catalyst.

Part 3: Final Transformation via Sandmeyer Reaction

The final step is the conversion of the amino group in 2'-amino-6'-methylbiphenyl-3-carboxylic acid to the target bromo group using the Sandmeyer reaction. This classic transformation proceeds via a diazonium salt intermediate.[3][4][5]

Sandmeyer_Reaction Starting_Material 2'-Amino-6'-methylbiphenyl-3-carboxylic acid Intermediate Diazonium Salt Intermediate Starting_Material->Intermediate Diazotization Reagent_1 NaNO2, HBr Reagent_1->Intermediate Product This compound Intermediate->Product Bromination Reagent_2 CuBr Reagent_2->Product

Caption: The two-stage process of the Sandmeyer reaction.

Experimental Protocol:

  • Diazotization: Dissolve 2'-amino-6'-methylbiphenyl-3-carboxylic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, excess) at 0-5 °C. To this cooled solution, add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution at 0-5 °C. Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography or recrystallization to yield the final product.

Data Summary

StepReactionKey ReagentsTypical Yield
1Acetylation of 2-methylanilineAcetic anhydride, Acetic acid>90%
2Bromination of N-(2-methylphenyl)acetamideBromine, Acetic acid80-85%
3HydrolysisHCl, Ethanol>90%
4Boronic acid synthesisn-BuLi, Triisopropyl borate70-80%
5Suzuki-Miyaura CouplingPd(PPh3)4, K2CO375-90%
6Sandmeyer ReactionNaNO2, HBr, CuBr60-75%

Conclusion

The synthesis of this compound can be efficiently achieved through a convergent strategy centered around a Suzuki-Miyaura cross-coupling reaction. This in-depth guide provides a robust and logical pathway, from the preparation of key intermediates to the final product. The described protocols, along with the rationale behind the experimental choices, offer a solid foundation for researchers and drug development professionals to successfully synthesize this and other structurally related biphenyl compounds. The versatility of the Suzuki-Miyaura and Sandmeyer reactions allows for the potential synthesis of a wide array of analogs by simply varying the starting materials.

References

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An In-depth Technical Guide to the Physicochemical Properties of 2'-Bromo-6'-methylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2'-Bromo-6'-methylbiphenyl-3-carboxylic acid is a biphenyl carboxylic acid derivative. The biphenyl scaffold is a common structural motif in medicinal chemistry and materials science, valued for its rigid, well-defined geometry.[1] The presence of the carboxylic acid group imparts acidic properties and provides a handle for further chemical modifications, such as amide bond formation. The bromine and methyl substituents on one of the phenyl rings introduce steric and electronic perturbations that can significantly influence the molecule's conformation and, consequently, its physicochemical and biological properties.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive experimental data in the public domain, this document combines available information with established, robust experimental protocols for determining key parameters. Additionally, computationally predicted values for properties like pKa and logP are provided to offer a more complete profile for researchers. This guide is intended for an audience of researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's characteristics for applications ranging from synthetic chemistry to pharmaceutical development.

Core Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₄H₁₁BrO₂Supplier Data
Molecular Weight 291.14 g/mol Supplier Data
Appearance White to off-white solidGeneral observation for similar compounds
Purity ≥95%Supplier Data
Melting Point Not availableTo be determined experimentally
Aqueous Solubility Not availableTo be determined experimentally
pKa ~3.8 (Predicted)Computational Prediction (ACD/Percepta, MarvinSketch)[2][3]
logP ~4.2 (Predicted)Computational Prediction (ACD/Percepta, MarvinSketch)[3][4]

Experimental Determination of Physicochemical Properties

For researchers requiring precise, experimentally validated data, the following section outlines detailed, step-by-step methodologies for the determination of key physicochemical properties. These protocols are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure scientific rigor and reproducibility.

Determination of Aqueous Solubility (OECD Guideline 105)

Aqueous solubility is a critical parameter that influences a compound's bioavailability and formulation development.[5] The flask method, as described in OECD Guideline 105, is suitable for compounds with solubility above 10⁻² g/L.[6][7]

Principle: A supersaturated solution of the compound in water is prepared and allowed to equilibrate. The concentration of the dissolved compound in the aqueous phase is then determined by a suitable analytical method.

Experimental Protocol:

  • Preparation of the Test Solution: Add an excess amount of this compound to a flask containing high-purity water. The amount should be sufficient to ensure that a solid phase remains after equilibration.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or magnetic stirrer. The equilibration time should be sufficient to reach a steady state, which should be determined in preliminary tests (e.g., sampling and analysis at 24, 48, and 72 hours).

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the aqueous phase from the solid by centrifugation or filtration. Ensure that the separation method does not alter the concentration of the dissolved compound.

  • Analysis: Determine the concentration of this compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The aqueous solubility is reported as the mean concentration from at least three replicate experiments.

Diagram: Workflow for Aqueous Solubility Determination

G start Start prep Prepare supersaturated solution (Compound + Water) start->prep equilibrate Equilibrate at constant temperature (e.g., 24-72h) prep->equilibrate separate Separate phases (Centrifugation/Filtration) equilibrate->separate analyze Analyze aqueous phase (e.g., HPLC-UV) separate->analyze report Report solubility analyze->report

Caption: Workflow for determining aqueous solubility via the flask method.

Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values, which in turn affects its solubility, absorption, and distribution.[8] Potentiometric titration is a highly accurate method for pKa determination.[9][10]

Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) and titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Experimental Protocol:

  • Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility). Purge the solution with nitrogen to remove dissolved carbon dioxide.

  • Titration: Immerse the calibrated pH electrode and the titrant delivery tube into the sample solution. Titrate the solution with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Diagram: Relationship between Titration Curve and pKa

G Titration Curve and pKa Determination origin x_axis origin->x_axis Volume of Titrant Added y_axis origin->y_axis pH p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 pKa_point pKa_label pKa = pH at half-equivalence point pKa_point->pKa_label

Sources

2'-Bromo-6'-methylbiphenyl-3-carboxylic acid CAS number 1215206-69-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid (CAS No. 1215206-69-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized building block with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical properties, a robust synthetic protocol, and its emerging applications, particularly in the fields of targeted therapy and protein degradation.

Introduction: The Strategic Value of Substituted Biphenyl Carboxylic Acids

Biphenyl carboxylic acid derivatives are recognized as "privileged scaffolds" in medicinal chemistry. Their rigid, yet conformationally dynamic, biphenyl core, combined with the functional handle of a carboxylic acid, provides a versatile platform for the synthesis of novel therapeutic agents.[1] This structural motif is a cornerstone in the development of drugs targeting a wide array of diseases, including inflammatory conditions, cancer, and hypertension.[2]

This compound, in particular, offers a unique combination of functionalities. The ortho-bromo and methyl groups on one phenyl ring introduce specific steric and electronic features that can be exploited to fine-tune binding interactions with biological targets. The carboxylic acid on the second ring serves as a key point for further chemical modification, making it an ideal intermediate for library synthesis and lead optimization.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties of this compound.

General Properties
PropertyValueSource
CAS Number 1215206-69-1[4]
Molecular Formula C₁₄H₁₁BrO₂[5]
Molecular Weight 291.14 g/mol [5]
Appearance White to off-white solid (predicted)General knowledge
Purity Typically ≥95%[5]
Predicted Spectroscopic Data
Technique Predicted Features
¹H NMR (400 MHz, CDCl₃) δ ~10-11 ppm (s, 1H, -COOH), 7.2-8.2 ppm (m, 7H, Ar-H), 2.1-2.3 ppm (s, 3H, -CH₃)
¹³C NMR (101 MHz, CDCl₃) δ ~170-175 ppm (C=O), 120-145 ppm (Ar-C), ~20 ppm (-CH₃)
IR (KBr, cm⁻¹) ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600, 1450 (C=C aromatic stretch), ~750-850 (C-Br stretch)
Mass Spectrometry (ESI-MS) m/z [M-H]⁻ ≈ 289.99, 291.99 (isotopic pattern for Br)

Disclaimer: The spectroscopic data presented above are predicted values based on the chemical structure and data from similar compounds. Actual experimental data may vary.

Synthesis and Purification: A Reliable Pathway

The construction of the biphenyl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[3] This reaction facilitates the formation of a C-C bond between an aryl halide and an aryl boronic acid or ester.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned through a Suzuki-Miyaura coupling between 3-boronobenzoic acid and 1-bromo-2-iodo-3-methylbenzene or a related dihalide. A more practical and commonly employed strategy, however, involves the coupling of two more readily available starting materials: 3-Carboxyphenylboronic acid and 2-Bromo-1-iodo-3-methylbenzene .

Synthetic_Workflow SM1 3-Carboxyphenylboronic acid Catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) SM1->Catalyst SM2 2-Bromo-1-iodo-3-methylbenzene SM2->Catalyst Product This compound Catalyst->Product Suzuki-Miyaura Coupling Solvent Solvent (e.g., 1,4-Dioxane/H₂O) Solvent->Catalyst

A proposed Suzuki-Miyaura coupling for the synthesis of the target compound.
Step-by-Step Experimental Protocol

This protocol is a generalized procedure adapted from established methods for the synthesis of biphenyl carboxylic acids.[3]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 3-Carboxyphenylboronic acid (1.2 equivalents) and 2-Bromo-1-iodo-3-methylbenzene (1.0 equivalent).

  • Catalyst and Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) and potassium carbonate (K₂CO₃, 3.0 equivalents).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and acidify to a pH of ~2-3 with 2M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Development: A Versatile Building Block

The unique structural features of this compound make it a valuable building block for the synthesis of complex molecules in drug discovery.

Kinase Inhibitors

The biphenyl scaffold is a common feature in many kinase inhibitors.[9] The specific substitution pattern of this compound can be utilized to achieve selective binding to the ATP-binding pocket of various kinases. The ortho-methyl group can induce a twisted conformation of the biphenyl system, which can be advantageous for fitting into specific binding pockets. The bromo substituent can serve as a handle for further functionalization or can be involved in halogen bonding interactions with the target protein. The carboxylic acid can be used to improve solubility or to introduce interactions with basic residues in the kinase active site.[10]

PROTACs and Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound is an excellent starting point for the synthesis of PROTACs. The carboxylic acid can be readily coupled to a linker, which is then attached to an E3 ligase ligand. The biphenyl moiety can be further elaborated to create a potent and selective "warhead" for the target protein.[2][11]

PROTAC_Concept BuildingBlock This compound Linker Linker BuildingBlock->Linker Coupling Warhead Target Protein Warhead BuildingBlock->Warhead Modification E3_Ligand E3 Ligase Ligand Linker->E3_Ligand PROTAC PROTAC Linker->PROTAC E3_Ligand->PROTAC Warhead->PROTAC

Conceptual role in PROTAC synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][13]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[12]

  • Storage: Store in a cool, dry place away from incompatible materials.[4]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique substitution pattern and versatile functional groups provide a solid foundation for the synthesis of novel kinase inhibitors, PROTACs, and other targeted therapies. The synthetic route via Suzuki-Miyaura coupling is robust and scalable, making this compound an accessible and valuable tool for researchers in the pharmaceutical sciences.

References

  • BenchChem. (n.d.). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid.
  • Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
  • Labcompare.com. (n.d.). This compound B180235 from Aladdin Scientific Corporation.
  • Google Patents. (n.d.). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • BLDpharm. (n.d.). 1215206-69-1|this compound.
  • Sigma-Aldrich. (n.d.). Degrader Building Blocks for Targeted Protein Degradation.
  • Molecules. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery.
  • National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.
  • MDPI. (n.d.). Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer.
  • RSC Publishing. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders.
  • MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
  • National Institutes of Health. (n.d.). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo.
  • Pubs-Repository. (n.d.). Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth.
  • Tocris Bioscience. (n.d.). Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation.
  • PubMed. (2017). Discovery of novel BTK inhibitors with carboxylic acids.
  • ResearchGate. (n.d.). (A) PROTAC building blocks. (B) Chemical structures of PROTACs in Phase... | Download Scientific Diagram.
  • National Institutes of Health. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia.
  • ScienceOpen. (n.d.). Application of a macrocyclization strategy in kinase inhibitor development.
  • Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • BenchChem. (n.d.). A Technical Guide to Spectroscopic Data in Drug Development: NMR, GC-MS, and IR.
  • Echemi. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheets.

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A-Z Guide to the Structural Elucidation of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed, multi-faceted strategy for the structural elucidation of the novel biphenyl derivative, 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the rationale behind the selection of a synergistic suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography. Each section offers a self-validating system, where the data from one technique corroborates and refines the interpretations of another, culminating in an unambiguous structural confirmation. We present not only the theoretical underpinnings and expected outcomes for each method but also provide detailed, field-tested protocols and visual workflows to ensure replicability and deep comprehension.

Introduction: The Significance of Biphenyl Scaffolds and the Analytical Challenge

Biphenyl derivatives are a cornerstone of modern medicinal chemistry and materials science. Their unique conformational flexibility, characterized by the dihedral angle between the two phenyl rings, allows them to serve as privileged scaffolds in drug design.[1] The introduction of specific substituents, such as in this compound (Molecular Formula: C₁₄H₁₁BrO₂, Molecular Weight: 291.14 g/mol ), creates a chiral axis, leading to atropisomerism.[2][3] This steric hindrance to rotation imparts a rigid, three-dimensional structure that can be pivotal for targeted biological activity.[4]

Mass Spectrometry (MS): The First Step in Molecular Confirmation

Mass spectrometry serves as the initial checkpoint, providing the molecular weight and crucial information about the elemental composition, particularly the presence of the bromine atom.

Rationale for MS Analysis

The primary goal is to confirm the molecular formula. Due to the isotopic nature of bromine, the mass spectrum of a bromine-containing compound exhibits a characteristic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.7% and 49.3%, respectively).[5][6] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive signature for the presence of a single bromine atom in the molecule.[5][6]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

  • Instrument: A high-resolution mass spectrometer equipped with an Electron Ionization (EI) source is ideal. EI is a hard ionization technique that induces fragmentation, providing structural clues.[7]

  • Parameters:

    • Ionization Energy: 70 eV (standard for reproducible fragmentation patterns).[7]

    • Mass Range: 50-500 m/z.

    • Inlet System: Direct insertion probe or GC inlet if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition: Acquire the full scan mass spectrum.

Expected Data and Interpretation

The mass spectrum of this compound is predicted to show the following key features:

  • Molecular Ion Cluster: Two peaks of nearly equal abundance at m/z 290 and 292, corresponding to [C₁₄H₁₁⁷⁹BrO₂]⁺ and [C₁₄H₁₁⁸¹BrO₂]⁺.

  • Key Fragments: Fragmentation may occur through the loss of the carboxylic acid group (-COOH, 45 Da), the bromine atom (-Br, 79/81 Da), or the methyl group (-CH₃, 15 Da). Observing these losses helps to piece together the molecular structure. For instance, peaks around m/z 245/247 would suggest the loss of the carboxyl group.

Table 1: Predicted Mass Spectrometry Data
m/z (Predicted)AssignmentInterpretation
290 / 292[M]⁺ / [M+2]⁺Molecular ion cluster, confirming MW and presence of one Br atom.[5][6]
275 / 277[M-CH₃]⁺Loss of the methyl group.
245 / 247[M-COOH]⁺Loss of the carboxylic acid group.
211[M-Br]⁺Loss of the bromine atom.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique perfect for identifying the characteristic functional groups within the molecule.[8]

Rationale for IR Analysis

The structure contains three key functional groups with distinct IR absorptions: the carboxylic acid O-H, the carbonyl C=O of the acid, and the C-H and C=C bonds of the aromatic rings. Their presence and chemical environment can be quickly confirmed.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Collect the spectrum and perform a background subtraction.

Expected Data and Interpretation

The IR spectrum will provide a clear fingerprint of the molecule's functional groups.[8][9]

  • Carboxylic Acid O-H Stretch: A very broad and strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[10][11] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[10]

  • Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Sharp peaks appearing just below 3000 cm⁻¹ (from the methyl group).

  • Carbonyl (C=O) Stretch: A very strong, sharp absorption between 1710-1680 cm⁻¹.[9][12] Conjugation with the phenyl ring shifts this band to a lower wavenumber compared to a saturated carboxylic acid.[11][12]

  • Aromatic C=C Stretches: Medium to strong absorptions in the 1600-1450 cm⁻¹ region.

  • C-O Stretch & O-H Bend: The C-O stretch will appear in the 1320-1210 cm⁻¹ region, while the out-of-plane O-H bend is often seen as a broad peak around 920 cm⁻¹.[9][10]

Diagram 1: IR Analysis Workflow

IR_Workflow cluster_interpretation Interpretation Start Place Sample on ATR Crystal Acquire Acquire FTIR Spectrum (4000-400 cm-1) Start->Acquire Process Background Subtraction Acquire->Process Analyze Identify Key Absorption Bands Process->Analyze Band1 Broad Peak @ 3300-2500 cm-1 Analyze->Band1 Band2 Strong, Sharp Peak @ ~1700 cm-1 Analyze->Band2 Band3 Peaks @ 1600-1450 cm-1 Analyze->Band3 Result1 Carboxylic Acid O-H Band1->Result1 Result2 Conjugated C=O Band2->Result2 Result3 Aromatic C=C Band3->Result3

Caption: Workflow for functional group identification via FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be used to unambiguously assign every proton and carbon and establish their connectivity.

Rationale for NMR Analysis
  • ¹H NMR: Provides information on the number of different proton environments, their integration (ratio), and their coupling patterns (neighboring protons).

  • ¹³C NMR: Shows the number of different carbon environments. The chemical shift indicates the type of carbon (aliphatic, aromatic, carbonyl).[12]

  • COSY (Correlation Spectroscopy): Reveals which protons are spin-coupled to each other, typically those separated by two or three bonds (H-C-H or H-C-C-H).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are separated by two or three bonds, which is critical for connecting different fragments of the molecule.

Experimental Protocol: High-Field NMR
  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • Experiments:

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a proton-decoupled 1D ¹³C spectrum.[13]

    • Acquire 2D gCOSY, gHSQC, and gHMBC spectra using standard pulse programs.

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin) with Fourier transformation, phase correction, and baseline correction.

Expected Data and Interpretation

¹H NMR:

  • Carboxylic Acid Proton: A broad singlet far downfield, typically >12 ppm (in DMSO-d₆).[12]

  • Aromatic Protons: A complex multiplet region between ~7.0-8.5 ppm. The specific substitution pattern will create distinct splitting patterns that can be resolved. We expect 7 aromatic protons in total.

  • Methyl Protons: A singlet at ~2.0-2.5 ppm, integrating to 3H. The ortho-bromo substituent will influence its exact chemical shift.

¹³C NMR:

  • Carbonyl Carbon: A peak in the 165-175 ppm range.[12]

  • Aromatic Carbons: Multiple peaks between 120-145 ppm. The carbon attached to the bromine (C2') will be shifted upfield due to the heavy atom effect, while the carbons attached to the other ring (C1') and the carboxylic acid (C3) will be deshielded.

  • Methyl Carbon: A peak in the aliphatic region, ~15-25 ppm.

2D NMR:

  • COSY: Will show correlations between adjacent protons on each of the aromatic rings, helping to trace the spin systems.

  • HSQC: Will definitively link each proton to its attached carbon.

  • HMBC: This is the key experiment. It will show long-range correlations that bridge the two rings. For example, the methyl protons (H-7') should show a correlation to the bromine-bearing carbon (C2') and the ipso-carbon (C1'). The protons on one ring will show correlations to the ipso-carbon of the other ring, confirming the biphenyl linkage.

Diagram 2: NMR Connectivity Logic

NMR_Logic cluster_mol This compound cluster_exp NMR Experiments mol_node COOH Ring A (Carboxyl) Ring B (Substituted) CH3 Br H1 1H NMR (Chemical Shifts, Integrals, Couplings) H1->mol_node:f0 Identifies Acid H H1->mol_node:f1 Identifies Ring A Protons H1->mol_node:f2 Identifies Ring B Protons H1->mol_node:f3 Identifies Methyl Protons C13 13C NMR (Carbon Environments) C13->mol_node:f0 Identifies C=O C13->mol_node:f1 Identifies Ring A Carbons C13->mol_node:f2 Identifies Ring B Carbons C13->mol_node:f3 Identifies Methyl Carbon HSQC HSQC (Direct C-H Bonds) HSQC->mol_node Links Protons to Attached Carbons HMBC HMBC (Long-Range C-H Bonds) HMBC->mol_node Connects Fragments (e.g., CH3 to Ring B, Ring A to Ring B)

Caption: Logic map showing how different NMR experiments contribute to the final structure.

X-ray Crystallography: The Definitive Proof

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and the crucial dihedral angle between the phenyl rings.[14]

Rationale for X-ray Crystallography

This technique is unparalleled for:

  • Absolute Structure Confirmation: It directly visualizes the atomic connectivity.

  • Stereochemical Determination: It confirms the presence of atropisomerism by defining the fixed conformation in the solid state.

  • Conformational Analysis: It measures the precise dihedral angle between the two aromatic rings, which is influenced by the bulky ortho substituents (bromine and methyl).[1]

Experimental Protocol
  • Crystallization: This is often the most challenging step. The goal is to grow a single, high-quality crystal suitable for diffraction.[14] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering using a variety of solvents and solvent mixtures (e.g., dichloromethane/hexane, ethyl acetate/heptane).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

    • Use a modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

    • Collect a full sphere of diffraction data by rotating the crystal.[14]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain reflection intensities.

    • Solve the structure using direct methods or Patterson methods to get an initial model of the atomic positions.

    • Refine the model against the experimental data to optimize atomic positions, and thermal parameters, and finalize the structure.

Expected Results

The final output will be a crystallographic information file (CIF) and a 3D model of the molecule. This will definitively confirm:

  • The C-C linkage between the two phenyl rings.

  • The position of the carboxylic acid group at C3.

  • The positions of the bromine atom at C2' and the methyl group at C6'.

  • All bond lengths and angles, which should conform to standard values for such functionalities.

  • A non-zero dihedral angle between the rings, a direct consequence of the steric hindrance from the ortho substituents.

Conclusion: A Self-Validating Structural Elucidation Workflow

The structural elucidation of this compound is achieved through a logical and synergistic application of modern analytical techniques. The process begins with Mass Spectrometry to confirm the molecular weight and elemental formula, paying close attention to the isotopic signature of bromine. Infrared Spectroscopy provides a quick and definitive confirmation of the key functional groups. The core of the solution-state structure is then meticulously mapped out using a suite of 1D and 2D NMR experiments, which establish the complete carbon-hydrogen framework and connectivity. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation in the solid state, revealing the precise three-dimensional architecture of the molecule. Each step in this workflow validates the previous one, creating a self-reinforcing dataset that leaves no room for ambiguity and upholds the highest standards of scientific integrity.

References

  • BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Biphenyl Derivatives Analogous to 3-(4-Biphenyl)-2-methyl-1-propene.
  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Lesot, P., et al. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. RSC Publishing.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Gerard, H., et al. (1992). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals.
  • Bastiansen, O. (n.d.). The Molecular Structure of Biphenyl and some of its Derivatives. II. SciSpace.
  • Arctom. (n.d.). CAS NO. 1215206-69-1 | this compound | Catalog AAB-AA00154J.
  • Aladdin Scientific Corporation. (n.d.). This compound B180235.
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A Technical Guide to the Structural Elucidation of 2'-Bromo-6'-methylbiphenyl-3-carboxylic Acid: A Predictive NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel compound 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid. In the absence of publicly available experimental spectra, this document serves as a foundational resource, offering a detailed predictive framework for the structural characterization of this molecule. By leveraging established spectroscopic principles and data from analogous structures, this guide outlines the expected spectral features, provides standardized experimental protocols for data acquisition, and presents a logical workflow for structural verification. This in-depth analysis is designed to support researchers in the synthesis, identification, and application of this and related biphenyl carboxylic acid derivatives.

Introduction

This compound is a substituted biphenyl derivative with potential applications in medicinal chemistry and materials science. The biphenyl moiety is a common scaffold in pharmacologically active compounds, and the specific substitution pattern of this molecule—containing a bromine atom, a methyl group, and a carboxylic acid—suggests a unique conformational and electronic profile that could be exploited in drug design and development. Accurate structural elucidation is paramount for understanding its physicochemical properties and biological activity. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, and mass spectra to facilitate its unambiguous identification.

Predicted Spectroscopic Data

The following sections detail the predicted NMR and mass spectrometry data for this compound. These predictions are based on established chemical shift values for substituted biphenyls and known fragmentation patterns of carboxylic acids and halogenated aromatic compounds.[1][2][3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit a series of signals in the aromatic region, a characteristic signal for the carboxylic acid proton, and a singlet for the methyl group. The chemical shifts are influenced by the electronic effects of the substituents and the steric hindrance between the two phenyl rings.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
COOH10.0 - 12.0broad singlet-
Ar-H7.2 - 8.2multiplet7.0 - 9.0
CH₃2.1 - 2.5singlet-

Rationale: The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding and the deshielding effect of the carbonyl group.[4] The aromatic protons will resonate in the typical range for biphenyl systems, with their exact shifts and multiplicities determined by their relative positions to the electron-withdrawing bromine and carboxylic acid groups, and the electron-donating methyl group. The methyl protons, being attached to an aromatic ring, will appear as a singlet in the upfield region of the aromatic spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by a signal for the carboxylic acid carbonyl carbon, several signals for the aromatic carbons, and a signal for the methyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)170 - 185
Aromatic C-Br115 - 125
Aromatic C-H & C-C120 - 145
Aromatic C-CH₃135 - 145
CH₃15 - 25

Rationale: The carbonyl carbon of the carboxylic acid is expected in the downfield region.[5][6] The aromatic carbons will have a range of chemical shifts influenced by the substituents. The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect, while the carbons attached to the methyl and carboxylic acid groups will be influenced by their respective electronic effects. The methyl carbon will appear at a characteristic upfield chemical shift.

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. The presence of bromine will result in a characteristic M+2 isotope peak with an intensity almost equal to the molecular ion peak.

Table 3: Predicted Mass Spectrometry Fragmentation Data

m/zIon FormulaDescription
291/293[C₁₄H₁₁BrO₂]⁺Molecular ion (M⁺) and M+2 isotope peak
273/275[C₁₄H₁₀BrO]⁺Loss of H₂O
246/248[C₁₃H₁₀Br]⁺Loss of COOH
166[C₁₃H₁₀]⁺Loss of Br
91[C₇H₇]⁺Tropylium ion

Rationale: The molecular ion peak will be observed at m/z 291 and 293 due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) being in nearly a 1:1 ratio.[7][8] Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[4] Fragmentation of the biphenyl core can also occur, leading to further characteristic ions.

Experimental Protocols

To obtain high-quality NMR and mass spectrometry data, the following standardized protocols are recommended.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6-0.8 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (TMS) B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer D->E F Tune and shim the instrument E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum F->H I Acquire 2D NMR spectra (COSY, HSQC, HMBC) if necessary F->I J Fourier transform the raw data I->J K Phase and baseline correct the spectra J->K L Reference spectra to internal standard K->L M Integrate ¹H NMR signals and pick peaks L->M

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

    • For ¹³C NMR, a proton-decoupled pulse sequence is recommended to simplify the spectrum and enhance sensitivity.

  • Data Processing:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

Mass Spectrometry

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) B_ms Filter the solution if necessary C_ms Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS) B_ms->C_ms D_ms Select an appropriate ionization method (e.g., ESI or EI) C_ms->D_ms E_ms Acquire the full scan mass spectrum D_ms->E_ms F_ms Perform tandem MS (MS/MS) on the molecular ion peak for fragmentation analysis E_ms->F_ms G_ms Identify the molecular ion peak and its isotopic pattern F_ms->G_ms H_ms Analyze the fragmentation pattern G_ms->H_ms I_ms Propose fragmentation pathways H_ms->I_ms J_ms Compare with predicted fragmentation I_ms->J_ms

Caption: Workflow for mass spectrometry data acquisition and analysis.

Detailed Steps:

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumental Parameters:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

    • Electron Ionization (EI) is a suitable method for this type of molecule and will provide characteristic fragmentation.

    • Electrospray Ionization (ESI) can also be used, typically in negative ion mode to deprotonate the carboxylic acid.

  • Data Analysis:

    • Identify the molecular ion peak and confirm the presence of bromine by observing the characteristic M+2 isotopic pattern.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

Structural Verification Workflow

The following diagram illustrates the logical workflow for the structural verification of this compound using the predicted and acquired data.

Verification_Workflow A Synthesized Compound: This compound B Acquire ¹H and ¹³C NMR Data A->B C Acquire Mass Spectrometry Data A->C D Compare ¹H NMR with Predicted Spectrum: - Chemical Shifts - Multiplicities - Integrations B->D E Compare ¹³C NMR with Predicted Spectrum: - Number of Signals - Chemical Shifts B->E F Compare Mass Spectrum with Predicted Data: - Molecular Ion (M⁺, M+2) - Fragmentation Pattern C->F G Consistent with Predicted Data? D->G E->G F->G H Structure Verified G->H Yes I Re-evaluate Synthesis and/or Data Acquisition G->I No

Caption: Logical workflow for structural verification.

Conclusion

This technical guide provides a robust predictive framework for the NMR and mass spectrometry analysis of this compound. The detailed predictions for ¹H NMR, ¹³C NMR, and mass spectra, coupled with standardized experimental protocols, offer a comprehensive resource for researchers. By following the outlined workflows, scientists and drug development professionals can confidently characterize this molecule, paving the way for further investigation into its potential applications.

References

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • Aladdin Scientific Corporation. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

Sources

solubility and stability of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Solubility and Stability of 2'-Bromo-6'-methylbiphenyl-3-carboxylic Acid

Executive Summary

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties. Among the most pivotal of these are aqueous solubility and chemical stability. Poor solubility can lead to low bioavailability, while instability can compromise safety, efficacy, and shelf-life. This guide provides a comprehensive framework for the evaluation of this compound, a representative biphenyl carboxylic acid derivative. While specific experimental data for this exact molecule is not publicly available, this document outlines the core principles, predictive insights, and detailed experimental protocols necessary to thoroughly characterize its solubility and stability profile. The methodologies described herein are grounded in international regulatory standards and best practices in pharmaceutical sciences, serving as a robust template for the investigation of this and other structurally related new chemical entities.

Structural and Physicochemical Predictions

A molecule's structure is the blueprint for its physical behavior. An initial in-silico and theoretical assessment of this compound provides critical hypotheses that guide experimental design.

Molecular Structure:

  • Biphenyl Core: Two directly connected benzene rings form a rigid, hydrophobic backbone. This large nonpolar surface area is expected to be a primary driver of low intrinsic aqueous solubility.

  • Carboxylic Acid Group (-COOH): This acidic functional group is the key to pH-dependent solubility.[1] At pH values below its pKa, the group will be protonated and neutral, contributing to low solubility. At pH values above its pKa, it will deprotonate to the carboxylate anion (-COO⁻), dramatically increasing aqueous solubility.[2][3] The presence of this group is crucial in drug design, as it can significantly affect a molecule's bioavailability.[1][4]

  • Bromo and Methyl Substituents: The 2'-Bromo and 6'-methyl groups introduce steric hindrance around the biphenyl linkage. This may restrict free rotation, potentially influencing crystal packing and, consequently, the energy required to dissolve the solid (crystal lattice energy). Both groups also increase the molecule's lipophilicity, further favoring partitioning into non-aqueous environments and decreasing aqueous solubility.

Predicted Properties:

  • pKa: The electron-withdrawing nature of the aromatic rings suggests the carboxylic acid will be a weak acid, with a predicted pKa likely in the range of 3.5 to 4.5.

  • LogP (Octanol-Water Partition Coefficient): The high carbon-to-heteroatom ratio, coupled with the biphenyl and bromo-methyl substituents, predicts a high LogP value, indicating significant lipophilicity.

  • Solubility Profile: The molecule is expected to exhibit classic pH-dependent solubility, behaving as a weak acid.[3][5] Intrinsic solubility (the solubility of the neutral form at low pH) is predicted to be very low. Solubility will increase exponentially as the pH rises above the pKa, consistent with the Henderson-Hasselbalch equation.[6][7]

Comprehensive Solubility Assessment

A multi-tiered approach is essential to fully understand the solubility characteristics of a drug candidate, moving from rapid, early-stage screening to definitive equilibrium measurements.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput measurement used in early discovery to quickly flag compounds with potential solubility liabilities.[8][9][10] It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, remains soluble in an aqueous buffer.[8][10]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Prepare aqueous phosphate-buffered saline (PBS) at pH 7.4.

  • Assay Plate: In a 96-well microplate, add 198 µL of PBS to each well.

  • Compound Addition: Add 2 µL of the DMSO stock solution to the first well (achieving a 100 µM nominal concentration with 1% DMSO) and mix thoroughly.

  • Serial Dilution: Perform a serial 2-fold dilution across the plate.

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is indistinguishable from the buffer-only control wells.

Thermodynamic (Equilibrium) Solubility Determination

This is the gold-standard measurement, representing the true equilibrium concentration of a compound in a saturated solution.[8][9] It is crucial for lead optimization and pre-formulation development. The shake-flask method is the most common approach.[8]

Experimental Protocol: Shake-Flask Method for pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to separate vials containing 1 mL of each buffer. Ensure solid is visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.[11]

  • pH Verification: Measure the final pH of each solution to confirm it has not changed during the experiment.

Solubility in Biorelevant Media

To better predict in-vivo performance, solubility should be assessed in media that mimic the composition of human intestinal fluids.[12][13]

  • FaSSIF (Fasted State Simulated Intestinal Fluid): Mimics the conditions of the upper intestine on an empty stomach (pH ~6.5), containing bile salts and phospholipids.[12][13]

  • FeSSIF (Fed State Simulated Intestinal Fluid): Mimics the conditions after a meal (pH ~5.0), with higher concentrations of bile salts and lipids.[12][14]

The shake-flask protocol (Section 2.2) can be directly adapted using commercially available FaSSIF and FeSSIF powders or concentrates to prepare these media.[15] An increase in solubility in these media compared to simple buffers indicates that the compound's absorption may be enhanced by the solubilizing effects of bile.[13][14]

Data Presentation: Summary of Solubility Data

Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM) Method
PBS7.425Kinetic
pH 1.2 Buffer1.237Thermodynamic
pH 4.5 Buffer4.537Thermodynamic
pH 6.8 Buffer6.837Thermodynamic
pH 7.4 Buffer7.437Thermodynamic
FaSSIF6.537Thermodynamic
FeSSIF5.037Thermodynamic

Comprehensive Stability Assessment

Stability testing provides critical information on how a drug substance's quality varies over time under the influence of environmental factors.[16] It is essential for determining storage conditions, re-test periods, and shelf life.[16][17]

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[18][19][20] The goal is to achieve 5-20% degradation of the parent compound.[21]

Workflow for a Forced Degradation Study

G cluster_conditions Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Analyze Base Base Hydrolysis (0.1 M NaOH, RT) Base->Analysis Analyze Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Analyze Thermal Thermal (80°C, Solid) Thermal->Analysis Analyze Photo Photolytic (ICH Q1B Light Box) Photo->Analysis Analyze API API Sample (this compound) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose Output Identify Degradants Establish Pathways Validate Method Analysis->Output Interpret Data

Caption: Workflow for a Forced Degradation Study.

Experimental Protocol: Forced Degradation

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl.[21] Incubate at 60°C. Sample at time points (e.g., 2, 8, 24 hours). Neutralize samples with NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH.[22] Incubate at room temperature. Sample at time points and neutralize with HCl. Due to the biphenyl structure, ester or amide bonds are absent, but other base-catalyzed reactions could occur.[22]

  • Oxidative Degradation: Mix the stock solution 1:1 with 6% H₂O₂. Incubate at room temperature, protected from light. Sample at time points. The electron-rich aromatic rings could be susceptible to oxidation.

  • Thermal Degradation: Store the solid compound in a controlled oven at 80°C.[22] Sample at time points and dissolve for analysis.

  • Photostability: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[17][23] Analyze samples alongside a dark control.

  • Analysis: Analyze all stressed samples and a time-zero control using a stability-indicating HPLC method. This method must be able to resolve the parent peak from all major degradation products and impurities. Mass spectrometry (LC-MS) should be used to obtain mass information for potential degradant identification.

ICH Stability Studies

Formal stability studies are conducted under conditions defined by the International Council for Harmonisation (ICH) to establish the re-test period for a drug substance.[16][17][23][24]

Workflow for ICH Stability Program Initiation

G cluster_storage Storage Conditions (ICH Q1A) Start Select ≥3 Primary Batches of Drug Substance LongTerm Long-Term 25°C / 60% RH or 30°C / 65% RH Start->LongTerm Accelerated Accelerated 40°C / 75% RH Start->Accelerated Pull Pull Samples at Defined Time Points (0, 3, 6, 9, 12, 18, 24... mos) LongTerm->Pull Accelerated->Pull Test Test for Attributes: - Assay - Purity/Impurities - Appearance - Solubility Pull->Test Test->Pull End Establish Re-test Period and Storage Statement Test->End Evaluate Data

Caption: High-level workflow for an ICH stability program.

Standard ICH Storage Conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[17]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[16][17]

Data from these studies are used to evaluate the thermal stability of the molecule and predict its long-term shelf life under standard warehouse and pharmacy conditions.

Conclusions and Forward Look

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of successful drug development. For this compound, its structure predicts low intrinsic solubility with significant pH dependence, a characteristic that must be managed through formulation strategies such as salt formation or the use of solubilizing excipients. Stability studies, particularly forced degradation, will reveal the molecule's inherent liabilities, guiding the development of a stable formulation and defining appropriate storage and handling procedures. The comprehensive protocols and frameworks provided in this guide offer a robust pathway for generating the critical data needed to advance this, or any similar new chemical entity, through the development pipeline with confidence.

References

  • Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development | Pharma Lesson. (2025). Vertex AI Search.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK.
  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy.
  • Q1A(R2) Guideline. ICH.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA).
  • Prediction of pH-dependent aqueous solubility of druglike molecules. (2006).
  • Physico-chemical properties of FaSSIF, FeSSIF and FaSSGF. Biorelevant.com.
  • Aqueous Solubility Assay. Enamine.
  • ADME Solubility Assay. BioDuro.
  • Chapter 3. Pharmacokinetics. AccessPhysiotherapy.
  • Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Henderson-Hasselbalch equ
  • What is the composition of FaSSIF?. Biorelevant.com.
  • In vitro solubility assays in drug discovery. (2009). PubMed.
  • Biphenyl Carboxylic Acid.
  • What is the composition of FeSSIF?. Biorelevant.com.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). SOTAX.
  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (2006). AAPS J.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp.
  • Absorption of drugs. Vetscraft.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2006).
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2018). ChemMedChem.

Sources

An In-depth Technical Guide to 2'-Bromo-6'-methylbiphenyl-3-carboxylic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

2'-Bromo-6'-methylbiphenyl-3-carboxylic acid (CAS No. 1215206-69-1) is a substituted biaryl carboxylic acid. The biphenyl moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of this compound—a bromine atom and a methyl group on one phenyl ring, and a carboxylic acid on the other—offers a unique combination of structural features and synthetic handles, making it a molecule of significant interest for the development of novel therapeutics.

The presence of the carboxylic acid provides a key interaction point for biological targets, often mimicking natural substrates, and can improve the aqueous solubility of a potential drug candidate.[1][2] The ortho-methyl group induces a twist in the biphenyl system, creating a defined three-dimensional conformation that can be crucial for selective binding to a target protein. The bromine atom serves as a versatile synthetic handle, amenable to a variety of cross-coupling reactions for further molecular elaboration, a common strategy in the exploration of structure-activity relationships (SAR).

While specific biological activities for this compound are not extensively documented in peer-reviewed literature, its structural motifs are present in compounds explored for a range of therapeutic areas. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, safe handling, and a detailed, field-proven synthetic protocol.

Commercial Availability and Supplier Information

This compound is commercially available from several fine chemical suppliers, typically on a research scale (1-100g). It is important to note that while multiple CAS numbers have been anecdotally associated with this compound, the predominantly recognized and reliable identifier is CAS No. 1215206-69-1 . Researchers are advised to use this CAS number when sourcing this chemical to ensure the correct isomeric structure.

SupplierCatalog NumberTypical PurityNotes
Aladdin Scientific CorporationB180235≥95%Available in gram quantities.[3]
ArctomAAB-AA00154J95%Available in gram quantities; larger quantities may be available upon inquiry.[4]
BLDpharm1215206-69-1≥95%Offered in various quantities.[5]

This table is not exhaustive but represents a selection of known suppliers. Pricing and availability are subject to change.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 1215206-69-1[4][5]
Molecular Formula C₁₄H₁₁BrO₂[3][4]
Molecular Weight 291.14 g/mol [5]
Appearance White to off-white solid (predicted)General knowledge
Purity ≥95% (typical)[3][4]
SMILES Cc1c(cccc1Br)c2cccc(c2)C(=O)O[3]

Safety and Handling

Hazard Identification (based on analogous compounds):

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Sensitization: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If solid is being handled as a powder, a dust mask or respirator may be appropriate.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Keep container tightly closed when not in use.

  • Avoid generating dust.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most logical and widely employed method for the synthesis of unsymmetrical biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, the key disconnection is between the two phenyl rings.

The proposed synthetic route involves the coupling of 3-boronobenzoic acid and 1-bromo-2-iodo-3-methylbenzene . The choice of a bromo-iodobenzene derivative is strategic; the greater reactivity of the carbon-iodine bond allows for selective coupling at that position, leaving the bromine atom intact for potential downstream modifications.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up & Isolation cluster_3 Purification reagents 1. 3-Boronobenzoic acid (1.2 eq) 2. 1-Bromo-2-iodo-3-methylbenzene (1.0 eq) 3. Pd(PPh₃)₄ (0.05 eq) 4. K₂CO₃ (3.0 eq) solvent Solvent System: Dioxane/Water (4:1) reagents->solvent Add to reaction vessel degas Degas with N₂/Ar for 15 min solvent->degas heat Heat to 90 °C for 12-18 h degas->heat cool Cool to RT acidify Acidify with 2M HCl to pH ~2 cool->acidify extract Extract with Ethyl Acetate (3x) acidify->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (e.g., Hexane:Ethyl Acetate gradient) concentrate->purify G cluster_features Structural Features cluster_implications Medicinal Chemistry Implications cluster_applications Potential Therapeutic Applications compound This compound CAS: 1215206-69-1 carboxylic_acid Carboxylic Acid (pKa ~4-5) compound->carboxylic_acid ortho_methyl Ortho-Methyl Group compound->ortho_methyl ortho_bromo Ortho-Bromo Group compound->ortho_bromo h_bond H-bond donor/acceptor Anionic interaction site carboxylic_acid->h_bond conformation Induces dihedral twist Restricts conformation ortho_methyl->conformation synthesis_handle Vector for further synthesis (e.g., Suzuki, Buchwald-Hartwig) ortho_bromo->synthesis_handle enzyme_inhibition Enzyme Inhibitors (e.g., Proteases, Kinases) h_bond->enzyme_inhibition receptor_modulation Receptor Modulators (e.g., GPCRs, Nuclear Receptors) h_bond->receptor_modulation conformation->enzyme_inhibition conformation->receptor_modulation protacs PROTAC Development (as a linker attachment point) synthesis_handle->protacs

Sources

A Technical Guide to the Prospective Use of 2'-Bromo-6'-methylbiphenyl-3-carboxylic Acid as a PROTAC Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimera (PROTAC) technology represents a paradigm shift in therapeutics, moving from occupancy-based inhibition to event-driven, catalytic degradation of disease-causing proteins.[][2] This is achieved through heterobifunctional molecules comprising a warhead ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[3][4][5] The success and scope of this modality are intrinsically linked to the chemical diversity of its constituent building blocks.[6] This guide introduces 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid, a readily available chemical entity, and explores its potential as a versatile, yet underexploited, building block in PROTAC design. We will dissect its chemical functionalities, propose rational synthetic strategies for its incorporation into novel PROTAC structures, and outline the necessary experimental workflows for validation. This document serves as a technical prospectus for researchers and drug development professionals aiming to expand the chemical toolbox for targeted protein degradation.

The PROTAC Modality: A Modular Approach to Protein Degradation

PROTACs are a transformative therapeutic modality that co-opts the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[3][7] Unlike traditional inhibitors that require sustained high-level occupancy of a protein's active site, PROTACs act catalytically, enabling potent and durable pharmacological effects at substoichiometric concentrations.[][8]

The mechanism involves the PROTAC molecule simultaneously binding to a POI and an E3 ubiquitin ligase, forming a ternary complex.[4][9] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI.[7] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another cycle.[8]

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary Binds Warhead PROTAC PROTAC Molecule E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligand Ub Ubiquitin Transfer Ternary->Ub Induces Proximity Ub_POI Polyubiquitinated POI Ub->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The modular nature of PROTACs is their defining feature, consisting of three core components:

  • E3 Ligase Ligand: This moiety recruits an E3 ubiquitin ligase. The most widely used ligands target the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases due to the availability of well-characterized, high-affinity small molecules.[3][10][11] Expanding the repertoire of recruited E3 ligases is a key area of research to overcome resistance and control tissue-specific degradation.[7]

  • Protein of Interest (POI) Ligand (Warhead): This component provides target specificity by binding to the POI. A key advantage of the PROTAC approach is that the warhead does not need to be an inhibitor; it only needs to bind the target with sufficient affinity and selectivity.[9]

  • Linker: More than just a spacer, the linker is a critical determinant of PROTAC efficacy.[5] Its length, rigidity, and composition directly influence the stability and geometry of the ternary complex, which are crucial for efficient ubiquitination.[12] Common linkers include flexible alkyl and polyethylene glycol (PEG) chains, as well as more rigid piperazine-based structures.[5][12]

Physicochemical Profile of this compound

To evaluate the potential of this compound as a PROTAC building block, we must first analyze its structure and inherent chemical reactivity.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₁BrO₂[13][14]
Molecular Weight ~291.14 g/mol [14]
CAS Number 1215206-69-1[14][15]
Appearance SolidN/A
Key Functional Groups Carboxylic Acid, Aryl Bromide, Biphenyl[13]

Synthetic Utility Analysis:

The molecule possesses three key features that make it an attractive starting point for synthetic elaboration in a PROTAC context:

  • Carboxylic Acid: This is a versatile functional group that serves as a primary handle for conjugation. It can be readily activated to form an amide bond with an amine-functionalized linker or E3 ligase ligand/warhead. This is a standard and highly reliable reaction in medicinal chemistry, often mediated by coupling reagents like HATU.

  • Aryl Bromide: The bromo-substituent is a powerful handle for modern cross-coupling chemistry. It enables palladium-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the precise and controlled attachment of a second molecular component, providing an orthogonal connection point to the carboxylic acid.

  • Biphenyl Core: The biphenyl scaffold provides a semi-rigid backbone. Unlike flexible alkyl chains, this constrained conformation can help pre-organize the PROTAC structure, potentially reducing the entropic penalty of forming the ternary complex and leading to improved potency. Biphenyl-containing compounds have been successfully developed as inhibitors and incorporated into PROTACs.[16][17]

Proposed Synthetic Strategies for Incorporation into PROTACs

Given its functional handles, this compound can be envisioned as a central scaffold in PROTAC assembly. Below are two proposed strategies for its use, grounded in established synthetic methodologies.

Strategy A: As a Core Scaffold for a Novel Warhead

In this strategy, the biphenyl moiety serves as the core of the POI ligand (warhead). The carboxylic acid is used as the exit vector for linker attachment, a common approach in PROTAC design.[18]

Strategy_A Start 2'-Bromo-6'-methylbiphenyl -3-carboxylic acid Step1 Amide Coupling (e.g., HATU) Start->Step1 Optimization Aryl Bromide for Target Affinity Optimization (e.g., Suzuki Coupling) Start->Optimization Intermediate1 Biphenyl-Linker Conjugate Step1->Intermediate1 Step2 Amide Coupling or Click Chemistry Intermediate1->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC E3_Ligand E3 Ligase Ligand (e.g., VHL/CRBN) E3_Ligand->Step2

Caption: Workflow for using the biphenyl acid as a warhead precursor.

Explanatory Rationale: The primary synthetic logic is to first attach a bifunctional linker (e.g., an amino-PEG-acid) to the carboxylic acid of the biphenyl starting material. The other end of the linker is then coupled to a known E3 ligase ligand, such as a derivative of VH032 or pomalidomide.[19][20] The aryl bromide on the biphenyl core remains available for late-stage diversification via Suzuki coupling. This allows for the synthesis of a small library of analogues to optimize binding affinity for the target protein, a key step in any PROTAC development campaign.[21]

Strategy B: As a Rigid Linker Component

Alternatively, the molecule's two distinct functional handles can be used to bridge a known warhead and a known E3 ligase ligand, positioning the biphenyl core as a rigid linker element.

Explanatory Rationale: This approach leverages the orthogonality of the carboxylic acid and the aryl bromide. For instance, the carboxylic acid could be coupled to an amine-containing warhead. Subsequently, the aryl bromide could be subjected to a Suzuki-Miyaura cross-coupling reaction with a boronic ester-functionalized E3 ligase ligand. This convergent synthesis is efficient and allows for modular assembly from well-defined fragments.[8] The rigidity of the biphenyl linker can be advantageous in cases where flexible linkers fail to promote a productive ternary complex.[12]

Experimental Protocols for Synthesis and Validation

A core tenet of scientific integrity is the validation of proposed concepts. The following protocols provide a self-validating framework for synthesizing and testing a hypothetical PROTAC derived from this compound, based on Strategy A.

Protocol 1: Synthesis of a VHL-Recruiting PROTAC (Hypothetical Example)

This protocol outlines the coupling of the biphenyl core to a VHL ligand via a PEG linker.

Step 1: Linker Attachment to Biphenyl Core

  • Dissolve this compound (1.0 eq) and tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction at room temperature for 18 hours under a nitrogen atmosphere.

  • Monitor reaction completion by LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected biphenyl-linker conjugate.

  • Dissolve the purified conjugate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).

  • Stir at 0°C for 1 hour to remove the Boc protecting group.[19]

  • Concentrate the solution under reduced pressure to yield the amine-functionalized biphenyl-linker as a TFA salt.

Step 2: Coupling to VHL Ligand

  • Dissolve a pre-synthesized VHL ligand with an available carboxylic acid handle (e.g., a derivative of VH032) (1.0 eq) in anhydrous DMF.[19][22]

  • Add HATU (1.2 eq) and DIPEA (3.5 eq).

  • Add the amine-functionalized biphenyl-linker TFA salt (1.1 eq) to the mixture.

  • Stir at room temperature for 18 hours under a nitrogen atmosphere.

  • Work up and purify as described in Step 1 (points 5-7) to obtain the final PROTAC molecule.

  • Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Validation of Target Protein Degradation via Western Blot

This assay is the gold standard for confirming the intracellular activity of a PROTAC.

Reagents & Materials:

  • Cancer cell line expressing the POI (e.g., MCF7, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Synthesized PROTAC molecule, dissolved in DMSO to create a 10 mM stock.

  • Proteasome inhibitor (e.g., MG132) as a negative control.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Incubate overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC stock solution in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM.

  • Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a DMSO-only vehicle control well. For mechanistic validation, include a well co-treated with 1 µM PROTAC and 10 µM MG132.

  • Incubate the cells for a defined period (e.g., 18-24 hours).

  • Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation & SDS-PAGE: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. Load equal amounts of protein per lane.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane, then incubate with the primary antibody for the POI overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Conclusion

While this compound is not yet an established building block in the published PROTAC literature, its chemical architecture presents a compelling case for its utility. The presence of two orthogonal, synthetically tractable functional groups on a semi-rigid biphenyl scaffold makes it a prime candidate for the systematic design and synthesis of novel PROTACs. This guide has provided a theoretical framework and actionable experimental protocols to explore its potential, either as a core for new warheads or as a rigid linker component. By investigating such novel building blocks, researchers can continue to expand the boundaries of targeted protein degradation, creating new tools for chemical biology and potential therapeutics for a host of diseases.

References

  • Hughes, S. J., & Ciulli, A. (2017). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Methods in Molecular Biology.
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  • Enamine. (n.d.). Building Blocks and Linkers for PROTAC Synthesis. Enamine.
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A Senior Application Scientist's Guide to the Theoretical Modeling of 2'-Bromo-6'-methylbiphenyl-3-carboxylic Acid Conformation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of the conformational landscape of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid. Biphenyl derivatives with significant ortho-substitution, such as the title compound, exhibit hindered rotation around the central carbon-carbon single bond, a phenomenon known as atropisomerism. This axial chirality can have profound implications in drug development, where different atropisomers may exhibit vastly different pharmacological and toxicological profiles.[1][2][3] This document details a robust computational workflow, grounded in Density Functional Theory (DFT), designed to elucidate the molecule's preferred conformations, quantify the rotational energy barriers, and classify its potential for atropisomeric stability. We will explore the rationale behind methodological choices, from the selection of functionals and basis sets to the interpretation of results, providing researchers and drug development professionals with a field-proven protocol for in-silico conformational analysis.

Introduction: The Significance of Atropisomerism and Conformational Analysis

Biphenyls are a common scaffold in medicinal chemistry and materials science.[4] When bulky substituents occupy the ortho positions of the two phenyl rings, steric hindrance can restrict free rotation about the central C-C bond.[5][6] If this rotational barrier is high enough, distinct, non-interconverting rotational isomers (rotamers) can be isolated. These stable conformational isomers are known as atropisomers.[6]

The molecule of interest, this compound, possesses two ortho substituents: a bromine atom and a methyl group. These groups are sufficiently bulky to create a significant barrier to rotation, making atropisomerism a critical consideration.[7][8] The conformational state of this molecule—specifically the dihedral angle between the two phenyl rings—will dictate its three-dimensional shape, which in turn governs its interaction with biological targets such as enzymes and receptors.

Why Theoretical Modeling?

Experimentally determining rotational barriers can be complex. Computational chemistry offers a powerful, predictive alternative for:

  • Identifying the lowest energy (most stable) conformation.

  • Calculating the energy barrier (activation energy) for rotation between stable conformers.

  • Classifying the atropisomeric stability, which is crucial for drug development. The industry generally considers atropisomers with a rotational energy barrier greater than 30 kcal/mol as candidates to be developed as single, stable isomers.[1]

This guide provides a step-by-step methodology using Density Functional Theory (DFT), a workhorse of modern computational chemistry that offers a favorable balance of accuracy and computational cost for systems of this size.[9]

Foundational Concepts: Understanding the Biphenyl System

The conformation of a biphenyl system is primarily defined by the dihedral angle (Φ) between the planes of the two aromatic rings.

  • Planar Conformation (Φ = 0° or 180°): This conformation maximizes π-system conjugation between the rings but also maximizes steric repulsion between the ortho substituents.

  • Perpendicular Conformation (Φ = 90°): This conformation minimizes steric repulsion between ortho groups but completely breaks the π-conjugation across the central bond.

  • Twisted (Ground State) Conformation: For substituted biphenyls, the lowest energy conformation is typically a twisted or canted structure with a dihedral angle somewhere between 0° and 90°, representing a compromise between stabilizing conjugation and destabilizing steric hindrance.[6]

The rotation around the central C-C bond involves passing through two high-energy transition states, which are typically near-planar conformations. The energy difference between the ground state (minimum) and the highest transition state (maximum) is the rotational barrier.

Computational Methodology: A Validated DFT Approach

The protocol outlined here is a self-validating system. Each step builds upon the previous one, with confirmation checks (e.g., frequency analysis) ensuring the integrity of the results before proceeding.

Rationale for Method Selection
  • Density Functional Theory (DFT): DFT is selected for its proven efficacy in calculating the geometries and energies of organic molecules.

  • Functional - ωB97X-D: We recommend a range-separated hybrid functional that includes empirical dispersion corrections, such as ωB97X-D. The dispersion correction is critical for accurately modeling the non-covalent, attractive van der Waals interactions between the bulky ortho groups, which can significantly influence the rotational barrier.[9][10] B3LYP-D3 is another widely accepted and effective alternative.[9]

  • Basis Set - def2-TZVP: A triple-zeta basis set with polarization functions (e.g., def2-TZVP) is recommended. Using a large, flexible basis set is crucial for obtaining accurate rotational barriers in biphenyl systems.[9][11]

  • Solvent Model - PCM/SMD: The carboxylic acid moiety can engage in strong interactions with solvents. An implicit solvent model, such as the Polarization Continuum Model (PCM) or the Solvation Model based on Density (SMD), should be used to simulate the bulk effects of a solvent (e.g., water or DMSO) on the molecular conformation and energetics.

Summary of Computational Parameters
ParameterSelectionRationale
Method Density Functional Theory (DFT)Balances accuracy and computational cost for organic molecules.
Functional ωB97X-D or B3LYP-D3Accurately models electron correlation and includes vital dispersion corrections for steric interactions.[9][10]
Basis Set def2-TZVPProvides sufficient flexibility for an accurate description of the electronic structure and geometry.[11]
Solvent Model SMD or PCM (with appropriate solvent)Accounts for the influence of the solvent environment on the polar carboxylic acid group.
Software Gaussian, ORCA, or similar quantum chemistry package.Widely available and validated software suites.

Experimental Protocol: Step-by-Step Workflow

This section details the complete computational workflow for analyzing the conformational properties of this compound.

G cluster_0 Step 1: Input Generation cluster_1 Step 2: Ground State Identification cluster_2 Step 3: Rotational Profile cluster_3 Step 4: Transition State Refinement cluster_4 Step 5: Analysis Build Build Initial 3D Structure Opt Geometry Optimization Build->Opt Freq1 Frequency Analysis Opt->Freq1 Confirm Minimum Scan Relaxed Torsional Scan Freq1->Scan TS_Opt Transition State (TS) Optimization Scan->TS_Opt Identify Maxima Freq2 TS Frequency Analysis TS_Opt->Freq2 Confirm TS (1 Imaginary Freq.) Analysis Calculate Rotational Barrier (ΔE) Freq2->Analysis

Caption: Computational workflow for conformational analysis.

Step 1: Initial Structure Generation
  • Build the Molecule: Using a molecular editor (e.g., Avogadro, ChemDraw), construct the 2D structure of this compound.

  • Generate 3D Coordinates: Convert the 2D structure to a 3D representation. Manually rotate the central C-C bond to an initial guess for the twisted conformation (e.g., a dihedral angle of ~60°). This avoids starting the optimization from a high-energy planar structure.

  • Carboxylic Acid Conformation: The O=C-O-H dihedral angle of the carboxylic acid group can be syn or anti. The syn conformation is generally favored in the gas phase.[12] It is advisable to run initial optimizations on both conformers to ensure you are starting with the most stable arrangement, though the syn form is the most probable ground state.

  • Save Coordinates: Save the structure in a format compatible with your quantum chemistry software (e.g., .xyz or .mol file).

Step 2: Ground State Geometry Optimization
  • Create Input File: Prepare an input file specifying the DFT method, basis set, solvent model, and the task (Opt for optimization).

  • Run Calculation: Submit the calculation. The software will iteratively adjust the molecular geometry to find a local minimum on the potential energy surface.

  • Confirm Convergence: Verify that the optimization has converged successfully according to the software's standard criteria.

  • Perform Frequency Analysis: Run a subsequent frequency calculation on the optimized geometry.

    • Causality: This step is crucial for validation. A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are found, the structure is a saddle point (a transition state), not a minimum, and the optimization must be re-run from a perturbed geometry.

Step 3: Potential Energy Surface (PES) Scan
  • Define Scan Coordinate: Identify the four atoms that define the dihedral angle of the central C-C bond.

  • Create Input File: Set up a "relaxed" PES scan. This calculation will constrain the defined dihedral angle at fixed values (e.g., in 10° increments from 0° to 180°) while allowing all other geometric parameters to relax (i.e., re-optimize) at each step.

    • Expertise: A relaxed scan is superior to a rigid scan because it allows the molecule to accommodate the steric strain at each angle, providing a more realistic energy profile.

  • Run Calculation: This can be computationally intensive as it involves multiple partial optimizations.

  • Plot the Results: Extract the energy at each angle and plot it to visualize the rotational profile. This plot will show the approximate locations of the energy minima (ground states) and maxima (transition states).

Step 4: Transition State (TS) Optimization
  • Select TS Guess: From the PES scan, take the coordinates of the highest-energy point. This will serve as the initial guess for the transition state geometry.

  • Create Input File: Prepare an input file for a transition state optimization (e.g., Opt=TS). This requires a different algorithm than a minimization.

  • Run Calculation: Submit the TS optimization.

  • Perform Frequency Analysis on the TS:

    • Trustworthiness: This is the second critical validation step. A true first-order saddle point (a transition state for a rotation) must have exactly one imaginary frequency . The vibrational mode corresponding to this imaginary frequency should be the rotation around the central C-C bond.

Data Analysis and Interpretation

Once the calculations are complete, you will have the energies of the optimized ground state (GS) and the relevant transition state (TS).

G cluster_0 Energy Calculation Logic E_GS Energy of Ground State (E_GS) (from Opt + Freq) Delta_E Rotational Barrier (ΔE_rot) ΔE_rot = E_TS - E_GS E_GS->Delta_E E_TS Energy of Transition State (E_TS) (from TS_Opt + Freq) E_TS->Delta_E

Caption: Calculation of the rotational energy barrier.

The rotational barrier (ΔErot) is calculated as:

ΔErot = ETS - EGS

This value should include zero-point vibrational energy (ZPVE) corrections, which are provided in the frequency calculation outputs, for higher accuracy.

Expected Quantitative Results
ParameterDescriptionExpected Value (Example)
ΦGS Dihedral angle of the ground state conformation.60° - 85°
ΦTS Dihedral angle of the transition state conformation.~0° or ~180°
EGS Relative energy of the ground state.0.0 kcal/mol (by definition)
ETS Relative energy of the highest transition state.> 25 kcal/mol
ΔErot Calculated rotational energy barrier.> 25 kcal/mol

Note: The expected values are estimates based on similarly substituted biphenyls. The presence of the 2'-Bromo and 6'-methyl groups is expected to create a substantial barrier.[7][8]

Discussion: Implications for Atropisomeric Stability

The calculated rotational barrier, ΔErot, allows for the classification of this compound's atropisomeric character.

  • If ΔErot < 20 kcal/mol: The molecule is considered to have rapidly interconverting conformers at room temperature and is effectively achiral.[1]

  • If 20 kcal/mol < ΔErot < 30 kcal/mol: The atropisomers may be separable but could interconvert over time, posing a challenge for drug development.[1]

  • If ΔErot > 30 kcal/mol: The atropisomers are considered configurationally stable.[1] They are unlikely to interconvert under physiological conditions and should be synthesized and developed as single enantiomers.

Given the steric bulk of the bromo and methyl ortho-substituents, it is highly probable that the calculated barrier for the title compound will fall into the "stable" category, making it a Class 3 atropisomer.[1] This has significant implications, as the two atropisomers would need to be treated as separate chemical entities, each requiring independent evaluation of its efficacy and safety.

Conclusion

The theoretical modeling protocol detailed in this guide provides a robust and reliable method for characterizing the conformational behavior of substituted biphenyls like this compound. By combining geometry optimizations, potential energy surface scans, and transition state analysis with carefully chosen DFT methods, researchers can accurately predict the ground state conformation and the rotational energy barrier. This in-silico analysis is an indispensable tool in modern drug discovery and materials science, enabling the early identification and characterization of atropisomeric compounds and guiding subsequent synthetic and evaluation efforts.

References

  • LaPlante, S. R., et al. (2011). Atropisomerism in Drug Discovery. Journal of Medicinal Chemistry, 54(21), 7005-7022. Available from: [Link]

  • Clayden, J., et al. (2022). Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. Accounts of Chemical Research, 55(19), 2848-2862.[1] Available from: [Link]

  • Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. The Journal of Chemical Physics, 129(22), 224308.[11] Available from: [Link]

  • LaPlante, S. R., et al. (2013). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 5(5), 539-553.[2] Available from: [Link]

  • Grégoire, A., & St-Amant, A. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(41), 7179-7189.[9] Available from: [Link]

  • Raffa, R., Pergolizzi Jr., J., & Taylor Jr., R. (2020). “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Pharmacology & Pharmacy, 11, 1-8.[5] Available from: [Link]

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  • LaPlante, S. R., et al. (2013). Atropisomerism in Drug Discovery and Development. Request PDF on ResearchGate.[3] Available from: [Link]

  • Lin, S.-H., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-n-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Research, 30(1).[14] Available from: [Link]

  • Bostrom, J., et al. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 48(1), 12-22.[7] Available from: [Link]

  • Lin, G., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Ene. Biomedical Journal of Scientific & Technical Research.[15] Available from: [Link]

  • LibreTexts Chemistry. (2023). Conformations of Biphenyls.[6] Available from: [Link]

  • Chana, A., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl... Chemical Research in Toxicology, 15(12), 1514-26.[16] Available from: [Link]

  • Mazzanti, A., et al. (2006). Rotation in Biphenyls with a Single Ortho-Substituent. The Journal of Organic Chemistry, 71(15), 5474-81.[8] Available from: [Link]

  • García Ribas, À. (n.d.). Computational study of substituted biphenyl compounds. Student Project.[4] Available from: [Link]

  • Rzepa, H. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog.[17] Available from: [Link]

  • Grégoire, A., & St-Amant, A. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. ResearchGate.[10] Available from: [Link]

  • Abraham, R. J., & Mobli, M. (2007). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Magnetic Resonance in Chemistry, 45(10), 865-877.[18] Available from: [Link]

  • Lunazzi, L., et al. (2008). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Semantic Scholar.[19] Available from: [Link]

  • Rizzi, A., et al. (2018). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of Chemical Information and Modeling, 58(9), 1875-1884.[12] Available from: [Link]

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The Biphenyl Carboxylic Acid Scaffold: A Journey from Serendipity to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted biphenyl carboxylic acid motif represents a cornerstone in modern medicinal chemistry, serving as the foundational scaffold for two major classes of therapeutics: non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor blockers (ARBs). This guide provides a comprehensive exploration of the discovery and history of these compounds, delving into the scientific rationale and key synthetic methodologies that propelled their development. We will examine the evolution from early observations of biological activity to the sophisticated, structure-based design of highly targeted and efficacious drugs. This technical guide will further provide detailed experimental protocols for the synthesis of key examples, elucidate their mechanisms of action through detailed signaling pathway diagrams, and explore the critical structure-activity relationships that govern their therapeutic effects.

Introduction: The Emergence of a Privileged Scaffold

The biphenyl moiety, with its two interconnected phenyl rings, offers a unique combination of structural rigidity and conformational flexibility, making it an attractive scaffold for interacting with biological targets.[1] The addition of a carboxylic acid group introduces a critical acidic function, often essential for mimicking endogenous ligands or participating in key binding interactions.[2][3] The journey of substituted biphenyl carboxylic acids in medicine is a tale of two distinct therapeutic pathways, both originating from the need for safer and more effective treatments for widespread health issues: inflammation and hypertension. Initially, the discovery of these compounds' therapeutic potential was somewhat serendipitous, but it rapidly evolved into a prime example of rational drug design.[4][5]

The Anti-Inflammatory Chapter: The Biphenyl Carboxylic Acid NSAIDs

The quest for alternatives to aspirin, a cornerstone of anti-inflammatory therapy with notable gastrointestinal side effects, led researchers to explore novel chemical structures. The incorporation of a biphenyl group was a key step in developing more potent and, in some cases, better-tolerated NSAIDs.[6]

Diflunisal: A Fluorinated Successor to Aspirin

The story of Diflunisal is a clear example of targeted analog synthesis. Researchers at Merck, in their search for a superior salicylate, systematically modified the structure of salicylic acid. They discovered that adding a hydrophobic group at the 5-position of the salicylic acid ring enhanced anti-inflammatory activity. This led to the synthesis of 5-(4-fluorophenyl)acetylsalicylic acid (flufenisal), which was more potent than aspirin but still caused gastrointestinal issues. A pivotal decision was to remove the O-acetyl group, which is responsible for the irreversible acetylation of proteins and contributes to some of aspirin's side effects. This led to the development of 5-(2,4-difluorophenyl)salicylic acid, or Diflunisal . This modification resulted in a reversible cyclooxygenase (COX) inhibitor with increased potency and a longer duration of action compared to aspirin.[7]

Fenbufen: A Pro-drug Approach

Fenbufen, another prominent biphenyl carboxylic acid NSAID, was developed with a different strategy in mind. It is a pro-drug that is converted in the body to its active metabolite, 4-biphenylacetic acid. This metabolic activation was intended to reduce direct contact of the acidic drug with the gastric mucosa, thereby potentially lowering the risk of gastrointestinal side effects.

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

The anti-inflammatory, analgesic, and antipyretic effects of biphenyl carboxylic acid NSAIDs, like all traditional NSAIDs, are primarily due to their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8]


"Membrane_Phospholipids" [label="Membrane Phospholipids"]; "Arachidonic_Acid" [label="Arachidonic Acid"]; "COX1_COX2" [label="COX-1 & COX-2", fillcolor="#FBBC05"]; "PGG2" [label="Prostaglandin G2 (PGG2)"]; "PGH2" [label="Prostaglandin H2 (PGH2)"]; "Prostaglandins" [label="Prostaglandins\n(PGE2, PGD2, PGF2α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prostacyclin" [label="Prostacyclin (PGI2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Thromboxane" [label="Thromboxane A2 (TXA2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inflammation_Pain_Fever" [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Vasodilation_Inhibit_Platelet_Aggregation" [label="Vasodilation,\nInhibit Platelet Aggregation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Vasoconstriction_Promote_Platelet_Aggregation" [label="Vasoconstriction,\nPromote Platelet Aggregation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NSAIDs" [label="Biphenyl Carboxylic Acid NSAIDs\n(e.g., Diflunisal, Fenbufen)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Membrane_Phospholipids" -> "Arachidonic_Acid" [label="Phospholipase A2"]; "Arachidonic_Acid" -> "COX1_COX2"; "COX1_COX2" -> "PGG2"; "PGG2" -> "PGH2"; "PGH2" -> "Prostaglandins"; "PGH2" -> "Prostacyclin"; "PGH2" -> "Thromboxane"; "Prostaglandins" -> "Inflammation_Pain_Fever"; "Prostacyclin" -> "Vasodilation_Inhibit_Platelet_Aggregation"; "Thromboxane" -> "Vasoconstriction_Promote_Platelet_Aggregation"; "NSAIDs" -> "COX1_COX2" [arrowhead=tee, style=dashed, color="#EA4335"]; }

COX Pathway and NSAID Inhibition.

Synthesis of Biphenyl Carboxylic Acid NSAIDs

The construction of the biphenyl core is the key challenge in the synthesis of these NSAIDs. Two classical and widely used methods are the Ullmann reaction and the more modern Suzuki-Miyaura cross-coupling.[1]

This protocol provides a general method for the synthesis of Diflunisal, a widely used NSAID, leveraging the efficiency of the Suzuki-Miyaura cross-coupling reaction.[9]

Materials:

  • 5-Bromosalicylic acid

  • 2,4-Difluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine 5-bromosalicylic acid (1 equivalent), 2,4-difluorophenylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Add a 3:1 mixture of toluene and water to the flask.

  • De-gas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Acidify the aqueous layer with 2M HCl to a pH of approximately 2-3 to precipitate the product.

  • Filter the solid precipitate, wash it with cold water, and dry it under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure Diflunisal.

The Antihypertensive Revolution: Angiotensin II Receptor Blockers (Sartans)

The discovery of the renin-angiotensin-aldosterone system (RAAS) and its role in blood pressure regulation opened up new avenues for antihypertensive therapies.[10] The development of angiotensin II receptor blockers (ARBs), often referred to as "sartans," is a landmark achievement in rational drug design, with the biphenyl carboxylic acid scaffold playing a pivotal role.

From Peptides to Non-Peptide Mimetics: The Genesis of Losartan

The journey to the first ARB, Losartan , began with the understanding that angiotensin II, an octapeptide, is a potent vasoconstrictor.[11] Early research focused on peptide analogs of angiotensin II, such as saralasin, but these had poor oral bioavailability and partial agonist activity. The breakthrough came from a hypothesis-driven approach by researchers at DuPont. They sought to create a small, non-peptide molecule that could mimic the C-terminal portion of angiotensin II and block its binding to the AT₁ receptor.[3] Through systematic structure-activity relationship (SAR) studies, they identified the key pharmacophoric elements required for potent antagonism. This led to the design of Losartan, which features a biphenyl scaffold with an imidazole ring and a crucial acidic group, initially a carboxylic acid, which was later replaced by a tetrazole ring as a bioisostere to improve metabolic stability and potency.[12][13]

Mechanism of Action: Blocking the Renin-Angiotensin-Aldosterone System (RAAS)

Substituted biphenyl carboxylic acids in the sartan class exert their antihypertensive effects by selectively blocking the angiotensin II type 1 (AT₁) receptor. This prevents angiotensin II from binding and eliciting its potent vasoconstrictive and aldosterone-secreting effects, leading to vasodilation and a reduction in blood pressure.[14][15][16][17]


"Angiotensinogen" [label="Angiotensinogen (from Liver)"]; "Angiotensin_I" [label="Angiotensin I"]; "Angiotensin_II" [label="Angiotensin II"]; "AT1_Receptor" [label="AT1 Receptor", fillcolor="#FBBC05"]; "Vasoconstriction" [label="Vasoconstriction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Aldosterone_Secretion" [label="Aldosterone Secretion\n(from Adrenal Gland)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Increased_Blood_Pressure" [label="Increased Blood Pressure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ARBs" [label="Angiotensin II Receptor Blockers\n(e.g., Losartan, Valsartan)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Angiotensinogen" -> "Angiotensin_I" [label=" Renin (from Kidney)"]; "Angiotensin_I" -> "Angiotensin_II" [label=" ACE (from Lungs)"]; "Angiotensin_II" -> "AT1_Receptor"; "AT1_Receptor" -> "Vasoconstriction"; "AT1_Receptor" -> "Aldosterone_Secretion"; "Vasoconstriction" -> "Increased_Blood_Pressure"; "Aldosterone_Secretion" -> "Increased_Blood_Pressure" [label=" Na+ and H2O Retention"]; "ARBs" -> "AT1_Receptor" [arrowhead=tee, style=dashed, color="#EA4335"]; }

RAAS Pathway and ARB Inhibition.

Synthesis of Angiotensin II Receptor Blockers

The synthesis of sartans also heavily relies on the formation of the biphenyl core. The Suzuki-Miyaura coupling is a particularly favored method due to its mild reaction conditions and high functional group tolerance.[6][10][18][19][20]

This protocol outlines a general, multi-step synthesis of Losartan, highlighting the key transformations.[21][22][23][24]

Step 1: Synthesis of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

  • Start with the appropriate imidazole precursor.

  • Introduce the n-butyl group at the 2-position via a Grignard reaction or other suitable alkylation method.

  • Chlorinate the imidazole ring at the 4-position.

  • Introduce the formyl group at the 5-position, for example, through a Vilsmeier-Haack reaction.

Step 2: Synthesis of the Biphenyl Tetrazole Moiety

  • Begin with 4'-methyl-2-cyanobiphenyl.

  • Convert the cyano group to a tetrazole ring using sodium azide and a suitable catalyst (e.g., trialkyltin azide or zinc chloride).

  • Brominate the methyl group of the biphenyl moiety using N-bromosuccinimide (NBS) to form the bromomethyl intermediate.

Step 3: Coupling and Final Steps

  • Couple the 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with the bromomethylbiphenyl tetrazole intermediate via an N-alkylation reaction.

  • Reduce the aldehyde group on the imidazole ring to a hydroxymethyl group using a reducing agent like sodium borohydride.

  • If a protecting group was used on the tetrazole (e.g., a trityl group), deprotect it under acidic conditions.

  • Finally, convert the resulting free acid form of Losartan to its potassium salt by treatment with potassium hydroxide.

Structure-Activity Relationships (SAR): The Key to Potency and Selectivity

The therapeutic success of substituted biphenyl carboxylic acids is a direct result of extensive SAR studies that have fine-tuned their interaction with their respective biological targets.

SAR of Biphenyl Carboxylic Acid NSAIDs
Structural Feature Effect on Activity
Biphenyl Scaffold Provides a rigid framework that orients the other functional groups for optimal binding to the COX active site. The angle between the two phenyl rings can influence potency.[25]
Carboxylic Acid Group Essential for mimicking the carboxylic acid of arachidonic acid, allowing for a key ionic interaction with a positively charged residue (e.g., Arginine 120) in the COX active site.[2][3][7][26]
Substituents on the Phenyl Rings Halogen substituents, particularly fluorine, can enhance potency and alter the pharmacokinetic profile. The position of these substituents is critical.
SAR of Angiotensin II Receptor Blockers (Sartans)
Structural Feature Effect on Activity
Biphenyl Scaffold Acts as a spacer to correctly position the other pharmacophoric elements for optimal binding to the AT₁ receptor.
Acidic Group (Carboxylic Acid or Tetrazole) Mimics the C-terminal carboxylate of angiotensin II and engages in a critical ionic interaction within the AT₁ receptor. The tetrazole ring is often preferred due to its favorable pKa and metabolic stability.[12][13][27][28]
Imidazole/Benzimidazole Ring Provides additional binding interactions with the receptor. Substituents on this ring, such as the n-butyl group in Losartan, occupy a hydrophobic pocket in the receptor.
Hydroxymethyl Group (in Losartan) Forms a hydrogen bond with a specific residue in the AT₁ receptor, contributing to its high affinity.

Conclusion and Future Perspectives

The discovery and development of substituted biphenyl carboxylic acids represent a remarkable chapter in the history of medicinal chemistry. From the early, somewhat empirical modifications of existing drugs to the highly rational, structure-based design of the sartans, this class of compounds exemplifies the power of chemical synthesis and a deep understanding of pharmacology. The journey from aspirin to Diflunisal and from peptide hormones to Losartan showcases the evolution of drug discovery.

Future research in this area may focus on developing biphenyl carboxylic acid derivatives with even greater selectivity for their targets, leading to improved safety profiles. For NSAIDs, this could involve the design of compounds that preferentially inhibit COX-2 or have novel mechanisms of action to reduce gastrointestinal and cardiovascular side effects. For ARBs, the development of dual-acting molecules that block the AT₁ receptor and have additional beneficial effects, such as improving insulin sensitivity or having anti-fibrotic properties, is an active area of investigation. The versatile biphenyl carboxylic acid scaffold will undoubtedly continue to be a source of new and improved therapeutics for years to come.

References

  • Hou, X., Wang, Y., Yang, Y., & Xiao, Z. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 28(14), 2473-2478.
  • Cleveland Clinic. (n.d.). Angiotensin II Receptor Blockers (ARBs). Retrieved from a relevant Cleveland Clinic webpage.
  • Cleveland Clinic. (n.d.). Angiotensin II Receptor Blockers (ARBs). Retrieved from a relevant Cleveland Clinic webpage.
  • BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • National Center for Biotechnology Information. (2025). Angiotensin II Receptor Blockers (ARB).
  • Wikipedia. (n.d.). Angiotensin II receptor blocker.
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  • PubMed. (2024).
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  • Eureka | Patsnap. (n.d.).
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
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  • Moodle@Units. (n.d.). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist.
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  • PubMed. (n.d.).
  • ResearchGate. (n.d.). A)
  • ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene).
  • ResearchGate. (n.d.). One step synthesis of Diflunisal using a Pd-diamine complex.
  • Royal Society of Chemistry. (n.d.). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid.
  • ResearchGate. (2025).
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  • Wikipedia. (n.d.). Biphenyl.
  • National Center for Biotechnology Information. (2023). Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors.
  • Wikipedia. (n.d.). Ullmann reaction.
  • L.S.College, Muzaffarpur. (2020). Ullmann reaction.
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Methodological & Application

Application Note: A Strategic Protocol for the Suzuki-Miyaura Coupling of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction

The biphenyl moiety is a privileged scaffold in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic organic chemistry for its remarkable efficiency and broad functional group tolerance in constructing carbon-carbon bonds, particularly for biaryl synthesis.[4][5][6] This palladium-catalyzed reaction between an organoboron compound and an organohalide offers a powerful and versatile methodology.[5][6]

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of a challenging substrate: 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid. This particular molecule presents a unique combination of steric hindrance and the presence of a carboxylic acid group, both of which necessitate careful consideration in reaction design to achieve high yields and purity. We will delve into the causality behind each experimental choice, offering a robust, self-validating system for researchers, scientists, and drug development professionals.

The Challenge: Navigating Steric Hindrance and Functional Group Compatibility

The successful Suzuki-Miyaura coupling of this compound requires a nuanced approach to overcome two primary obstacles:

  • Steric Hindrance: The methyl group at the 6'-position, ortho to the bromine, creates significant steric bulk around the reaction center. This can impede the initial oxidative addition of the aryl bromide to the palladium(0) catalyst, a critical step in the catalytic cycle.[7][8] To counteract this, the selection of a bulky, electron-rich phosphine ligand is paramount. Such ligands are known to stabilize the palladium center and facilitate both the oxidative addition and the final reductive elimination steps.[4][9]

  • Carboxylic Acid Functionality: The presence of a carboxylic acid can interfere with the reaction in several ways. The acidic proton can react with the base, potentially altering the reaction stoichiometry. More critically, the resulting carboxylate can coordinate to the palladium catalyst, leading to its deactivation. Therefore, the choice of base and solvent system is crucial to mitigate these effects. In some cases, protection of the carboxylic acid as an ester may be a viable strategy, followed by saponification.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][10][11] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation ar_pd_ar Ar-Pd(II)L₂-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_bromide Ar-Br aryl_bromide->oxidative_addition   boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is designed for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Argon or Nitrogen gas (high purity)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

Equipment:

  • Magnetic stirrer with heating plate

  • Inert atmosphere manifold (Schlenk line)

  • Standard laboratory glassware and workup equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Catalyst Preparation: In a separate vial, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq). Add a small amount of anhydrous 1,4-dioxane and swirl to form a slurry.

  • Inert Atmosphere: Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane to the Schlenk flask, followed by the catalyst slurry via syringe. Add a small amount of deionized water (typically 10% v/v of the dioxane).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Rationale for Protocol Choices: A Deeper Dive

The selection of each reagent and condition in this protocol is critical for success.

Parameter Choice Rationale Reference
Catalyst Precursor Palladium(II) acetate (Pd(OAc)₂)A common and effective palladium source that is reduced in situ to the active Pd(0) species.[12]
Ligand SPhosA bulky and electron-rich biaryl phosphine ligand that is highly effective for sterically hindered substrates, facilitating both oxidative addition and reductive elimination.[4][9]
Base Potassium phosphate (K₃PO₄)A moderately strong base that is effective in promoting transmetalation without causing significant ester hydrolysis if a protected substrate is used. It is also known to be effective for challenging couplings.[4]
Solvent System 1,4-Dioxane / WaterA common solvent system for Suzuki couplings. The water is essential for the transmetalation step, while dioxane solubilizes the organic reagents.[5][13]
Temperature 80-100 °CElevated temperatures are often necessary to overcome the activation energy barrier for the oxidative addition of sterically hindered aryl bromides.[5][14]

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Conversion Inefficient oxidative additionIncrease temperature; screen other bulky ligands (e.g., XPhos, RuPhos); ensure anhydrous and oxygen-free conditions.
Protodeboronation Presence of excess water or acidic protonsUse freshly dried solvents; consider using an anhydrous base like CsF.
Catalyst Deactivation Carboxylate coordinationProtect the carboxylic acid as a methyl or ethyl ester prior to coupling, followed by a final deprotection step.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the Suzuki-Miyaura coupling of the sterically hindered and functionally rich substrate, this compound. By understanding the mechanistic underpinnings and the rationale behind each experimental choice, researchers can confidently approach this challenging transformation, paving the way for the synthesis of novel biphenyl-containing molecules for a wide range of applications.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Ge, S., & Hartwig, J. F. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Science, 3(4), 895-913. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons. [Link]

  • Haddach, M., & McCarthy, J. R. (1999). A new and efficient method for the synthesis of ketones: The Suzuki cross-coupling reaction of organoboronic acids with acyl chlorides. Tetrahedron Letters, 40(16), 3109-3112. [Link]

  • Google Patents. (n.d.).
  • Jana, A., & Ward, T. R. (2013). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Chemistry–A European Journal, 19(44), 14882-14901. [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?[Link]

  • El-Garawany, A. A., et al. (2016). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 14(3), 978-985. [Link]

  • Platon, M., Siau, W. Y., & Czaplik, W. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 147. [Link]

  • Clayden, J., et al. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 68(19), 7433-7439. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]

  • Li, G., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(25), 3321-3323. [Link]

  • Ismaili, L., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7016-7021. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2008). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons. [Link]

  • Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis?[Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • Mol-Instincts. (n.d.). Synthesis of Step 2: 2'-Bromomethylbiphenyl-4-carboxylic acid methyl ester. [Link]

  • Labcompare. (n.d.). This compound B180235 from Aladdin Scientific Corporation. [Link]

  • Arctom. (n.d.). CAS NO. 1215206-69-1 | this compound | Catalog AAB-AA00154J. [Link]

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experimental procedure for synthesizing 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Introduction: The Significance of Substituted Biphenyl Carboxylic Acids

Biphenyl-derived carboxylic acids are a class of compounds with significant utility in medicinal chemistry and materials science.[1] Molecules like Flurbiprofen and Diflunisal are prominent examples of biphenyl carboxylic acids used as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The structural rigidity and defined spatial orientation of the biphenyl scaffold make it a valuable pharmacophore for designing targeted therapeutics and a key building block for liquid crystalline polymers.[2]

This document provides a detailed experimental protocol for the synthesis of a specific, highly functionalized derivative: This compound . The synthetic strategy is centered around the robust and versatile Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method renowned for its efficiency in constructing biaryl systems.[2][3] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a step-by-step guide and an explanation of the chemical principles underlying the procedure.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The core of this synthesis is the formation of a carbon-carbon bond between two aromatic rings. The Suzuki-Miyaura coupling is exceptionally well-suited for this task, demonstrating high functional group tolerance and often proceeding with high yields.[4][5] The reaction couples an organoboron compound (an arylboronic acid) with an organohalide (an aryl halide), catalyzed by a palladium(0) complex.

Overall Reaction Scheme:

For this specific synthesis, we will couple (3-carboxyphenyl)boronic acid with a suitable aryl halide partner, 2-bromo-6-methyliodobenzene . The choice of an iodo-substituted aryl partner is deliberate; the carbon-iodine bond is more reactive towards oxidative addition to the palladium catalyst than the carbon-bromine bond, ensuring selective coupling at the desired position.

Mechanistic Insight: The Palladium Catalytic Cycle

The efficacy of the Suzuki coupling lies in a well-understood catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-I) of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: A base (e.g., K₂CO₃) activates the boronic acid, forming a boronate species. This species then transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

This cycle makes the process highly efficient, requiring only a catalytic amount of the expensive palladium metal.[4][6]

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis on a 10 mmol scale.

Materials and Equipment

Reagents:

  • (3-Carboxyphenyl)boronic acid (≥97%)

  • 2-Bromo-6-methyliodobenzene (or a similar reactive aryl halide like 1,3-dibromo-2-methylaniline, requiring optimization)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Deionized Water, degassed

  • Ethyl Acetate (EtOAc), reagent grade

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • 100 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and stir plate with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Quantitative Data for Synthesis
ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
2-Bromo-6-methyliodobenzene1.0311.9310.03.12 g
(3-Carboxyphenyl)boronic acid1.2165.9312.01.99 g
Pd(PPh₃)₄0.031155.560.3347 mg
K₂CO₃3.0138.2130.04.15 g
1,2-Dimethoxyethane (DME)---40 mL
Water---20 mL

Step-by-Step Synthesis Procedure

Reaction Setup
  • Assemble a dry 100 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Place the flask under a positive pressure of inert gas (nitrogen or argon).

  • To the flask, add 2-bromo-6-methyliodobenzene (3.12 g, 10.0 mmol), (3-carboxyphenyl)boronic acid (1.99 g, 12.0 mmol), and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

Solvent Addition and Degassing
  • Add the solvent mixture of 1,2-dimethoxyethane (40 mL) and deionized water (20 mL).

  • Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to ensure the system is thoroughly deoxygenated. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Catalyst Addition and Reaction
  • Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (347 mg, 0.3 mmol) to the flask.

  • Heat the reaction mixture to reflux (approximately 85-90°C) with vigorous stirring.

  • Maintain the reaction at reflux for 6-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting aryl halide is consumed.

Work-up and Product Isolation
  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the DME solvent using a rotary evaporator.

  • Dilute the remaining aqueous slurry with 50 mL of deionized water.

  • Carefully acidify the mixture to a pH of ~2 by the slow addition of 2M HCl. The target product, being a carboxylic acid, will precipitate as a solid.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash them sequentially with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

Purification and Characterization
  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to obtain pure this compound.[7][8]

  • Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.[7]

    • Mass Spectrometry: To verify the molecular weight and isotopic pattern of bromine.

    • Melting Point Analysis: To assess purity.

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Combine Aryl Halide, Boronic Acid, and Base in a 3-neck flask B Establish Inert Atmosphere (N2/Ar) C Add Solvents (DME/Water) B->C D Degas Mixture (N2 sparging) C->D E Add Pd(0) Catalyst D->E F Heat to Reflux (6-12 hours) E->F G Monitor by TLC F->G H Cool to RT G->H I Remove DME H->I J Acidify with HCl (Precipitate Product) I->J K Extract with Ethyl Acetate J->K L Wash & Dry Organic Layer K->L M Evaporate Solvent L->M N Recrystallize Crude Solid M->N O Characterize Product (NMR, MS, MP) N->O

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling: Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere. Aryl halides and organic solvents are toxic and/or flammable. Perform all operations in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines.

References

  • Current time information in Pasuruan, ID. Google. Retrieved January 15, 2026.
  • Liu, W., Zhou, X., Mei, G. (2019).
  • (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry. [Link]

  • This compound B180235 from Aladdin Scientific Corporation. Labcompare. [Link]

  • Synthesis of Step 2: 2'-Bromomethylbiphenyl-4-carboxylic acid methyl ester. Mol-Instincts. [Link]

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • 1215206-69-1|this compound | Catalog AAB-AA00154J. Arctom. [Link]

  • This compound, min 95%, 1 gram. Amazon. [Link]

  • US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Pubmed.
  • Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Indian Academy of Sciences.
  • US8492583B2 - Process for purification of aromatic carboxylic acids.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. LinkedIn. [Link]

  • US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • PURIFICATION OF AROMATIC CARBOXYLIC ACIDS - European Patent Office - EP 3089957 B1. EPO. [Link]

  • 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses Procedure. [Link]

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Application Notes & Protocols: Incorporating 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid into PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target protein ligand to the E3 ligase ligand.[][4] This guide provides a detailed exploration of incorporating 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid, a unique bifunctional linker building block, into PROTACs. We will delve into the rationale for its use, detailed synthetic protocols, characterization techniques, and methods for evaluating the final PROTAC's efficacy.

Introduction: The Pivotal Role of the PROTAC Linker

A PROTAC molecule consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][5] The linker is far from a passive spacer; its length, rigidity, and chemical composition are critical determinants of the PROTAC's overall performance.[][4][6] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[2][6]

The choice of linker can profoundly influence a PROTAC's:

  • Ternary Complex Formation and Stability: The linker's geometry dictates the spatial orientation of the two proteins, impacting the stability of the ternary complex.[1][2]

  • Selectivity: Subtle changes in linker structure can alter the preferential degradation of the target protein over other cellular proteins.

  • Physicochemical Properties: The linker contributes to the overall solubility, cell permeability, and metabolic stability of the PROTAC molecule.[1][7]

This compound: A Versatile Linker Building Block

The selection of this compound (CAS: 1215206-69-1) as a linker component offers several strategic advantages in PROTAC design.[8][9][10][11]

Chemical Structure:

Structure of this compound.

This building block provides a semi-rigid biphenyl scaffold, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[1] The ortho-methyl group introduces a conformational twist between the two phenyl rings, influencing the overall 3D structure of the linker. The two key functional groups, the carboxylic acid and the aryl bromide, offer orthogonal handles for sequential conjugation to the two ligands of the PROTAC.

Advantages of this compound in PROTAC Linkers:
FeatureAdvantage in PROTAC Design
Semi-Rigid Biphenyl Scaffold Pre-organizes the PROTAC for favorable ternary complex formation, potentially reducing the entropic penalty of binding.[1]
Orthogonal Functional Groups The carboxylic acid and aryl bromide allow for controlled, stepwise synthesis of the PROTAC molecule.
Tunable Vectoriality The biphenyl core provides defined exit vectors for attaching the POI and E3 ligase ligands.
Potential for Further Functionalization The aromatic rings can be further modified to fine-tune physicochemical properties.

Synthetic Strategies and Protocols

The incorporation of this compound into a PROTAC linker typically involves two key steps:

  • Amide Bond Formation: The carboxylic acid is coupled to an amine-containing E3 ligase ligand or POI ligand.

  • Palladium-Catalyzed Cross-Coupling: The aryl bromide is coupled to a suitable functional group (e.g., an alkyne) on the other ligand.

General Workflow

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cross-Coupling cluster_2 Purification & Characterization A 2'-Bromo-6'-methylbiphenyl- 3-carboxylic acid C Amide Coupling (e.g., HATU, HOBt) A->C B Amine-functionalized Ligand 1 (E3 or POI) B->C D Intermediate 1 C->D G Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst) D->G E Intermediate 1 E->G F Alkyne-functionalized Ligand 2 (POI or E3) F->G H Final PROTAC Molecule G->H I HPLC Purification H->I J NMR, MS Analysis I->J

General workflow for PROTAC synthesis.

Protocol 1: Amide Coupling

This protocol describes the coupling of the carboxylic acid moiety with an amine-functionalized ligand.

Materials:

  • This compound

  • Amine-functionalized ligand (e.g., pomalidomide derivative for CRBN)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the amine-functionalized ligand (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide-coupled intermediate.

Causality behind Experimental Choices:

  • HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction.

  • Anhydrous conditions are crucial to prevent hydrolysis of the activated carboxylic acid and the coupling reagent.

Protocol 2: Sonogashira Coupling

This protocol outlines the palladium-catalyzed coupling of the aryl bromide intermediate with an alkyne-functionalized ligand. The Sonogashira coupling is a robust method for forming carbon-carbon bonds under mild conditions, making it suitable for complex molecules like PROTACs.[12][13][14]

Materials:

  • Amide-coupled intermediate from Protocol 1

  • Alkyne-functionalized ligand

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • CuI (Copper(I) iodide)

  • Anhydrous triethylamine (TEA)

  • Anhydrous THF (Tetrahydrofuran)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amide-coupled intermediate (1.0 eq) and the alkyne-functionalized ligand (1.2 eq) in a mixture of anhydrous THF and TEA, add Pd(PPh₃)₄ (0.1 eq) and CuI (0.2 eq).

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Stir the reaction at room temperature or heat to 50-60 °C for 4-16 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final PROTAC molecule.

Causality behind Experimental Choices:

  • Pd(PPh₃)₄ is a common and effective palladium catalyst for Sonogashira couplings.

  • CuI acts as a co-catalyst to facilitate the reaction. Copper-free Sonogashira couplings are also possible and may be advantageous for sensitive substrates.[14][15]

  • Inert atmosphere is essential to prevent oxidation of the palladium catalyst.

Characterization of the Final PROTAC

Thorough characterization is crucial to confirm the identity, purity, and stability of the synthesized PROTAC.

Structural Verification
TechniqueInformation Obtained
¹H and ¹³C NMR Confirms the chemical structure and connectivity of the PROTAC molecule.[16][17]
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecule, confirming its elemental composition.[16][18]
LC-MS Assesses the purity of the final compound and can be used to identify any impurities.[19]
Purity Assessment
  • Analytical HPLC: A final purity of >95% is generally required for biological assays.

Biophysical and Cellular Evaluation of the PROTAC

Once synthesized and characterized, the PROTAC's ability to induce the degradation of the target protein must be evaluated.

Biophysical Assays for Ternary Complex Formation

These assays provide quantitative data on the binding affinities and cooperativity of the PROTAC in forming the ternary complex.[20][21][22][23]

Biophysical_Assays cluster_assays Biophysical Techniques PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary SPR Surface Plasmon Resonance (SPR) Ternary->SPR BLI Biolayer Interferometry (BLI) Ternary->BLI ITC Isothermal Titration Calorimetry (ITC) Ternary->ITC FP Fluorescence Polarization (FP) Ternary->FP

Biophysical assays for ternary complex evaluation.

AssayPrincipleKey Parameters Measured
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.KD (dissociation constant), kon, koff
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.KD, kon, koff
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.KD, ΔH (enthalpy), ΔS (entropy)
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescently labeled molecules upon binding.KD
Cellular Assays for Protein Degradation

These assays confirm the PROTAC's activity in a cellular context.

  • Western Blotting: A standard technique to quantify the reduction in the levels of the target protein upon PROTAC treatment.

  • HiBiT-based Luminescence Assays: A sensitive and quantitative method for measuring protein degradation in live cells.[19]

  • Mass Spectrometry-based Proteomics: Provides a global view of protein level changes, confirming the selectivity of the PROTAC.[17]

Conclusion

The strategic incorporation of this compound into PROTAC linkers offers a powerful approach to developing novel protein degraders. Its unique structural features and orthogonal reactivity provide a versatile platform for synthesizing PROTACs with potentially improved efficacy and drug-like properties. The detailed protocols and evaluation strategies outlined in this guide are intended to empower researchers in their efforts to design and develop the next generation of targeted protein degradation therapeutics.

References

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (URL: )
  • The Crucial Role of Linker Length in PROTAC Efficacy: A Compar
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])

  • From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review - PubMed. (URL: [Link])

  • Impact of linker length on the activity of PROTACs - PMC - NIH. (URL: [Link])

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - JoVE. (URL: [Link])

  • Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds | Bioconjugate Chemistry - ACS Publications. (URL: [Link])

  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (URL: [Link])

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC. (URL: [Link])

  • Development of biophysical assays for studies of PROTACs - Diva-Portal.org. (URL: [Link])

  • Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes - JoVE. (URL: [Link])

  • (PDF) Current strategies for the design of PROTAC linkers: a critical review - ResearchGate. (URL: [Link])

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (URL: [Link])

  • Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds | Bioconjugate Chemistry. (URL: [Link])

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells | Journal of the American Chemical Society. (URL: [Link])

  • Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC - PubMed Central. (URL: [Link])

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH. (URL: [Link])

  • Sonogashira coupling reaction for the protein fluorescent labeling in aqueous solution. - ResearchGate. (URL: [Link])

  • Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs - ChemRxiv. (URL: [Link])

  • Scope of PROTAC synthesis via amide coupling. Reaction conditions: vial... - ResearchGate. (URL: [Link])

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society. (URL: [Link])

  • (a) Our initial approach for automated PROTAC synthesis via amide coupling - ResearchGate. (URL: [Link])

  • Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC - NIH. (URL: [Link])

  • [PDF] Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. (URL: [Link])

  • This compound B180235 from Aladdin Scientific Corporation. (URL: [Link])

  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy | ACS Central Science. (URL: [Link])

  • CAS NO. 1215206-69-1 | this compound | Catalog AAB-AA00154J - Arctom. (URL: [Link])

  • 2',6'-Dimethylbiphenyl-3-carboxylic acid | C15H14O2 | CID 17852404 - PubChem. (URL: [Link])

  • This compound, min 95%, 1 gram. (URL: [Link])

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analytical methods for characterizing 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Abstract

This comprehensive application note provides a detailed framework of analytical methodologies for the thorough characterization of this compound. This molecule is a key intermediate and building block in medicinal chemistry and materials science, making its purity, identity, and stability critical for downstream applications. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols but the scientific rationale behind the selection of each technique and experimental parameter. We will cover chromatographic, spectroscopic, and thermal analysis methods, providing a multi-faceted approach to ensure the highest confidence in the material's quality.

Introduction and Physicochemical Profile

This compound is a substituted biphenyl derivative. The biphenyl scaffold is a privileged structure in drug discovery, and the specific substitution pattern of this compound—containing a bromine atom, a methyl group, and a carboxylic acid—offers multiple points for further chemical modification. The ortho-substitution on the biphenyl rings can induce axial chirality (atropisomerism) due to hindered rotation, a factor that can have significant implications in biological systems. Therefore, a robust analytical strategy is essential to confirm its chemical structure, quantify its purity, identify impurities, and assess its physical properties.

The initial step in any analytical workflow is to understand the basic physicochemical properties of the analyte.

PropertyValueSource
CAS Number 1215206-69-1[1][2][3]
Molecular Formula C₁₄H₁₁BrO₂[1][2][3]
Molecular Weight 291.14 g/mol [1]
Appearance Expected to be a solid at room temperature
Purity (Typical) ≥95%[2][3]

The Integrated Analytical Workflow

A single analytical technique is insufficient for complete characterization. We advocate for an orthogonal approach, where different methods provide complementary information. The overall workflow is designed to move from establishing purity and identity to a deeper understanding of the molecule's structural and physical properties.

Analytical_Workflow cluster_0 Start cluster_1 Primary Characterization cluster_2 Structural Elucidation cluster_3 Physicochemical Properties cluster_4 Results Sample Analyte Sample (this compound) HPLC HPLC-UV Sample->HPLC Purity Assay LCMS LC-MS Sample->LCMS Identity Check NMR_H ¹H NMR Sample->NMR_H NMR_C ¹³C NMR Sample->NMR_C FTIR FTIR Sample->FTIR DSC DSC Sample->DSC TGA TGA Sample->TGA Purity Purity & Impurity Profile HPLC->Purity MW_Confirm Molecular Weight Confirmation LCMS->MW_Confirm Structure_Confirm Structural Confirmation NMR_H->Structure_Confirm NMR_C->Structure_Confirm Func_Groups Functional Group ID FTIR->Func_Groups Thermal_Props Thermal Properties (Melting Point, Stability) DSC->Thermal_Props TGA->Thermal_Props

Caption: Integrated workflow for the comprehensive characterization of the analyte.

Chromatographic Methods: Purity and Identity

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard for determining the purity of aromatic compounds. Coupling it with a Mass Spectrometer (MS) provides unequivocal confirmation of the molecular weight.

Rationale for Method Selection
  • Reversed-Phase HPLC (RP-HPLC): The biphenyl core makes the molecule predominantly non-polar, making it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Acidified Mobile Phase: The carboxylic acid moiety will ionize depending on the pH of the mobile phase. To ensure consistent retention times and sharp, symmetrical peaks, it is crucial to suppress this ionization by acidifying the mobile phase (e.g., with formic acid or trifluoroacetic acid)[4]. This maintains the analyte in its neutral, more retained form.

  • UV Detection: The biphenyl system contains a strong chromophore, allowing for sensitive detection using a UV-Vis detector, typically in the range of 230-280 nm.

  • Mass Spectrometry (MS) Detection: Electrospray Ionization (ESI) in negative mode is ideal for detecting the deprotonated molecule [M-H]⁻, providing definitive mass confirmation.

Protocol: RP-HPLC-UV for Purity Assessment

Objective: To determine the purity of this compound by area percent and to quantify it against a reference standard.

Instrumentation and Materials:

  • HPLC system with quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (LC-MS Grade).

  • Analytical balance, volumetric flasks, and autosampler vials.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Preparation:

    • Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Prepare a working standard of 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration as the working standard (0.1 mg/mL) using the same diluent.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard for non-polar aromatic compounds.
Mobile Phase A: 0.1% FA in H₂OB: 0.1% FA in ACNAcid suppresses carboxylate formation for better peak shape.
Gradient 60% B to 95% B over 15 minEnsures elution of the main peak and any less polar impurities.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 5 µLBalances sensitivity with the risk of column overload.
UV Wavelength 254 nmCommon wavelength for aromatic compounds. A full spectrum (210-400 nm) should be run initially to find the optimal λmax.
  • Data Analysis:

    • Purity: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks.

    • Quantification: Perform a 5-point calibration curve using serial dilutions of the reference standard. Quantify the sample concentration by comparing its peak area to the calibration curve.

Protocol: LC-MS for Identity Confirmation

Objective: To confirm the molecular weight of the analyte.

Procedure:

  • Utilize the same LC method as described above.

  • Divert the flow post-UV detector to a mass spectrometer.

MS Parameters (Negative ESI):

ParameterRecommended Setting
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Drying Gas Temp. 325 °C
Drying Gas Flow 10 L/min
Scan Range 100 - 500 m/z

Expected Result: A major ion peak at m/z 290.0 corresponding to [M-H]⁻. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) should be observed at m/z 290 and 292.

Spectroscopic Methods: Structural Elucidation

Spectroscopic methods provide detailed information about the chemical structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are required. The ortho substitution may lead to restricted rotation, potentially resulting in distinct signals for what might otherwise be chemically equivalent protons or carbons (atropisomerism).[5]

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton is typically observed as a broad singlet.

¹H NMR (400 MHz, DMSO-d₆) - Predicted Chemical Shifts (δ):

  • ~13.0 ppm (s, 1H): The carboxylic acid proton (-COOH). This peak is typically broad and will disappear upon a D₂O shake.[6][7]

  • ~7.2-8.2 ppm (m, 7H): A complex multiplet region for the seven aromatic protons on the two biphenyl rings. The exact shifts and coupling constants depend on the dihedral angle between the rings.

  • ~2.0 ppm (s, 3H): The methyl group (-CH₃) protons. The ortho position to the other ring will likely cause a slight upfield or downfield shift compared to toluene.

¹³C NMR (101 MHz, DMSO-d₆) - Predicted Chemical Shifts (δ):

  • ~167 ppm: The carbonyl carbon of the carboxylic acid. Carboxyl carbons typically absorb in the 165 to 185 δ range.[7]

  • ~120-145 ppm: A series of signals corresponding to the 12 aromatic carbons. Carbons attached to the bromine and the other ring will have distinct chemical shifts.

  • ~20 ppm: The methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for rapidly identifying key functional groups.

Protocol:

  • Acquire a small amount of the solid sample.

  • Use an Attenuated Total Reflectance (ATR) accessory for rapid analysis without sample preparation.

  • Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)VibrationInterpretationSource
3300-2500 (very broad) O-H stretchCharacteristic of a hydrogen-bonded carboxylic acid dimer.[6][8]
~3050 Aromatic C-H stretchConfirms the presence of the aromatic rings.
~1710 (strong) C=O stretchCarbonyl of the carboxylic acid. Conjugation with the ring lowers the frequency.[6][7][8]
~1600, ~1475 C=C stretchAromatic ring skeletal vibrations.
~1300 C-O stretchCoupled with O-H bend in the carboxylic acid.[8]
~600-500 C-Br stretchIndicates the presence of the bromo-substituent.

Thermal Analysis: Physical Properties

Thermal analysis provides information on melting point, decomposition, and thermal stability.

Thermal_Analysis_Logic Analyte Analyte Sample DSC Differential Scanning Calorimetry (DSC) Analyte->DSC Heat Flow vs. Temp TGA Thermogravimetric Analysis (TGA) Analyte->TGA Mass vs. Temp Result_DSC Melting Point (Tm) Heat of Fusion (ΔH) Purity Estimation DSC->Result_DSC Result_TGA Decomposition Temp (Td) Thermal Stability Profile TGA->Result_TGA

Caption: Logic flow for thermal analysis techniques.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and an estimate of purity.

Procedure:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Crimp the pan with a lid.

  • Place the pan in the DSC cell alongside an empty reference pan.

  • Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from ambient temperature to a temperature well above the expected melting point (e.g., 250 °C).

Data Analysis:

  • Melting Point (Tₘ): Determined from the onset or peak of the endothermic melting transition. For a related compound, biphenyl, the melting point is around 70 °C, but substitution will significantly alter this.[9]

  • Purity: A sharp melting endotherm is indicative of high purity. Impurities will typically broaden the peak and depress the melting point.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To assess thermal stability and decomposition profile.

Procedure:

  • Weigh 5-10 mg of the sample into a TGA pan.

  • Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from ambient to an elevated temperature (e.g., 600 °C).

Data Analysis:

  • The TGA curve plots mass loss versus temperature. A sharp drop in mass indicates decomposition. The onset temperature of this drop is the decomposition temperature (Tₐ), a key indicator of thermal stability. For biphenyl itself, the maximum thermal decomposition temperature has been reported around 160 °C.[9][10]

Conclusion

The analytical characterization of this compound requires a multi-technique, orthogonal approach. The protocols outlined in this application note provide a robust framework for confirming the identity, purity, structure, and thermal properties of this important chemical intermediate. By combining RP-HPLC-UV/MS for purity and identity, NMR and FTIR for structural confirmation, and DSC/TGA for physical properties, researchers and developers can ensure the quality and consistency of their material, which is paramount for successful outcomes in research and development.

References

  • Gerard, H., Avalos, J., Galland, D., & Volino, F. (1992). The structure of substituted biphenyls as studied by proton NMR in nematic solvents Single conformation model versus maximum entropy analysis. Taylor & Francis Online. Retrieved from [Link]

  • Trivedi, M. K., Tallapragada, R. M., Branton, A., Trivedi, D., Nayak, G., Mishra, R. K., & Jana, S. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering, 3(5), 58-65.
  • Aroulanda, C., Bouguet-Bonnet, S., Bouherour, S., & Courtieu, J. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. RSC Publishing. Retrieved from [Link]

  • Gerard, H., Avalos, J., Galland, D., & Volino, F. (n.d.). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Taylor & Francis Online. Retrieved from [Link]

  • Trivedi, M. K., Tallapragada, R. M., Branton, A., Trivedi, D., Nayak, G., Mishra, R. K., & Jana, S. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. ResearchGate. Retrieved from [Link]

  • Zhang, Y., Chen, J., Wang, Z., & Wei, D. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Retrieved from [Link]

  • Baruah, N. P., Goswami, M., Sarma, N., Chowdhury, D., & Devi, A. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). ResearchGate. Retrieved from [Link]

  • Chirico, R. D., Frenkel, M., & Magee, J. W. (2014). Thermal conductivity and viscosity of biphenyl and the terphenyls. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4'-(bromomethyl)biphenyl-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). Biphenyl. NIST Chemistry WebBook. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2',6'-Dimethylbiphenyl-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]

  • Higashi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Biphenyl – Knowledge and References. Retrieved from [Link]

  • Matysová, L., & Skládalová, L. (n.d.). Chromatographic separations of aromatic carboxylic acids. PlumX. Retrieved from [Link]

  • NIST. (n.d.). Methyl biphenyl-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • Labcompare. (n.d.). This compound B180235 from Aladdin Scientific Corporation. Retrieved from [Link]

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The Strategic Application of 2'-Bromo-6'-methylbiphenyl-3-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the biphenyl carboxylic acid motif stands out as a "privileged scaffold," forming the structural core of numerous therapeutic agents with a wide array of pharmacological activities.[1] Its inherent structural rigidity, conferred by the biphenyl backbone, coupled with the versatile chemical reactivity of the carboxylic acid group, provides a robust platform for the design of novel therapeutics. This guide delves into the specific applications and strategic utility of a highly functionalized member of this class: 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid .

While direct, named applications in late-stage clinical candidates are not yet prevalent in public-domain literature, the unique substitution pattern of this molecule presents a compelling case for its use as a versatile building block in medicinal chemistry. The presence of an ortho-bromo substituent on one ring and an ortho'-methyl group on the other introduces specific steric and electronic features that medicinal chemists can strategically exploit. The bromine atom serves as a key chemical handle for diversification, while the methyl group helps to enforce a twisted conformation (dihedral angle) between the two phenyl rings. This conformational constraint can be pivotal for enhancing binding affinity and selectivity for a specific biological target. The carboxylic acid provides a crucial interaction point with target proteins and a site for prodrug strategies.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the potential applications of this compound and providing detailed protocols for its strategic derivatization.

Core Applications in Medicinal Chemistry Programs

The unique trifecta of a biphenyl core, a reactive bromine atom, and a strategically placed carboxylic acid makes this compound a valuable starting material for several therapeutic areas. Its utility can be broadly categorized into two main strategies:

  • As a Versatile Intermediate for Library Synthesis: The bromine atom is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the rapid generation of a diverse library of compounds with various substituents at the 2'-position, enabling extensive Structure-Activity Relationship (SAR) studies.

  • As a Scaffold for Targeted Drug Design: The overall structure is reminiscent of scaffolds found in inhibitors of various enzymes and receptors. The fixed dihedral angle imposed by the ortho and ortho' substituents can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.

The following sections will explore these applications in greater detail, providing both the scientific rationale and actionable experimental protocols.

Application I: A Key Intermediate for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance. In the context of this compound, the bromine atom serves as an ideal handle for this transformation.

Scientific Rationale

By replacing the bromine with a variety of aryl, heteroaryl, or alkyl groups, a medicinal chemist can systematically probe the chemical space around the biphenyl core. This is crucial for optimizing:

  • Potency: Introducing substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the target protein.

  • Selectivity: Modifying the substitution pattern to favor binding to the desired target over off-targets.

  • ADME Properties: Fine-tuning physicochemical properties such as solubility, lipophilicity, and metabolic stability.

For instance, the introduction of polar heterocyclic groups can enhance solubility, while the addition of small alkyl groups can modulate lipophilicity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a library of 2'-(substituted)-6'-methylbiphenyl-3-carboxylic acid derivatives.

Materials:

  • This compound

  • Desired boronic acid or boronate ester (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Dioxane/Water 5:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the chosen boronic acid (1.1 eq), and the base (2.0 eq).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system, followed by the palladium catalyst (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.

  • Filter the precipitate or extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Diagram of Synthetic Workflow

Suzuki_Coupling Start 2'-Bromo-6'-methylbiphenyl- 3-carboxylic acid Reaction Suzuki-Miyaura Coupling Start->Reaction BoronicAcid R-B(OH)₂ (Aryl, Heteroaryl, etc.) BoronicAcid->Reaction Catalyst Pd(PPh₃)₄, Base Catalyst->Reaction Product 2'-(R)-6'-methylbiphenyl- 3-carboxylic acid Library Reaction->Product

Caption: Suzuki-Miyaura coupling workflow for library synthesis.

Application II: Scaffold for the Design of Bioactive Agents

The inherent structural features of this compound make it an attractive starting point for the design of inhibitors for targets where a twisted biphenyl motif is desirable.

Potential Therapeutic Targets

Based on the broader class of biphenyl carboxylic acids, potential applications for derivatives of this molecule include:

Therapeutic AreaPotential TargetRationale
Oncology Protein-Protein Interactions (e.g., PD-1/PD-L1)The biphenyl scaffold can mimic key amino acid residues (e.g., tyrosine, phenylalanine) in protein interfaces.[2]
Anti-inflammatory COX-2Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl core.
Metabolic Diseases URAT1 InhibitorsBiphenyl carboxylic acids have been identified as potent inhibitors of the urate transporter 1 for the treatment of gout.
Infectious Diseases FimH AntagonistsOrtho-substituted biphenyl mannosides have shown high potency as FimH antagonists for treating urinary tract infections.[3]
Protocol: Synthesis of Amide Derivatives for Enhanced Target Engagement

Objective: To convert the carboxylic acid to a series of amides to probe for additional hydrogen bond interactions and to modulate physicochemical properties.

Scientific Rationale:

The carboxylic acid group is an excellent hydrogen bond donor and acceptor.[1] However, converting it to an amide can offer several advantages:

  • Additional H-bond Donors: Primary and secondary amides introduce additional N-H groups for hydrogen bonding.

  • Modulation of Acidity: Replacing the acidic proton of the carboxylic acid can improve oral bioavailability and reduce potential off-target effects.

  • Vector for Further Substitution: The amide nitrogen can be further substituted to explore different regions of a binding pocket.

Materials:

  • This compound

  • Amine (R₁R₂NH, 1.1 equivalents)

  • Coupling agent (e.g., HATU, 1.2 equivalents)

  • Base (e.g., DIPEA, 2.0 equivalents)

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in the solvent in a reaction vessel.

  • Add the amine (1.1 eq) and the base (2.0 eq) to the solution.

  • Add the coupling agent (1.2 eq) portion-wise while stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product via column chromatography.

Diagram of Derivatization Pathways

Derivatization cluster_suzuki Suzuki Coupling at Br cluster_amide Amidation at COOH Start This compound Suzuki_Product Diverse 2'-Substituted Analogs Start->Suzuki_Product R-B(OH)₂, Pd catalyst Amide_Product Amide Library Start->Amide_Product R₁R₂NH, Coupling Agent

Caption: Key derivatization pathways for the title compound.

Conclusion and Future Outlook

This compound is a strategically designed building block with significant potential in medicinal chemistry. Its pre-defined conformational bias, coupled with two distinct and versatile chemical handles—the bromo substituent and the carboxylic acid—provides a rich platform for the generation of novel, diverse, and targeted compound libraries. While its direct incorporation into named drugs is yet to be widely reported, its value as a starting material for hit-to-lead and lead optimization campaigns is undeniable. Researchers and drug development professionals are encouraged to consider this molecule as a key component in their synthetic strategies, particularly when targeting proteins that can accommodate a twisted biphenyl scaffold. The protocols and rationale presented herein provide a solid foundation for unlocking the full therapeutic potential of this promising chemical entity.

References

  • Benchchem. A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (URL not available)
  • PubMed. Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. (URL not available)
  • Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (URL not available)
  • MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link]

  • Aladdin Scientific Corporation. This compound B180235. [Link]

  • NIH. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides. [Link]

  • Google Patents. Biphenyl compounds useful as muscarinic receptor antagonists.
  • PubMed. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. [Link]

  • Google Patents.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (URL not available)
  • Google Patents.
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  • PubMed. Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. [Link]

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Application Note: Strategies and Protocols for Amide Bond Formation with 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings

Amide bond formation is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2][3] However, the efficiency of this critical transformation can be dramatically impeded by steric hindrance adjacent to the reacting centers.[4][5] 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid (C₁₄H₁₁BrO₂, CAS: 1215206-69-1) presents a formidable challenge in this regard. The ortho-substituents on the biphenyl scaffold create a sterically congested environment around the carboxylic acid, hindering the approach of the amine nucleophile and complicating the activation of the carboxyl group.[5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals to successfully navigate the complexities of forming amide bonds with this and other sterically demanding carboxylic acids. We will delve into the mechanistic rationale behind protocol selection, offer detailed, field-proven methodologies, and provide a comprehensive troubleshooting guide to overcome common experimental hurdles.

Core Principles: Selecting the Optimal Coupling Strategy

Standard amide coupling conditions, such as those employing carbodiimides like EDC in conjunction with HOBt, often prove inadequate for substrates like this compound.[5] The slow rate of nucleophilic attack by the amine on the sterically shielded activated intermediate can lead to side reactions, such as the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which terminates the desired reaction pathway.[5][6]

Therefore, successful amide bond formation with this substrate necessitates the use of more potent activation strategies. Two primary approaches are recommended:

  • Uronium/Aminium Salt-Based Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for coupling sterically hindered partners.[2][5][7] HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine.[7][8] The reaction is typically fast and efficient, often proceeding at room temperature.[7]

  • In Situ Acyl Fluoride Formation: For exceptionally challenging couplings where even potent uronium salts may fail, the in situ generation of an acyl fluoride intermediate offers a powerful alternative.[9] Acyl fluorides are significantly more reactive than the parent carboxylic acid but are generally stable enough to be formed in a one-pot procedure.[9] Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) are effective for this transformation, particularly with sterically hindered amino acids.[9] This method often requires elevated temperatures to drive the reaction to completion.[9]

The choice between these methods will depend on the nucleophilicity and steric bulk of the amine coupling partner. A logical workflow for selecting the appropriate protocol is outlined below.

G cluster_0 Protocol Selection Workflow Start Start: Couple this compound with an amine Decision1 Is the amine sterically unhindered and/or highly nucleophilic? Start->Decision1 Protocol1 Protocol 1: HATU-Mediated Coupling (High efficiency, mild conditions) Decision1->Protocol1 Yes Protocol2 Protocol 2: Acyl Fluoride-Mediated Coupling (For highly hindered substrates, requires heat) Decision1->Protocol2 No (Hindered amine) Decision2 Low or no yield with Protocol 1? Protocol1->Decision2 Decision2->Protocol2 Yes Success Success: Purify Product Decision2->Success No Troubleshoot Consult Troubleshooting Guide Protocol2->Troubleshoot Low/No Yield Protocol2->Success Yield OK Troubleshoot->Protocol1 Re-evaluate conditions

Caption: A decision-making workflow for selecting the optimal coupling protocol.

Experimental Protocols

Protocol 1: High-Efficiency HATU-Mediated Amide Coupling

This protocol is recommended as a first-line approach, particularly for primary and less hindered secondary amines. The mechanism involves the formation of a highly reactive OAt-active ester.

HATU_Mechanism cluster_0 Step 1: Carboxylate Formation cluster_1 Step 2: Activation with HATU cluster_2 Step 3: Nucleophilic Attack RCOOH R-COOH RCOO_neg R-COO⁻ RCOOH->RCOO_neg + Base RCOOH->RCOO_neg Base Base (e.g., DIPEA) BaseH_pos Base-H⁺ Base->BaseH_pos + H⁺ HATU HATU ActiveEster OAt-Active Ester (R-CO-OAt) RCOO_neg->ActiveEster + HATU HATU->ActiveEster TMU Tetramethylurea HATU->TMU Amine R'-NH₂ Amide Amide (R-CONH-R') ActiveEster->Amide + R'-NH₂ HOAt HOAt ActiveEster->HOAt Amine->Amide

Caption: In situ formation of an acyl fluoride followed by amidation. [9] Materials:

  • This compound

  • Amine (1.0 equivalent)

  • BTFFH or TFFH (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous solvents for workup (e.g., Ethyl Acetate)

  • Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Add the fluorinating agent (e.g., BTFFH, 1.1 equiv) and DIPEA (2.2 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ. Monitor the formation by LC-MS if possible.

  • Add the amine (1.0 equiv) to the reaction mixture.

  • Seal the reaction vessel and heat to an elevated temperature (e.g., 80 °C). [5]6. Monitor the reaction progress over 12-24 hours via LC-MS. [5]7. After cooling to room temperature, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Perform a standard aqueous workup as described in Protocol 1 (wash with NaHCO₃ and brine).

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Data Summary: Comparison of Coupling Reagents

Reagent ClassExample(s)Key AdvantagesCommon ConditionsPotential Issues
Carbodiimides EDC, DCCCost-effective, widely used. [10]Room temp, often with additives (HOBt, Oxyma).N-acylurea formation, racemization, low reactivity with hindered substrates. [4][5][11]
Uronium/Aminium HATU, HBTUHigh efficiency, fast reaction rates, low racemization. [2][7]Room temp, polar aprotic solvent (DMF, NMP), non-nucleophilic base (DIPEA). [7]Cost, removal of byproducts (tetramethylurea). [12]
Phosphonium PyBOP, PyAOPExcellent for reducing racemization, effective for hindered partners. [5]Room temp, DMF or DCM, non-nucleophilic base.Cost, byproduct removal.
Acyl Fluoride TFFH, BTFFHHighly effective for severely hindered substrates and electron-deficient amines. [9]In situ formation at RT, followed by heating (e.g., 80 °C). [5][9]Requires heating, potential for side reactions at high temperatures.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inefficient Carboxylic Acid Activation: The coupling reagent is not potent enough for the sterically hindered acid. [4][5]Switch to a more powerful reagent. If using HATU, try the acyl fluoride method (Protocol 2).
Amine Deactivation: Protonation of the amine by the carboxylic acid prevents it from acting as a nucleophile. [4]Ensure sufficient non-nucleophilic base (e.g., 2-3 eq. of DIPEA) is used to neutralize the acid and any HCl/HBr formed.
Hydrolysis of Activated Intermediate: Presence of water in the reaction. [4]Use anhydrous solvents and reagents. Dry glassware thoroughly and run the reaction under an inert atmosphere.
Formation of N-acylurea (with carbodiimides) The activated O-acylisourea intermediate is rearranging faster than it is being attacked by the hindered amine. [5][6]Avoid carbodiimide-based methods. Use HATU or the acyl fluoride protocol.
Reaction Stalls Steric Hindrance: The reaction rate is extremely slow due to the bulk of the substrates. [4][5]Increase the reaction temperature (as in Protocol 2). Increase the reaction time and monitor periodically.
Poor Solubility: Reactants are not fully dissolved in the chosen solvent. [5]Increase the solvent volume or switch to a solvent with better solubilizing properties (e.g., NMP instead of DMF).

Conclusion

The successful formation of amide bonds with the sterically demanding this compound is achievable through the careful selection of highly active coupling reagents and optimized reaction conditions. While standard protocols may falter, the use of potent uronium salts like HATU or the in-situ generation of acyl fluorides provides robust and reliable pathways to the desired amide products. By understanding the mechanistic principles behind these advanced methods and employing a systematic approach to troubleshooting, researchers can overcome the synthetic challenges posed by sterically hindered substrates.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Available at: [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). HATU. Available at: [Link]

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  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

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  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 432-436. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Available at: [Link]

  • ResearchGate. (2018). The Synthesis of Sterically Hindered Amides. Available at: [Link]

  • Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 19(9), 14893-14906. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

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  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

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  • Labcompare. (n.d.). This compound B180235 from Aladdin Scientific Corporation. Available at: [Link]

  • Chidambaram, R., & Glock, J. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11990. Available at: [Link]

  • ResearchGate. (2023). Evolution of amide bond formation. Available at: [Link]

  • PubChem. (n.d.). 2',6'-Dimethylbiphenyl-3-carboxylic acid. Available at: [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]

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  • Arctom. (n.d.). CAS NO. 1215206-69-1 | this compound. Available at: [Link]

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Troubleshooting & Optimization

optimizing Suzuki coupling for sterically hindered 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Suzuki Couplings for Sterically Hindered Systems

Focus Substrate: 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically demanding substrates. This document, curated for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols specifically tailored to the challenges posed by substrates like this compound. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to empower your synthetic success.

The core challenge with this compound lies in its di-ortho-substituted nature. The methyl group at the 6'-position and the biphenyl scaffold itself create significant steric congestion around the reactive C-Br bond. This bulkiness can severely impede key steps of the catalytic cycle, namely the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination to form the sterically congested product.[1][2]

Troubleshooting Guide: From Low Yield to Optimized Success

Encountering difficulties is common when working with sterically encumbered substrates. This guide addresses the most frequent issues in a question-and-answer format, providing both solutions and the mechanistic reasoning behind them.

G start Start: Low/No Product Yield check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_base Is the Base Effective? start->check_base check_conditions Are Reaction Conditions (Solvent, Temp) Ideal? start->check_conditions check_side_reactions Are Side Reactions Prevalent? (Homocoupling, Protodeboronation) start->check_side_reactions ligand SOLUTION: Use Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands, NHCs) check_catalyst->ligand Inefficient Oxidative Addition/Reductive Elimination precatalyst SOLUTION: Use Well-Defined Precatalysts (e.g., G3/G4 Palladacycles) check_catalyst->precatalyst Inconsistent Catalyst Activation base SOLUTION: Screen Stronger, Non-Nucleophilic Bases (e.g., K3PO4, Cs2CO3, t-BuOK) check_base->base Poor Boronic Acid Activation/Transmetalation solvent SOLUTION: Use Aprotic Solvents (e.g., Dioxane, Toluene, 2-MeTHF) check_conditions->solvent Poor Solubility/ Side Reactions temp SOLUTION: Increase Temperature (80-110 °C) check_conditions->temp High Activation Barrier degas SOLUTION: Ensure Rigorous Degassing (Prevent O2-mediated homocoupling) check_side_reactions->degas Homocoupling Observed boronic_ester SOLUTION: Use Boronic Esters (Bpin) (Reduces protodeboronation) check_side_reactions->boronic_ester Protodeboronation Observed

Caption: Troubleshooting workflow for sterically hindered Suzuki couplings.

Q1: My reaction shows very low or no conversion to the desired product. What is the most likely culprit?

A1: With a di-ortho-substituted substrate, the primary barrier is almost always steric hindrance impeding the core steps of the catalytic cycle.[1][2]

  • Inefficient Oxidative Addition: The bulky methyl group hinders the approach of the Pd(0) catalyst to the C-Br bond. This is often the rate-limiting step. Using bulky, electron-rich phosphine ligands is crucial to promote this step.[3][4][5]

  • Difficult Reductive Elimination: The final step, where the new C-C bond is formed, can also be slow due to the steric clash in the transition state required to bring the two aryl groups together.[1][4]

Solution: The choice of ligand is paramount. Standard ligands like PPh₃ are often ineffective. Switch to a modern, sterically demanding, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC). These ligands stabilize the monoligated Pd(0) species, which is more reactive, and their bulk accelerates the reductive elimination step.[3][4][6]

Q2: I'm seeing a significant amount of homocoupling of my boronic acid partner. How can I prevent this?

A2: Boronic acid homocoupling is typically caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), initiating a separate catalytic cycle for homocoupling.[5] It can also occur if the transmetalation is slow relative to other processes.

Solution:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst and then maintaining an inert atmosphere throughout the reaction.

  • Use a Precatalyst: Modern palladacycle precatalysts (e.g., SPhos Pd G3/G4) are designed for controlled, slow release of the active Pd(0) catalyst, which can minimize side reactions by maintaining a low concentration of the active species.[3][7]

Q3: My starting aryl bromide is consumed, but instead of the product, I'm isolating the corresponding arene (protodeboronation of the boronic acid). What causes this and how can I fix it?

A3: Protodeboronation is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond. This side reaction is often competitive with transmetalation, especially under harsh conditions (high temperatures, prolonged reaction times, or with certain bases).[8]

Solution:

  • Use Anhydrous Conditions: If possible, switch to anhydrous conditions. Use a strong, non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent like dioxane or toluene.[3][9]

  • Use Boronic Esters: Pinacol esters (Bpin) of boronic acids are generally more stable towards protodeboronation than the free acids.[7][8] Using the boronic ester can significantly improve yields in challenging cases.

  • Choose the Right Base: While strong bases are needed, overly harsh conditions can accelerate decomposition. K₃PO₄ is often an excellent choice as it is strong enough to promote transmetalation without being overly aggressive.[3][8]

Q4: The reaction starts but seems to stall at ~50-60% conversion. What could be the cause?

A4: Reaction stalling often points to catalyst deactivation. The active Pd(0) species can be sensitive and may decompose over the course of the reaction, especially at high temperatures.[10][11][12] The carboxylic acid moiety on your substrate could potentially coordinate to the palladium center, forming an inactive species, although this is less common with the robust ligands used for these couplings.

Solution:

  • Increase Catalyst Loading: For particularly difficult couplings, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% may be necessary to drive the reaction to completion.[3]

  • Use a More Robust Catalyst System: N-heterocyclic carbene (NHC) palladium complexes are known for their high thermal stability and resistance to deactivation.[3][6][13] Consider screening a catalyst like PEPPSI-IPr.[5]

  • Staged Addition: In some cases, adding a second portion of the catalyst midway through the reaction can help push a stalled reaction to completion.

In-Depth FAQs

Q: Why exactly is the this compound substrate so challenging?

A: The difficulty arises from a combination of steric and electronic factors. The primary issue is the presence of two ortho-substituents relative to the reacting C-Br bond: the internal phenyl ring and the 6'-methyl group. This di-ortho substitution creates a crowded environment that sterically shields the palladium catalyst from accessing the C-Br bond for oxidative addition. Furthermore, forming the final product requires bringing two bulky aryl fragments together in the reductive elimination step, which has a high activation energy.[1][14]

Caption: Steric hindrance around the reactive C-Br bond.

Q: Does the carboxylic acid group interfere with the reaction? Should it be protected?

A: The carboxylic acid group can potentially interfere in two ways: by coordinating to the palladium center or by reacting with the base. However, in most modern Suzuki protocols, protection is unnecessary. The use of inorganic carbonate or phosphate bases is generally compatible with a free carboxylic acid. If you suspect issues, converting the carboxylic acid to a methyl or ethyl ester is a simple protective measure that can be reversed later. This also increases the substrate's solubility in less polar solvents like toluene.

Q: How do I logically select a ligand instead of randomly screening?

A: Ligand selection should be based on promoting the difficult steps of the catalytic cycle for this substrate. You need a ligand that is both bulky and electron-rich .[3][4][5]

  • Electron-richness increases the electron density on the Pd(0) center, which facilitates the oxidative addition into the C-Br bond.[4][5]

  • Bulkiness promotes the formation of a highly reactive 14-electron, monoligated L-Pd(0) species and accelerates the C-C bond-forming reductive elimination step.[4][5]

This logic points directly to the classes of ligands developed by Buchwald (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs), which are designed with these properties.[3][6]

Ligand Class Key Examples Strengths for Hindered Couplings Considerations
Buchwald Ligands SPhos, XPhos, RuPhosHighly electron-rich and bulky; excellent for promoting both oxidative addition and reductive elimination.[3][15]Often used with specialized precatalysts (G2, G3, G4) for optimal performance and air stability.[7]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, leading to very stable and active catalysts.[6][13] Excellent thermal stability.Often used in PEPPSI-type precatalysts.[5]
Specialized Ligands AntPhos, BI-DIMESpecifically designed for extremely hindered couplings, including tetra-ortho-substituted biaryls.[16][17]May be required for the most challenging substrate combinations.

Q: What is the mechanistic role of the base and solvent?

A: The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (-[B(OH)₃R]⁻), which then transfers its organic group to the palladium(II) center.[9][18][19] For hindered substrates, a strong base like K₃PO₄ or CsF is often needed to facilitate this slow step. The solvent's primary role is to solubilize the reactants. Aprotic solvents like dioxane, toluene, or 2-MeTHF are generally preferred for these reactions as they are stable at the higher temperatures often required.[3][8]

G cluster_cycle Catalytic Cycle Pd0 L-Pd(0) ArPdX L-Pd(II)(Ar)(X) ArX Ar-X (Aryl Bromide) ArX->ArPdX Oxidative Addition ArPdX->Pd0 Reductive Elimination ArPdR L-Pd(II)(Ar)(R) ArPdX->ArPdR Boronic R-B(OH)2 Boronate [R-B(OH)3]⁻ Boronic->Boronate Activation Base Base (e.g., K3PO4) Boronate->ArPdR Transmetalation ArPdR->Pd0 Product Ar-R (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][19]

Detailed Experimental Protocol: A Recommended Starting Point

This protocol provides a robust set of starting conditions for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • SPhos Pd G3 Precatalyst (3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous (to make a 0.1 M solution based on the aryl bromide)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add the SPhos Pd G3 precatalyst (0.03 equiv) to the flask against a positive flow of inert gas. Then, add anhydrous 1,4-dioxane via syringe.

  • Degassing (Optional but Recommended): Briefly bubble argon through the stirred reaction mixture for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the disappearance of the starting aryl bromide.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to ensure the carboxylic acid product is protonated.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Available at: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit. Available at: [Link]

  • A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal. Available at: [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available at: [Link]

  • A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. PubMed. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Available at: [Link]

  • Struggling with Suzuki Reaction. Reddit. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid. This resource is designed for researchers, chemists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding byproduct formation during the synthesis of this key biphenyl intermediate. Our goal is to provide you with the expertise and practical guidance needed to troubleshoot and optimize your synthetic protocols.

Introduction to the Synthesis and its Challenges

The synthesis of this compound, a sterically hindered biaryl compound, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction joins two aryl fragments, typically an aryl halide and an arylboronic acid. While effective, the inherent steric hindrance and the specific functionalities of the starting materials can lead to the formation of several characteristic byproducts. Understanding the origin of these impurities is the first step toward minimizing their formation and simplifying purification.

This guide will delve into the common byproducts encountered, their mechanisms of formation, and proven strategies for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing a significant amount of a homocoupled product in my crude reaction mixture. What is it and how can I prevent it?

A1: This is one of the most common issues in Suzuki-Miyaura couplings. The byproduct you are observing is likely a symmetrical biaryl, resulting from the coupling of two identical starting material fragments.

  • Identity of Byproducts:

    • From the boronic acid: If you are using (2-bromo-6-methylphenyl)boronic acid, the byproduct would be 2,2'-dibromo-6,6'-dimethyl-1,1'-biphenyl.

    • From the aryl halide: If your aryl halide is methyl 3-bromobenzoate, the byproduct would be dimethyl biphenyl-3,3'-dicarboxylate.

  • Mechanism of Formation: Homocoupling can occur through several pathways. A common route involves the oxidative coupling of two boronic acid molecules, often promoted by the presence of oxygen or high catalyst loading. The aryl halide can also undergo homocoupling, particularly at elevated temperatures.

  • Troubleshooting & Mitigation:

    • Deoxygenation: Thoroughly degas all your solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintaining an inert atmosphere throughout the reaction is critical.

    • Stoichiometry: Use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) relative to the aryl halide. This can favor the desired cross-coupling pathway over homocoupling.

    • Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can also promote side reactions. Aim for an optimal loading, which may require some experimentation for your specific substrates.

    • Base Selection: The choice and quality of the base are crucial. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Ensure the base is finely powdered and dry.

Q2: My mass spectrometry data shows a peak corresponding to the debrominated product. What is this and why is it forming?

A2: The presence of a debrominated product, in this case, 6'-methylbiphenyl-3-carboxylic acid, is another frequently encountered byproduct.

  • Identity of Byproduct: This impurity has the same biphenyl core as your target molecule but lacks the bromine atom at the 2'-position.

  • Mechanism of Formation: Protodehalogenation (replacement of a halogen with a hydrogen atom) can occur under the reaction conditions. This is often facilitated by the presence of trace amounts of water or other protic species in the reaction mixture. The palladium catalyst itself can also mediate this process, particularly if the oxidative addition is followed by a reductive elimination pathway involving a hydride source.

  • Troubleshooting & Mitigation:

    • Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dried. Use freshly distilled or anhydrous grade solvents. Dry glassware in an oven before use.

    • Base Purity: Use a high-purity, anhydrous base. Some lower-grade bases may contain hydroxide impurities that can act as a source of protons.

    • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can increase the likelihood of protodehalogenation. Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting materials are consumed.

Q3: I am having difficulty removing a byproduct that appears to be related to my boronic acid starting material. What could it be?

A3: Boronic acids can be prone to decomposition, leading to impurities that can be carried through the reaction.

  • Identity of Byproduct: A common byproduct is the corresponding phenol, in this case, 2-bromo-6-methylphenol. This arises from the protodeboronation of the starting boronic acid. Another possibility is the formation of boronic acid anhydrides (boroxines), which can have different reactivity.

  • Mechanism of Formation: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, often catalyzed by acid or base in the presence of water. The formation of the phenol byproduct occurs via oxidation of the boronic acid.

  • Troubleshooting & Mitigation:

    • Purity of Boronic Acid: Use high-purity boronic acid. If the purity is questionable, it can be recrystallized before use.

    • Storage: Store boronic acids in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent degradation over time.

    • Reaction Conditions: As with protodehalogenation, minimizing water content and controlling reaction time and temperature can help reduce the extent of protodeboronation.

Workflow for Byproduct Identification and Mitigation

The following diagram illustrates a systematic approach to troubleshooting byproduct formation in the synthesis of this compound.

Byproduct_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Byproduct Characterization cluster_2 Mitigation Strategies cluster_3 Outcome Start Crude Reaction Mixture Analysis (LC-MS, NMR) Byproduct_Detected Byproduct Detected? Start->Byproduct_Detected Homocoupling Homocoupled Product (Symmetrical Biaryl) Byproduct_Detected->Homocoupling Yes Debromination Debrominated Product (Loss of Br) Byproduct_Detected->Debromination Boronic_Acid_Impurity Boronic Acid-Related (Phenol, etc.) Byproduct_Detected->Boronic_Acid_Impurity End Optimized Synthesis (High Purity Product) Byproduct_Detected->End No Mitigation_HC Optimize: - Deoxygenation - Stoichiometry - Catalyst Loading Homocoupling->Mitigation_HC Mitigation_DB Implement: - Anhydrous Conditions - High Purity Base - Monitor Time/Temp Debromination->Mitigation_DB Mitigation_BAI Ensure: - High Purity Boronic Acid - Proper Storage - Anhydrous Conditions Boronic_Acid_Impurity->Mitigation_BAI Mitigation_HC->End Mitigation_DB->End Mitigation_BAI->End

Caption: Troubleshooting workflow for identifying and mitigating common byproducts.

Experimental Protocol: Minimizing Byproducts in a Suzuki-Miyaura Coupling

This protocol provides a generalized procedure with key considerations for minimizing the byproducts discussed.

Materials:

  • Aryl Halide (e.g., methyl 3-bromobenzoate)

  • (2-bromo-6-methylphenyl)boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.02 - 0.05 eq)

  • Anhydrous K₂CO₃ (2.5 eq, finely powdered)

  • Anhydrous 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.

  • Reagent Preparation: To a Schlenk flask, add the aryl halide, (2-bromo-6-methylphenyl)boronic acid, and potassium carbonate.

  • Solvent Degassing: In a separate flask, degas the 1,4-dioxane/water solvent mixture by bubbling with N₂ or Ar for 30 minutes.

  • Reaction Setup: Under a positive pressure of inert gas, add the degassed solvent to the flask containing the solid reagents.

  • Further Degassing: Subject the entire reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.

  • Catalyst Addition: After the final thaw and backfilling with inert gas, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, and proceed with your standard aqueous work-up and extraction.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Summary of Byproducts and Mitigation Strategies

Byproduct TypeCommon IdentityPrimary CauseKey Mitigation Strategy
Homocoupling Product Symmetrical biarylsPresence of oxygen, non-optimal stoichiometryThorough deoxygenation of the reaction mixture
Protodehalogenation Debrominated target moleculePresence of protic impurities (e.g., water)Use of anhydrous reagents and solvents
Boronic Acid Degradation Corresponding phenol or boroxineImpure or improperly stored boronic acidUse of high-purity boronic acid, anhydrous conditions

References

For further reading and a deeper understanding of the mechanisms discussed, please refer to the following authoritative sources:

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Slower, Inevitable Reaction of PPh₃ with O₂. Organometallics, 2013 , 32 (1), 158–161. [Link]

  • Al-Amin, M.; et al. The Suzuki–Miyaura reaction: a personal reflection on a 40-year-old, Nobel-Prize-awarded C–C cross-coupling reaction. Tetrahedron, 2021 , 99, 132420. [Link]

Technical Support Center: Purification of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid. Drawing upon established principles of organic chemistry and field-proven insights, this guide offers detailed protocols, troubleshooting advice, and a framework for developing a robust purification strategy for this and structurally related molecules.

Introduction to Purification Challenges

This compound is a sterically hindered biaryl carboxylic acid, likely synthesized via a Suzuki-Miyaura cross-coupling reaction. The purification of this compound can be challenging due to the potential for closely related impurities, its specific solubility profile, and the inherent acidity of the carboxylic acid functional group. This guide will address these challenges through a series of frequently asked questions (FAQs) and detailed experimental protocols.

A probable synthetic route to this compound is the Suzuki-Miyaura coupling between (3-carboxyphenyl)boronic acid and 1-bromo-2-iodo-3-methylbenzene or a related halogenated toluene derivative. Understanding the starting materials is crucial for anticipating potential impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely impurities I will encounter during the purification of this compound?

A1: Given a probable Suzuki-Miyaura coupling synthesis, the primary impurities are likely to be:

  • Unreacted Starting Materials: (3-carboxyphenyl)boronic acid and the halogenated toluene derivative (e.g., 1-bromo-2-iodo-3-methylbenzene).

  • Homocoupling Products: Biphenyl-3,3'-dicarboxylic acid (from the coupling of two molecules of the boronic acid) and a symmetrical, halogenated dimethylbiphenyl (from the coupling of two molecules of the aryl halide).

  • Protodeborylation/Protodehalogenation Products: Benzoic acid and 2-bromo-6-methyltoluene.

  • Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can often contaminate the crude product.

Q2: My crude product is a complex mixture. What is the best initial purification strategy?

A2: For a complex mixture containing acidic, neutral, and potentially basic impurities, an acid-base extraction is the most effective initial purification step. This technique leverages the acidic nature of the target molecule to separate it from non-acidic impurities.[1][2]

Q3: I performed an acid-base extraction, but my product is still not pure. What should I do next?

A3: After an initial acid-base extraction, the remaining impurities are likely other carboxylic acids with similar properties. At this stage, recrystallization or column chromatography are the recommended next steps. The choice between them depends on the nature of the impurities and the physical state of your product.

Q4: My this compound is streaking significantly on a silica gel TLC plate. How can I resolve this?

A4: Streaking of carboxylic acids on silica gel is a common problem due to strong interactions between the acidic proton of the carboxyl group and the silica stationary phase. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid , to your eluting solvent. This ensures the compound remains protonated and travels up the plate as a more defined spot.

Q5: I am struggling to find a suitable solvent for recrystallization. What are some good starting points?

A5: For biphenyl carboxylic acids, a good starting point is a binary solvent system.[3] Given the aromatic and carboxylic acid functionalities, consider the following combinations:

  • A polar solvent in which the compound is soluble when hot (e.g., ethanol, isopropanol, or ethyl acetate).

  • A non-polar solvent in which the compound is less soluble when cold (e.g., hexanes, heptane, or water).[4] Systematic solvent screening with small amounts of your product is essential to identify the optimal system. A mixture of ethanol and water is often a successful choice for recrystallizing aromatic carboxylic acids.[3]

Q6: My purified product is an oil or a sticky solid instead of a crystalline powder. What could be the cause?

A6: This can be due to several factors:

  • Residual Solvent: Ensure the product is thoroughly dried under high vacuum.

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice and prevent crystallization. Consider an additional purification step.

  • Inherent Properties: Some compounds naturally have low melting points or are amorphous. If the product is pure by other analytical methods (e.g., NMR, LC-MS), this may be the case. Attempting to triturate the oil with a non-polar solvent like hexanes can sometimes induce crystallization.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic this compound from neutral and basic impurities.[1][5]

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Basification: Add 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. The carboxylic acid will be deprotonated to its sodium salt and dissolve in the aqueous layer.

  • Extraction: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add a fresh portion of 1 M NaOH to the organic layer in the separatory funnel and repeat the extraction. Combine the aqueous extracts. This ensures complete extraction of the carboxylic acid.

  • Wash Organic Layer: The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous MgSO₄, and the solvent evaporated to isolate these impurities if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under high vacuum.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for recrystallizing the product obtained from acid-base extraction. The ideal solvent system should be determined experimentally.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (or solvent pair)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This protocol is suitable for separating the target compound from impurities with similar polarities.

Materials:

  • Crude or partially purified this compound

  • Silica gel (for flash chromatography)

  • Eluting solvent system (e.g., a mixture of hexanes and ethyl acetate with 0.5-1% acetic acid)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give the target compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities. Remember to add a small amount of acetic acid to the eluent.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Summary and Visualization

Table 1: Recommended Solvent Systems for Analysis and Purification

TechniqueStationary PhaseRecommended Mobile Phase/SolventNotes
TLC Silica GelHexanes:Ethyl Acetate (e.g., 7:3 to 1:1) + 0.5-1% Acetic AcidAdjust ratio for optimal Rf. Acetic acid prevents streaking.
Column Chromatography Silica GelGradient of Hexanes:Ethyl Acetate + 0.5-1% Acetic AcidStart with a lower polarity and gradually increase.
Recrystallization N/AEthanol/Water, Isopropanol/Hexanes, or Ethyl Acetate/HeptaneTo be determined empirically for optimal recovery and purity.

Diagram 1: General Purification Workflow

G crude Crude Product (from Suzuki Coupling) abe Acid-Base Extraction crude->abe recryst Recrystallization abe->recryst Acidic Fraction impurities_neutral Neutral/Basic Impurities abe->impurities_neutral Organic Fraction col_chrom Column Chromatography recryst->col_chrom If impurities persist pure_prod Pure Product recryst->pure_prod col_chrom->pure_prod impurities_acidic Acidic Impurities

Caption: A general workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Purification Issues

G start Purification Issue? streaking Streaking on TLC? start->streaking oily_prod Oily Product? start->oily_prod impure_after_abe Impure after ABE? start->impure_after_abe add_acid Add 0.5-1% Acetic Acid to Eluent streaking->add_acid Yes dry_high_vac Dry under high vacuum oily_prod->dry_high_vac Yes recryst_or_chrom Perform Recrystallization or Column Chromatography impure_after_abe->recryst_or_chrom Yes triturate Triturate with non-polar solvent dry_high_vac->triturate Still oily?

Caption: A troubleshooting decision tree for common purification challenges.

References

  • Biphenyl & Benzoic Acid Extraction: Lab Experiment. (n.d.). Studylib. Retrieved January 15, 2026, from [Link]

  • Acid-Base Extraction. (n.d.).
  • Process for preparing derivatives of biphenyl-2-carboxylic acid. (n.d.). Google Patents.
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). LCGC North America.
  • Chrom
  • Process for the preparation of brominated or chlorinated aromatic carboxylic acids. (n.d.). Google Patents.
  • Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystalliz
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). LCGC North America.
  • 90 Å Biphenyl, 2 µm Column Care & Use Sheet. (n.d.). HPLC.
  • Oxidation and crystallization process for aromatic carboxylic acid production. (n.d.). Google Patents.
  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
  • Technical Support Center: Purification of Ortho-Substituted Phenylpropanals. (2025). BenchChem.
  • This compound B180235 from Aladdin Scientific Corporation. (n.d.). Labcompare. Retrieved January 15, 2026, from [Link]

  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? (2025). Reddit. Retrieved January 15, 2026, from [Link]

  • Process for the purification of aromatic carboxylic acids. (n.d.). Google Patents.
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved January 15, 2026, from [Link]

  • Why Biphenyl is a very interesting primary choice as st
  • This compound, min 95%, 1 gram. (n.d.). Stratech. Retrieved January 15, 2026, from [Link]

  • Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. (2018). Chemical Science.
  • Preparing Carboxylic Acids. (2025). In Chemistry LibreTexts.
  • 2,2'-dimethoxy-6-formylbiphenyl. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]

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Technical Support Center: Optimizing the Synthesis of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid. As a key intermediate in pharmaceutical and materials science research, achieving a high-yield, high-purity synthesis of this molecule is critical. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of synthetic organic chemistry.

The primary synthetic route involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] This is typically followed by a saponification step to yield the final carboxylic acid. Our focus will be on optimizing this two-step process to overcome common experimental hurdles.

Section 1: Synthesis Overview and Key Protocols

The overall synthetic strategy is a palladium-catalyzed cross-coupling between (2-Bromo-6-methylphenyl)boronic acid and a suitable 3-bromobenzoic acid derivative, followed by hydrolysis.

Overall Synthetic Workflow

G cluster_0 Reactant Preparation cluster_1 Core Synthesis cluster_2 Purification & Final Product A Reactant 1: Methyl 3-bromobenzoate C Step 1: Suzuki-Miyaura Coupling (Pd-catalyzed) A->C B Reactant 2: (2-Bromo-6-methylphenyl)boronic acid B->C D Intermediate: Methyl 2'-Bromo-6'-methylbiphenyl-3-carboxylate C->D Forms E Step 2: Saponification (Base Hydrolysis) D->E Hydrolyzed F Workup & Purification (Acid-Base Extraction, Recrystallization) E->F G Final Product: This compound F->G

Caption: High-level workflow for the synthesis of the target molecule.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol outlines a robust starting point for the coupling of Methyl 3-bromobenzoate with (2-Bromo-6-methylphenyl)boronic acid.

Materials:

  • Methyl 3-bromobenzoate (1.0 equiv)

  • (2-Bromo-6-methylphenyl)boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 3-bromobenzoate, (2-Bromo-6-methylphenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) via cannula or syringe. The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 6-16 hours).

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester intermediate. This crude product is often carried directly to the next step.

Experimental Protocol 2: Saponification

Materials:

  • Crude Methyl 2'-Bromo-6'-methylbiphenyl-3-carboxylate (1.0 equiv)

  • Sodium Hydroxide (NaOH) (5.0 equiv)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • Dissolve the crude ester in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

  • Add NaOH and stir the mixture at room temperature or with gentle heating (40-50 °C) until hydrolysis is complete (monitor by TLC).

  • Cool the mixture and remove the organic solvents (THF, MeOH) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • Dry the solid under vacuum. Further purification can be achieved by recrystallization.[2]

Section 2: Troubleshooting Guide

This section addresses common issues that can lead to suboptimal yields or purity.

Q1: My Suzuki coupling reaction has a very low yield or failed completely. What are the primary causes?

A1: Low yield in a Suzuki coupling is a frequent issue stemming from several potential factors. A systematic check is required:

  • Inactive Catalyst: The active catalyst is a Pd(0) species.[3] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. More importantly, Pd(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to oxidation and catalyst death.

    • Solution: Ensure all solvents are thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction. Using a robust, air-stable precatalyst might also be beneficial.[4]

  • Poor Boronic Acid Quality (Protodeborylation): Boronic acids can degrade via protodeborylation, where the C-B bond is cleaved and replaced with a C-H bond, especially at elevated temperatures or in the presence of water without a sufficient base.[4] This is a very common cause of low yields.

    • Solution: Use high-purity boronic acid. If unsure of the quality, it can be recrystallized. Consider using a boronate ester (e.g., a pinacol ester), which is generally more stable and less prone to protodeborylation.[5]

  • Incorrect Base or Insufficient Amount: The base is crucial for activating the boronic acid to facilitate transmetalation.[1][6] If the base is too weak, old, or hygroscopic, it may not be effective.

    • Solution: Use a fresh, anhydrous base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure at least 3 equivalents are used, as the carboxylic acid product can neutralize the base in subsequent reactions if not properly protected.

  • Suboptimal Solvent System: Poor solubility of any of the reactants can hinder the reaction rate. While dioxane/water is standard, other systems may be more effective.

    • Solution: Consider alternative solvents like DME/water, Toluene/water, or DMF. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields, especially in biphasic systems.[7]

Q2: My analysis shows significant side products, mainly from homocoupling and dehalogenation. How can I suppress these?

A2: Side reactions compete with your desired cross-coupling pathway. Understanding their origin is key to suppression.

  • Homocoupling (Glaser-Hay type): This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst.

    • Solution: The most effective solution is rigorous exclusion of oxygen. Thoroughly degas all solvents and maintain a strict inert atmosphere. Lowering the reaction temperature slightly can also disfavor this pathway relative to the desired cross-coupling.

  • Dehalogenation: This side reaction replaces the bromine on your aryl bromide with a hydrogen atom.[4] It can occur if a hydride source is present, which can be generated from solvents (like alcohols) or certain bases at high temperatures.

    • Solution: Avoid alcoholic solvents if dehalogenation is a major issue. Ensure the reaction temperature does not significantly exceed what is necessary. Using a different base, such as K₃PO₄, may also mitigate this issue.

Catalytic Cycle and Common Side Reactions

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Dehalo Dehalogenation (Loss of Aryl Halide) PdII_Aryl->Dehalo Hydride Source PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regenerated Product Ar¹-Ar² RedElim->Product Proto Protodeborylation (Loss of Boronic Acid) Homo Homocoupling (Ar²-Ar²) Boronic Ar²-B(OH)₂ Boronic->Transmetal [Ar²-B(OH)₃]⁻ In Boronic->Proto Boronic->Homo O₂ Promotes ArylHalide Ar¹-X ArylHalide->OxAdd Ar¹-X In

Caption: The Suzuki-Miyaura catalytic cycle and key competing side reactions.

Q3: I'm having difficulty purifying the final carboxylic acid product. What are the best methods?

A3: Biphenyl carboxylic acids can sometimes be challenging to purify due to their rigidity and potential for co-precipitation with starting materials or byproducts.

  • Acid-Base Extraction: This is the most powerful initial purification step. After saponification, ensure you perform a basic wash (e.g., with saturated NaHCO₃) to remove any non-acidic organic impurities. After acidification, your product precipitates. If it remains in solution, extract it into an organic solvent like ethyl acetate.

  • Recrystallization: This is the preferred method for achieving high purity. The choice of solvent is critical. For biphenyl carboxylic acids, common solvent systems include:

    • Aqueous ethanol or methanol[2]

    • Toluene

    • Ethyl acetate/Hexanes mixture

    • Benzene/petroleum ether[2] The goal is to find a solvent or solvent pair in which the product is soluble when hot but sparingly soluble when cold.

  • Column Chromatography: This should be a last resort for the final acid, as carboxylic acids can streak on silica gel. If necessary, a solvent system like dichloromethane/methanol with 1% acetic acid can be effective. It is often easier to purify the methyl ester intermediate by chromatography before proceeding to the saponification step.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I use 3-bromobenzoic acid directly in the Suzuki coupling instead of its methyl ester?

A: While some Suzuki couplings on unprotected benzoic acids have been reported, it is generally not recommended for achieving high yields in this specific synthesis.[7] The acidic proton of the carboxylic acid can interfere with the basic conditions required for the reaction. It can neutralize the base, potentially halting the catalytic cycle. Protecting the carboxylic acid as a methyl or ethyl ester is a more robust and reliable strategy. The esterification of 3-bromobenzoic acid is a straightforward, high-yielding reaction.[8]

Q: How do I choose the best palladium catalyst and ligand?

A: The choice of catalyst and ligand is critical and depends on the steric hindrance of the coupling partners. For coupling with the ortho-substituted (2-Bromo-6-methylphenyl)boronic acid, sterically demanding and electron-rich ligands are often beneficial.

  • Pd(PPh₃)₄: A good, general-purpose catalyst that often works well. It is a reliable starting point.

  • Buchwald or Fu Ligands: For challenging or sterically hindered couplings, specialized phosphine ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can dramatically improve yields and reaction times.[6]

  • N-Heterocyclic Carbene (NHC) Ligands: These are also excellent for difficult couplings, offering high stability and activity.[5]

Catalyst/Ligand SystemUse CaseAdvantages
Pd(PPh₃)₄ General PurposeCommercially available, well-understood, effective for many systems.
Pd(OAc)₂ / P(t-Bu)₃ Sterically HinderedHighly active for hindered substrates, can enable room temp. reactions.[6]
Pd₂(dba)₃ / SPhos Challenging CouplingsHigh turnover numbers, broad substrate scope, good for hindered partners.
PEPPSI™-IPr NHC-basedAir and moisture stable precatalyst, highly active.[4]

Q: Why is the quality of the (2-Bromo-6-methylphenyl)boronic acid so critical?

A: The boronic acid is often the most unstable component in a Suzuki reaction.[4] Aside from the risk of protodeborylation, boronic acids can self-condense to form boroxines (cyclic trimers) upon dehydration. While boroxines are often competent in the coupling reaction, the stoichiometry can be affected if the exact composition is unknown. Impurities from the synthesis of the boronic acid (e.g., residual lithium or Grignard salts) can also interfere with the palladium catalyst. Using a pure, well-characterized boronic acid is essential for a reproducible, high-yielding reaction.

References

  • (No author given). (n.d.).
  • ChemicalBook. (n.d.). Methyl 3-bromobenzoate synthesis.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • (No author given). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).
  • (No author given). (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... ResearchGate.
  • ChemicalBook. (2025, July 11). Methyl 3-bromobenzoate.
  • (No author given). (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
  • Ottokemi. (n.d.). Methyl 3-bromobenzoate, 98%.
  • (No author given). (2010, November 10).
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • (No author given). (n.d.). Side reactions of Suzuki cross-coupling. ResearchGate.
  • ChemicalBook. (n.d.). 2,4,6-Trimethylphenylboronic acid synthesis.
  • (No author given). (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid?.
  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • (No author given). (n.d.). Synthesis of Step 2: 2'-Bromomethylbiphenyl-4-carboxylic acid methyl ester.
  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?.
  • Slideshare. (n.d.). Suzuki Reaction.
  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • BLD Pharm. (n.d.). (2-Bromo-6-methylphenyl)boronic acid.
  • Google Patents. (n.d.). CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • ResearchGate. (2025, August 7). (PDF)
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
  • Scirp.org. (n.d.). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis.
  • Aladdin Scientific Corporation. (n.d.). This compound B180235. Labcompare.com.
  • (No author given). (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. DOI.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • BLDpharm. (n.d.). 1215206-69-1|this compound.
  • Arctom. (n.d.). CAS NO. 1215206-69-1 | this compound.
  • Ambeed.com. (n.d.). (2-Bromo-6-methylphenyl)boronic acid.

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Technical Support Center: Functionalization of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered and functionally diverse molecule. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges and side reactions encountered during its chemical transformations.

Introduction: The Challenges of a Hindered Biaryl System

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a unique set of challenges for chemical functionalization. The ortho-methyl group on one phenyl ring and the carboxylic acid on the other create significant steric hindrance around the bromine atom, influencing the reactivity and accessibility of the reaction center.[1][2][3] Furthermore, the presence of both a carboxylic acid and an aryl bromide offers multiple potential reaction sites, which can lead to a variety of undesired side reactions. This guide will provide you with the expertise to anticipate and mitigate these issues, ensuring successful and efficient derivatization of this versatile scaffold.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Yield of Desired Product in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptom: The primary reaction product is not the expected coupled product, or the conversion of the starting material is low.

Potential Cause A: Steric Hindrance

The ortho-methyl group significantly hinders the approach of the catalyst and coupling partner to the aryl bromide.[1][4] This steric clash can slow down the rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions.

Solution:

  • Catalyst and Ligand Selection: Employ catalyst systems specifically designed for hindered substrates. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are essential.[5][6][7][8][9] These ligands promote the formation of highly reactive, low-coordinate palladium species that can more readily access the sterically encumbered reaction site.[6]

  • Reaction Conditions: Higher reaction temperatures and longer reaction times may be necessary to overcome the activation energy barrier imposed by steric hindrance. Microwave irradiation can sometimes be beneficial in accelerating these transformations.[10]

Potential Cause B: Catalyst Deactivation

The carboxylic acid moiety can coordinate to the metal center of the catalyst, leading to deactivation.

Solution:

  • Protecting Group Strategy: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction.[11][12][13][14][15] This prevents its interference with the catalyst. The ester can be readily hydrolyzed back to the carboxylic acid in a subsequent step.

  • Base Selection: The choice of base is critical. A weaker, non-nucleophilic base may be less likely to promote catalyst deactivation. However, a sufficiently strong base is still required for the transmetalation step in Suzuki couplings or for the deprotonation of the amine in Buchwald-Hartwig aminations.[16][17] Careful optimization of the base is therefore crucial.

Issue 2: Formation of Dehalogenated Byproduct

Symptom: A significant amount of 6'-methylbiphenyl-3-carboxylic acid (or its ester) is observed in the reaction mixture.

Potential Cause: Hydrodehalogenation

This is a common side reaction in palladium-catalyzed cross-couplings where the aryl bromide is replaced by a hydrogen atom.[18][19][20] It often arises from the formation of a palladium-hydride species, which can be generated from the solvent, base, or trace water.[18][21]

Solution:

  • Solvent and Reagent Purity: Use anhydrous solvents and ensure all reagents are thoroughly dried. Avoid alcoholic solvents which can be a source of hydrides.[18][21]

  • Base Selection: Certain bases are more prone to generating palladium-hydride species. Amine bases, for instance, can sometimes be problematic.[21] Consider using inorganic bases like cesium carbonate or potassium phosphate.

  • Reaction Setup: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize the presence of moisture.

Issue 3: Homocoupling of the Boronic Acid/Ester (Suzuki Coupling)

Symptom: Formation of a biaryl byproduct derived from the coupling of two boronic acid/ester molecules.

Potential Cause:

This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[21][22][23][24][25]

Solution:

  • Degassing: Thoroughly degas the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.

  • Catalyst Pre-activation: Using a pre-formed Pd(0) catalyst or ensuring the in-situ reduction of a Pd(II) precursor is efficient can minimize the concentration of Pd(II) species that can promote homocoupling.[23]

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid/ester can help to maintain a low concentration of this reagent in the reaction mixture, thereby disfavoring the homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the carboxylic acid group for all functionalization reactions?

A1: Not necessarily, but it is highly recommended for most transition metal-catalyzed cross-coupling reactions. The acidic proton of the carboxylic acid can interfere with basic reagents, and the carboxylate can coordinate to the metal catalyst, inhibiting its activity.[13] For reactions that are tolerant of acidic protons and do not involve metal catalysts that are sensitive to carboxylate coordination, protection may not be required. However, for reactions like Suzuki, Buchwald-Hartwig, Heck, or Sonogashira couplings, protecting the carboxylic acid as an ester is a prudent step to ensure reproducibility and high yields.[11][12]

Q2: What is the best method to protect the carboxylic acid group?

A2: Esterification is the most common and practical method. Methyl or ethyl esters are often sufficient and can be prepared using standard Fischer esterification (acid catalyst and the corresponding alcohol), or by reaction with an alkyl halide in the presence of a base.[26][27][28][29] For substrates sensitive to acidic conditions, other methods like reaction with diazomethane (with appropriate safety precautions) or using coupling agents can be employed. The choice of ester depends on the desired deprotection conditions. Methyl and ethyl esters are typically cleaved by acid or base-catalyzed hydrolysis, while benzyl esters can be removed by hydrogenolysis, offering an orthogonal deprotection strategy.[12][14]

Q3: Can I directly functionalize the carboxylic acid group, for example, to form an amide?

A3: Yes, direct functionalization of the carboxylic acid is a common transformation. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to form amides. It is important to consider that the steric hindrance from the adjacent phenyl ring might slow down the reaction, potentially requiring longer reaction times or elevated temperatures.

Q4: Are there any other potential side reactions to be aware of?

A4: Besides dehalogenation and homocoupling, ortho-lithiation followed by undesired reactions can occur if strong organolithium bases are used in an attempt to perform a directed ortho-metalation. The carboxylic acid would first be deprotonated, and then ortho-lithiation could potentially compete with other desired transformations. Careful control of stoichiometry and temperature is crucial in such cases.[30]

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the formation of the methyl ester as a protecting group.

Materials:

ReagentM.W.Amount (mmol)Mass/Volume
This compound307.161.0307 mg
Methanol32.04-10 mL
Sulfuric Acid (conc.)98.08catalytic2-3 drops

Procedure:

  • To a round-bottom flask, add this compound (307 mg, 1.0 mmol) and methanol (10 mL).

  • Stir the suspension and carefully add 2-3 drops of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the methyl 2'-bromo-6'-methylbiphenyl-3-carboxylate.

Protocol 2: Suzuki Coupling of Methyl 2'-bromo-6'-methylbiphenyl-3-carboxylate

This protocol provides a starting point for a Suzuki coupling with a sterically hindered substrate.

Materials:

ReagentM.W.Amount (mmol)Mass/Volume
Methyl 2'-bromo-6'-methylbiphenyl-3-carboxylate321.190.5160.6 mg
Arylboronic acid-0.751.5 equiv
Pd₂(dba)₃915.720.019.2 mg (2 mol%)
XPhos476.630.02411.4 mg (4.8 mol%)
K₃PO₄212.271.0212.3 mg
1,4-Dioxane (anhydrous)--5 mL

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add methyl 2'-bromo-6'-methylbiphenyl-3-carboxylate (160.6 mg, 0.5 mmol), arylboronic acid (0.75 mmol), and K₃PO₄ (212.3 mg, 1.0 mmol).

  • In a separate vial, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (11.4 mg, 0.024 mmol) in anhydrous 1,4-dioxane (2 mL).

  • Add the catalyst solution to the Schlenk tube containing the other reagents.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Key Challenges in Functionalization

G A This compound B Steric Hindrance (ortho-methyl group) A->B hinders access to C-Br bond C Catalyst Interaction (carboxylic acid) A->C can poison the catalyst D Multiple Reactive Sites (Aryl Bromide & Carboxylic Acid) A->D creates potential for side reactions

Caption: Challenges in functionalizing the target molecule.

Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki Coupling

G Start Low Yield in Suzuki Coupling Check1 Check for Dehalogenation Byproduct Start->Check1 Check2 Check for Homocoupling Byproduct Check1->Check2 No Sol1 Improve Solvent/Reagent Purity & Use Inert Atmosphere Check1->Sol1 Yes Check3 Is Starting Material Consumed? Check2->Check3 No Sol2 Degas Reaction Mixture Thoroughly Check2->Sol2 Yes Sol3 Use Hindered Ligand (e.g., XPhos) & Protect Carboxylic Acid Check3->Sol3 Yes Sol4 Increase Temperature/ Reaction Time Check3->Sol4 No End Improved Yield Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Decision tree for troubleshooting low Suzuki coupling yields.

References

  • Time in Pasuruan, ID. Google Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Organic Chemistry Portal. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Chapter 6 Carboxyl Protecting Groups. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Synthesis of sterically hindered biaryls by Suzuki cross‐coupling of aryl chlorides and bromides catalyzed by BIAN‐NHC‐Pd Reported by Tu. ResearchGate. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Rotationally Hindered Biphenyls and Terphenyls: Synthesis, Molecular Dynamics, and Configurational Assignment. PubMed. [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]

  • Protecting Groups for Carboxylic acid. YouTube. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Protecting group. Wikipedia. [Link]

  • Protecting Groups. [Link]

  • Explain steric effect in biphenyls. Filo. [Link]

  • Rotational barriers of biphenyls having heavy heteroatoms as ortho- substituents: experimental and theoretical determination. SciSpace. [Link]

  • Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Semantic Scholar. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Directed (ortho) Metallation. [Link]

  • Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • This compound B180235 from Aladdin Scientific Corporation. Labcompare. [Link]

  • Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. [Link]

  • Double C–H Functionalization Enables Access to ortho-Arylated Benzoic Acids. [Link]

  • Ligand-Enabled Pd(II)-Catalyzed β-Methylene C(sp3)–H Arylation of Free Aliphatic Acids. [Link]

  • Preparation of bromo acids and esters.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]

  • (PDF) Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. ResearchGate. [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. [Link]

  • CAS NO. 1215206-69-1 | this compound. Arctom. [Link]

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troubleshooting low reactivity of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

Welcome to the technical support center for 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid. This molecule is a valuable intermediate in pharmaceutical and materials science research. However, its unique structure presents significant reactivity challenges that can often lead to low yields or failed reactions. The primary obstacle is severe steric hindrance around the biphenyl core. The ortho-substituents on one ring (2'-Bromo and 6'-methyl) create a crowded environment that impedes access to the reactive sites.

This guide is designed to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for troubleshooting and optimizing reactions involving this substrate. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section A: Troubleshooting Cross-Coupling at the 2'-Bromo Position

Reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination are frequently attempted at the aryl bromide position. Due to the flanking 6'-methyl group, this site is exceptionally hindered, often leading to poor outcomes with standard protocols.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction shows very low conversion, with mostly starting material recovered. What is the primary cause?

A: The low reactivity is almost certainly due to the steric hindrance imposed by the 6'-methyl group, which severely impedes the initial, rate-limiting oxidative addition step of the palladium catalyst to the carbon-bromine bond.[1] Standard catalysts like Pd(PPh₃)₄ are often too bulky and not electron-rich enough to efficiently insert into this crowded C-Br bond. The subsequent reductive elimination step can also be slowed.[1] Overcoming this requires a specialized catalytic system designed for sterically demanding substrates.

Q2: What are the most effective catalyst and ligand systems for a sterically hindered substrate like this?

A: For tetra-ortho-substituted biphenyl synthesis, which is analogous to your challenge, highly active catalyst systems are required. The two most successful classes of ligands are:

  • Bulky, Electron-Rich Monodentate Phosphine Ligands: These are the cornerstone of modern cross-coupling chemistry for hindered substrates. The Buchwald-type biaryl phosphine ligands are highly recommended.[2] Ligands such as XPhos , SPhos , and tBuXPhos are designed to be both bulky and highly electron-donating. This electronic property makes the palladium center more nucleophilic and thus more reactive in the oxidative addition step.[1] The bulkiness promotes the formation of a coordinatively unsaturated, 12-electron L-Pd(0) species, which is the highly active form of the catalyst.[2]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes incorporating NHC ligands are exceptionally robust and are often superior for coupling hindered substrates.[3][4][5] NHCs are strong σ-donors, even more so than phosphines, which forms very stable and active catalysts.[3][4][5] This stability often allows for lower catalyst loadings and excellent yields under milder conditions. Commercially available pre-catalysts like PEPPSI™-type complexes are excellent choices.[1]

Logical Troubleshooting Workflow: Suzuki-Miyaura Coupling

Below is a DOT script for a logical workflow to troubleshoot a failing Suzuki-Miyaura reaction with this substrate.

G cluster_start Initial Observation cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Conditions cluster_side_reactions Side Reaction Analysis cluster_success Successful Outcome start Low Conversion (<10%) of Starting Material catalyst Is the catalyst system optimized for hindered substrates? (e.g., Pd(PPh3)4) start->catalyst change_ligand Action: Switch to a Buchwald Ligand (XPhos, SPhos) or NHC Ligand (PEPPSI-IPr). Use a pre-catalyst (e.g., XPhos Pd G3). catalyst->change_ligand No base Is the base/solvent combination optimal? catalyst->base Yes change_ligand->base change_base Action: Use a strong, non-nucleophilic base (K3PO4, Cs2CO3). Use anhydrous, polar aprotic solvent (Dioxane, Toluene, NMP). base->change_base No side_reaction Are major side products observed? base->side_reaction Yes change_base->side_reaction dehalogenation Dehalogenation Product? (Loss of Bromine) side_reaction->dehalogenation Yes homocoupling Boronic Acid Homocoupling? side_reaction->homocoupling Yes success High Yield of Desired Product side_reaction->success No fix_dehalogenation Action: Ensure inert atmosphere. Avoid alcohol solvents. Switch base to K3PO4. dehalogenation->fix_dehalogenation fix_homocoupling Action: Thoroughly degas solvent. Ensure high purity of boronic acid. Use precise stoichiometry. homocoupling->fix_homocoupling fix_dehalogenation->success fix_homocoupling->success

Caption: Troubleshooting workflow for hindered Suzuki-Miyaura coupling.

Q3: I'm observing significant hydrodehalogenation (the bromine is replaced by a hydrogen). How can I prevent this side reaction?

A: Hydrodehalogenation is a common side reaction in challenging cross-couplings. It occurs when a hydride species intercepts the Ar-Pd(II)-Br intermediate. The source of the hydride is often the solvent (like an alcohol) or certain bases.[1]

Solutions:

  • Change Solvent: Avoid alcohol solvents. Switch to rigorously anhydrous aprotic solvents like dioxane, toluene, or THF.[6]

  • Change Base: Avoid amine bases or hydroxides if this is an issue. Switch to an inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are less likely to generate hydride species.[1][6]

  • Ensure Inert Atmosphere: Oxygen can sometimes promote pathways that lead to catalyst decomposition and side reactions. Ensure your reaction is thoroughly degassed and maintained under a strict argon or nitrogen atmosphere.[6]

Q4: How critical are the base and solvent for this coupling?

A: They are extremely critical. The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1] For hindered couplings, a strong yet non-nucleophilic base is ideal. The solvent must dissolve all components and stabilize the catalytic species in solution.[6]

ParameterRecommendationRationale
Base K₃PO₄, Cs₂CO₃, t-BuOKStrong bases that facilitate boronate formation without competing as nucleophiles. K₃PO₄ often requires a small amount of water to be effective, while Cs₂CO₃ is more soluble in organic solvents.[1][3][7]
Solvent 1,4-Dioxane, Toluene, NMPAnhydrous, polar aprotic solvents that are stable at high temperatures and can dissolve the reagents and catalytic intermediates.[3][8]
Protocol 1: Optimized Suzuki-Miyaura Coupling for Hindered Substrates

This protocol is designed as a robust starting point for the coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered anhydrous K₃PO₄ (3.0 equiv).

    • In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Reaction Setup:

    • Seal the Schlenk flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[6]

    • Add the catalyst and ligand to the flask against a positive flow of argon.

    • Add anhydrous, degassed 1,4-dioxane via syringe (to achieve a concentration of approx. 0.1 M).

  • Execution and Monitoring:

    • Place the sealed flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction vigorously.

    • Monitor progress by taking small aliquots (under argon) and analyzing by LC-MS or TLC. Reactions with hindered substrates may require 12-24 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • If the carboxylic acid is free, perform an acidic workup. If it was protected, a neutral workup is fine.

    • Separate the layers in a separatory funnel. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Section B: Troubleshooting Amide Bond Formation at the 3-Carboxylic Acid

While the carboxylic acid is not as sterically encumbered as the bromo-position, its reactivity can still be sluggish, especially when coupled with hindered or electron-deficient amines.

Frequently Asked Questions (FAQs)

Q1: Standard peptide coupling reagents like HATU or EDC/HOBt are giving poor yields. Why are they failing?

A: Standard coupling reagents work by forming an activated carboxylate intermediate. With sterically hindered carboxylic acids, the subsequent nucleophilic attack by the amine is slow.[9] If the amine is also hindered or weakly nucleophilic (e.g., an aniline with electron-withdrawing groups), the reaction rate can become impractically low, allowing the activated intermediate to decompose before coupling occurs.[10][11]

Q2: What is a more robust strategy for activating this hindered carboxylic acid?

A: The most effective strategy is to convert the carboxylic acid into a more highly reactive intermediate, such as an acyl fluoride or acyl chloride , before introducing the amine. Acyl fluorides are particularly effective as they are highly reactive yet often less prone to side reactions and racemization than acyl chlorides.[10]

Recommended Reagents for Acyl Fluoride Formation:

  • Cyanuric Fluoride or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) are effective reagents for this transformation.

  • A protocol developed by Ulven and colleagues uses BTFFH (a fluorouronium reagent) or in-situ generation of the acyl fluoride with reagents like XtalFluor-E , followed by addition of the amine at elevated temperatures. This has proven successful for many challenging substrates where other methods failed.[10][11]

Logical Troubleshooting Workflow: Amide Coupling

G cluster_start Initial Observation cluster_activation Activation Strategy cluster_conditions Reaction Conditions cluster_success Successful Outcome start Low Yield with Standard Coupling (HATU, EDC/HOBt) activation Is the activated intermediate reactive enough? start->activation change_reagent Action: Convert to a more reactive species. Strategy 1: Acyl Fluoride (XtalFluor-E, TFFH). Strategy 2: Acyl Chloride (SOCl2, Oxalyl Chloride). activation->change_reagent No temp Are conditions forcing enough? activation->temp Yes change_reagent->temp increase_temp Action: Increase reaction temperature (80-120 °C). Consider microwave irradiation to accelerate the reaction. temp->increase_temp No success High Yield of Desired Amide temp->success Yes increase_temp->success

Caption: Decision tree for optimizing hindered amide bond formation.
Protocol 2: Robust Amide Coupling via Acyl Fluoride Intermediate

This protocol is adapted from methodologies proven to be effective for sterically hindered substrates.[10]

  • Acyl Fluoride Formation (In Situ):

    • To an oven-dried flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv) and a suitable anhydrous solvent (e.g., acetonitrile or DCM).

    • Add a non-nucleophilic base such as DIPEA or 2,6-lutidine (1.5 equiv).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the fluorinating agent (e.g., XtalFluor-E, 1.2 equiv).

    • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the acyl fluoride. Monitor by LC-MS if possible.

  • Amine Coupling:

    • Add the amine (1.2 equiv) to the reaction mixture.

    • If the amine is a salt (e.g., hydrochloride), add an additional equivalent of the base.

  • Execution and Monitoring:

    • Seal the reaction vessel and heat to an elevated temperature (e.g., 80 °C) in an oil bath. For particularly unreactive amines, microwave heating may be beneficial.[10]

    • Stir vigorously for 4-16 hours, monitoring the reaction by LC-MS or TLC.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench carefully with saturated aqueous NaHCO₃ solution.

    • Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase twice more with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]

  • Li, G., Zheng, G., & Zhang, F. (2009). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 7(19), 3958-3964. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Bityukov, O. V., et al. (2017). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Catalysts, 7(12), 374. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(6), 333-338. [Link]

  • Organic Chemistry Division, University of Southampton. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • Ataman Kimya. (n.d.). Biphenyl Carboxylic Acid. Ataman Kimya. [Link]

  • Patt, W. C., & Hamilton, H. W. (1996). Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. Tetrahedron Letters, 37(44), 7959-7962. [Link]

  • Ishihara, K., Ohara, S., & Yamamoto, H. (2002). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 79, 176. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Detz, R. J., et al. (2008). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Chemistry – A European Journal, 14(25), 7547-7553. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Colacot, T. J. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 52(20), 5322-5324. [Link]

  • Lundgren, R. J., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2189-2192. [Link]

  • Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Ribeiro da Silva, M. A., et al. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry, 2(9), 1353-1358. [Link]

  • Reddy, V. P., et al. (2023). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Chemistry – A European Journal. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Colacot, T. J. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(20), 5322-5324. [Link]

  • Sabourin, K. A., & Snieckus, V. (2000). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 65(23), 7726-7731. [Link]

Sources

Technical Support Center: Synthesis of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical impact of catalyst choice. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, which is a sterically hindered biaryl carboxylic acid. The Suzuki-Miyaura cross-coupling reaction is the most prevalent method for its synthesis.[1][2][3]

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction involves the coupling of an aryl halide with an organoboron species.[1] For this specific synthesis, the typical coupling partners are 3-bromo-2-methylbenzoic acid and a suitable boronic acid or ester.

Q2: Why is catalyst selection so critical for this specific synthesis?

A2: The target molecule, this compound, possesses significant steric hindrance due to the ortho-substituents on both phenyl rings (the bromo and methyl groups). This steric bulk can impede the crucial steps of the catalytic cycle, particularly the transmetalation and reductive elimination steps.[4][5] Therefore, a carefully chosen catalyst system, including the palladium source and the ligand, is essential to overcome these steric barriers and achieve a good yield.[6][7][8]

Q3: What are the key components of a Suzuki-Miyaura reaction, and what are their roles?

A3: The key components are:

  • Palladium Catalyst: The heart of the reaction, facilitating the formation of the new carbon-carbon bond.[1][3] It cycles between Pd(0) and Pd(II) oxidation states.

  • Ligand: Binds to the palladium center, influencing its stability, solubility, and reactivity.[9] For sterically hindered substrates, bulky and electron-rich phosphine ligands are often preferred.[6][7]

  • Base: Activates the organoboron species, facilitating the transmetalation step.[10][11][12] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[13]

  • Aryl Halide & Organoboron Reagent: The two coupling partners that will form the biaryl structure.

  • Solvent: Solubilizes the reactants and facilitates the reaction. A mixture of an organic solvent (like dioxane, THF, or toluene) and water is often used.[2][13]

Q4: Can the carboxylic acid group on one of the reactants interfere with the reaction?

A4: Yes, the carboxylic acid group can potentially interfere with the Suzuki coupling. The carboxylate formed under basic conditions can coordinate to the palladium catalyst, potentially deactivating it.[14] It is also crucial to use a sufficient amount of base to neutralize the acidic proton of the carboxylic acid in addition to activating the boronic acid.[14] In some cases, protecting the carboxylic acid as an ester and deprotecting it after the coupling can be a successful strategy.[15]

Section 2: Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps & Explanation
Ineffective Catalyst System The choice of palladium precursor and ligand is paramount for coupling sterically hindered substrates.[4][8] Recommendation: Switch to a more active catalyst system. Buchwald ligands, such as SPhos or XPhos, in combination with a Pd(II) precatalyst like Pd(OAc)₂, are often effective for challenging couplings.[7][16] These bulky, electron-rich ligands promote the reductive elimination step, which can be rate-limiting for sterically congested biaryls.[16]
Incorrect Base The base plays a crucial role in activating the boronic acid.[10][11] An inappropriate base can lead to poor reaction kinetics. Recommendation: Screen different bases. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for hindered substrates.[5][13] The choice of base can also influence the solubility of the reactants.
Poor Solvent Choice The solvent system must be able to dissolve both the organic substrates and the inorganic base to a sufficient extent.[13] Recommendation: A mixture of an aprotic polar solvent like dioxane or DMF with water is often a good starting point.[13] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Reaction Temperature Too Low Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier.[5][13] Recommendation: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition.
Catalyst Deactivation Oxygen can oxidize the Pd(0) active species, deactivating the catalyst. Recommendation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent thoroughly before use.
Issue 2: Formation of Significant Side Products
Side Product Possible Cause & Explanation Troubleshooting Steps
Homocoupling of Boronic Acid This occurs when two molecules of the boronic acid couple with each other. It can be promoted by the presence of oxygen or an inappropriate catalyst system.1. Thoroughly degas the solvent and maintain an inert atmosphere. 2. Use a palladium precatalyst that does not require an oxidative activation step. 3. Optimize the Pd:ligand ratio.
Dehalogenation of the Aryl Bromide The aryl bromide is reduced to the corresponding arene. This can happen if there are sources of hydride in the reaction mixture, sometimes from the solvent or base.[2]1. Use a high-purity, anhydrous solvent. 2. Consider a different base that is less likely to act as a hydride source.
Protodeboronation The boronic acid is converted back to the corresponding arene. This is often an issue with unstable boronic acids, especially at elevated temperatures and in the presence of a strong base.[17]1. Use milder reaction conditions (lower temperature, weaker base). 2. Use a boronic ester (e.g., a pinacol ester) instead of the free boronic acid, as they are often more stable.
Impure Starting Materials Impurities in the starting materials can lead to a variety of side reactions.Ensure the purity of both the aryl halide and the organoboron reagent using techniques like NMR and melting point analysis.
Issue 3: Difficulty in Product Purification
Problem Possible Cause & Explanation Troubleshooting Steps
Co-elution with Boronic Acid Starting Material Carboxylic acids can be challenging to separate from boronic acids by silica gel chromatography due to their similar polarities.[15]1. Acid-Base Extraction: After the reaction, perform a workup with a basic aqueous solution (e.g., NaHCO₃ or NaOH) to extract the acidic product and unreacted starting materials into the aqueous layer. Then, acidify the aqueous layer to precipitate the carboxylic acids, which can be collected by filtration. 2. Esterification: Convert the crude product mixture to their methyl esters. The esters are generally less polar and easier to separate by chromatography. The desired ester can then be hydrolyzed back to the carboxylic acid.[15]

Section 3: Experimental Protocols & Data

Catalyst Performance Comparison

The following table summarizes the performance of different palladium catalyst systems for the Suzuki-Miyaura coupling of sterically hindered substrates, providing a starting point for catalyst selection.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012-2440-60[7]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Dioxane/H₂O1002-6>85[7][16]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄Dioxane25-8012~95[7]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[7]
General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the synthesis of this compound. Optimization of specific parameters may be required.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-2-methylbenzoic acid (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., XPhos Pd G2, 0.02 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Purification: Purify the crude product by the methods described in the troubleshooting section (acid-base extraction or chromatography after esterification).

Section 4: Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)-X L2 OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OR)2 PdII_Biaryl Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' Troubleshooting_Workflow Start Low or No Yield Observed CheckCatalyst Is the catalyst system appropriate for hindered substrates? Start->CheckCatalyst ChangeCatalyst Switch to a bulky, electron-rich ligand system (e.g., SPhos, XPhos) CheckCatalyst->ChangeCatalyst No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Screen stronger bases (e.g., K3PO4, Cs2CO3) CheckBase->ChangeBase No CheckTemp Is the reaction temperature high enough? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Increase reaction temperature CheckTemp->IncreaseTemp No CheckAtmosphere Is the reaction under an inert atmosphere? CheckTemp->CheckAtmosphere Yes IncreaseTemp->CheckAtmosphere Degas Ensure proper degassing and inert atmosphere CheckAtmosphere->Degas No Success Improved Yield CheckAtmosphere->Success Yes Degas->Success

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved January 15, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). En.wikipedia.org. Retrieved January 15, 2026, from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Wiley Online Library. Retrieved January 15, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved January 15, 2026, from [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society, 121(51), 12202-12203. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. (2000). Organic Letters, 2(11), 1565-1567. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. Retrieved January 15, 2026, from [Link]

  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group. Retrieved January 15, 2026, from [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 15, 2026, from [Link]

  • Trouble isolating my Suzuki coupling biaryl acid product. (2022). Reddit. Retrieved January 15, 2026, from [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Do carboxylic acids interfere with Suzukis? (2021). Reddit. Retrieved January 15, 2026, from [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai. Retrieved January 15, 2026, from [Link]

  • Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow. Retrieved January 15, 2026, from [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Synthesis of Step 2: 2'-Bromomethylbiphenyl-4-carboxylic acid methyl ester. (n.d.). Mol-Instincts. Retrieved January 15, 2026, from [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? (2021). Reddit. Retrieved January 15, 2026, from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved January 15, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). University of California, Irvine. Retrieved January 15, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved January 15, 2026, from [Link]

  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (n.d.). University of Windsor. Retrieved January 15, 2026, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • This compound B180235 from Aladdin Scientific Corporation. (n.d.). Labcompare. Retrieved January 15, 2026, from [Link]

  • The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. (2017). DergiPark. Retrieved January 15, 2026, from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]

  • CAS NO. 1215206-69-1 | this compound | Catalog AAB-AA00154J. (n.d.). Arctom. Retrieved January 15, 2026, from [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved January 15, 2026, from [Link]

  • 3-Bromo-2-methylbenzoic Acid: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

Sources

addressing solubility issues of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Welcome to the technical support guide for this compound (CAS No. 1215206-69-1). This document provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered by researchers, particularly regarding its solubility in organic solvents. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure its successful application in your research.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that dictate its solubility?

A1: The solubility behavior of this compound is governed by a combination of competing structural elements:

  • Hydrophobic Biphenyl Core: The two connected phenyl rings form a large, rigid, and non-polar backbone. This moiety favors dissolution in non-polar organic solvents.

  • Polar Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar solvents.

  • Steric Hindrance: The methyl (-CH₃) and bromo (-Br) groups at the 2' and 6' positions create significant steric hindrance. This twisting of the biphenyl rings can disrupt crystal lattice packing, which can sometimes aid solubility, but also complicates solvent interactions.

  • Intermolecular Hydrogen Bonding: In the solid state, the carboxylic acid groups can form strong hydrogen-bonded dimers. Solvents must provide sufficient energy to overcome these powerful intermolecular forces, which is a primary reason for its limited solubility even in some polar solvents.

The molecule's overall character is a balance between these hydrophobic and hydrophilic features, making solvent selection a non-trivial challenge.

Q2: I am observing very poor solubility in common non-polar solvents like hexanes and toluene. Is this expected?

A2: Yes, this is entirely expected. The fundamental principle of "like dissolves like" is at play. While the biphenyl core has non-polar character, the highly polar carboxylic acid group makes the molecule incompatible with purely non-polar (hydrocarbon) solvents like hexanes. The energy gained from solvent-solute interactions is insufficient to break the strong solute-solute hydrogen bonds of the crystal lattice.

Q3: Why is the solubility also limited in moderately polar aprotic solvents like acetone or tetrahydrofuran (THF)?

A3: While polar aprotic solvents like acetone, THF, or ethyl acetate are better candidates, their ability to dissolve this compound can still be limited. These solvents are hydrogen bond acceptors but not donors. They can interact with the acidic proton of the -COOH group, but they cannot effectively disrupt the strong hydrogen-bonded dimer pairs that exist between the molecules in the solid state. This results in only slight to moderate solubility.

Troubleshooting Guide: Enhancing Solubility

This section provides a systematic approach to overcoming common solubility issues.

Q4: My initial solvent choice failed. What is a logical workflow for screening new solvents?

A4: A systematic approach is crucial. We recommend a tiered screening process, moving from the most likely candidates to more complex systems.

Workflow for Solvent Selection

Caption: A decision workflow for systematic solvent screening.

Q5: Can heating the mixture improve the solubility? What precautions should I take?

A5: Yes, for most compounds, solubility increases with temperature as the added thermal energy helps overcome the crystal lattice energy.

Protocol for Thermal Enhancement:

  • Select a suitable solvent from the screening workflow (Q4).

  • Use a controlled heating method, such as a water or oil bath with a condenser to prevent solvent loss. Avoid direct heating on a hot plate, which can cause bumping and decomposition.

  • Increase the temperature gradually while stirring, typically to 40-60°C. Do not exceed the solvent's boiling point.

  • Monitor for degradation. Biphenyl carboxylic acids are generally stable, but prolonged heating at high temperatures can cause decomposition. Check for color changes. It is advisable to run a small-scale test and verify the compound's integrity by TLC or LC-MS after cooling.

Q6: The compound is for a reaction that is sensitive to protic solvents. How can I increase solubility in an aprotic solvent like THF or Dichloromethane (DCM)?

A6: This is a classic challenge. The most effective method is to convert the carboxylic acid into a more soluble salt in situ by adding a non-nucleophilic organic base.

Mechanism: The carboxylic acid (-COOH) is deprotonated by the base to form a carboxylate salt (R-COO⁻). This ionic salt is significantly more polar and often dramatically more soluble in polar organic solvents than its neutral precursor.

Recommended Bases:

  • Triethylamine (TEA)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

See the detailed protocol in the Experimental Protocols section below.

Q7: What about using a co-solvent system? How do I approach this?

A7: A co-solvent system can be highly effective. By mixing two miscible solvents, you can fine-tune the polarity of the medium to match the solute.

Common Co-Solvent Pairs:

  • Toluene/Methanol or Toluene/Ethanol: The toluene solvates the biphenyl core while the alcohol interacts with the carboxylic acid.

  • DCM/Methanol: A less polar/more polar combination that is effective for many reactions.

  • THF/Water: The presence of a small amount of water can sometimes remarkably increase the solubility of carboxylic acids in organic solvents by facilitating hydrogen bonding networks.[1][2][3]

Approach: Start with the compound in the solvent where it is least soluble, then incrementally add the co-solvent in which it is more soluble until dissolution is achieved.

Data Summary

The following table provides a qualitative summary of expected solubility for this compound at room temperature based on its structure and data from analogous compounds.[4]

Solvent CategorySolvent ExampleExpected SolubilityRationale
Non-Polar Hexanes, TolueneInsoluble / Very PoorMismatch between polar -COOH and non-polar solvent.
Moderately Polar Aprotic Dichloromethane (DCM)Slightly SolubleCan solvate the biphenyl core but poor H-bond acceptor.
Ethyl Acetate (EtOAc)Slightly to Moderately SolubleCarbonyl group offers better H-bond accepting capability.
Tetrahydrofuran (THF)Moderately SolubleGood H-bond acceptor, a common choice for reactions.
Polar Aprotic Acetonitrile (MeCN)Moderately SolubleStrong dipole moment aids dissolution.
N,N-Dimethylformamide (DMF)SolubleHigh polarity and excellent H-bond acceptor.
Dimethyl Sulfoxide (DMSO)SolubleVery high polarity, dissolves most polar organics.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderately SolubleCan act as H-bond donor and acceptor.
Base (in Aprotic Solvent) THF + 1.1 eq. TEAHighly SolubleForms a soluble triethylammonium carboxylate salt.

Experimental Protocols

Protocol 1: Improving Solubility via pH Adjustment with an Organic Base

This protocol is intended for use in reaction setups where the presence of an amine base and its corresponding ammonium salt is acceptable.

  • Setup: To a flame-dried reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the solid this compound (1.0 eq).

  • Solvent Addition: Add the desired volume of a dry, polar aprotic solvent (e.g., THF, DCM, or Acetonitrile).

  • Stirring: Begin vigorous stirring. You will observe a heterogeneous suspension.

  • Base Addition: Slowly add a non-nucleophilic organic base, such as Triethylamine (TEA) or DIPEA (1.1 equivalents), dropwise via syringe.

  • Observation: Continue stirring. The solid should completely dissolve within 5-15 minutes as the soluble ammonium carboxylate salt is formed.

  • Validation: The resulting clear, homogeneous solution is now ready for the addition of other reagents. The formation of the salt confirms successful solubilization.

Protocol 2: Systematic Screening of Co-Solvent Ratios

This method helps identify the optimal ratio of a co-solvent pair for complete dissolution.

  • Initial Suspension: Place a known mass of the compound (e.g., 10 mg) into a small vial.

  • Primary Solvent: Add a measured volume (e.g., 0.5 mL) of the "poor" solvent (e.g., Toluene or DCM) and stir.

  • Titration with Co-Solvent: Using a micropipette, add small aliquots (e.g., 25-50 µL) of the "good" solvent (e.g., Methanol or THF).

  • Equilibration: After each addition, stir the mixture vigorously for 1-2 minutes and observe if the solid dissolves.

  • Endpoint: Continue adding the co-solvent until a clear, homogeneous solution is obtained.

  • Calculation: Record the total volume of each solvent used to determine the optimal ratio for scaling up your experiment.

References

  • Aladdin Scientific Corporation. this compound B180235.

  • Starr, J. N., & King, C. J. (1992). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Application to Extraction Processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2578.

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). OSTI.GOV.

  • Guidechem. 4-Biphenylcarboxylic acid 92-92-2 wiki.

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID.

  • Arctom. CAS NO. 1215206-69-1 | this compound.

  • BLDpharm. 1215206-69-1|this compound.

Sources

preventing debromination during reactions with 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Welcome to the technical support guide for this compound (CAS 1215206-69-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, medicinal chemists, and process development scientists. The unique sterically hindered environment of this compound presents specific challenges, most notably a propensity for debromination during synthetic transformations. This guide is designed to help you navigate these challenges and achieve optimal results in your experiments.

Troubleshooting Guide: Preventing Debromination

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.

Question 1: I'm observing significant hydrodebromination (>10%) during my Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) reaction. What is the primary cause and how can I mitigate it?

Answer:

This is the most common issue encountered with this substrate. The steric hindrance from the ortho-methyl group and the twist of the biphenyl system makes the C-Br bond susceptible to a parasitic side reaction known as hydrodebromination (HDB). This typically occurs within the Pd(0)/Pd(II) catalytic cycle.

Mechanistic Insight: Hydrodebromination often arises from the reaction of a Pd-H species with the aryl bromide. This Pd-H species can be generated from several sources, including β-hydride elimination from alkoxide bases (like NaOtBu) or reactions involving the solvent or boronic acid impurities. The sterically congested environment around the C-Br bond can slow down the desired transmetalation step, giving the HDB pathway more time to occur.[1][2]

To suppress this side reaction, the goal is to promote the rate of the desired productive cycle (oxidative addition -> transmetalation -> reductive elimination) relative to the HDB pathway. This can be achieved by carefully selecting the catalyst, ligand, base, and solvent.

G pd0 Pd(0)Lₙ oa_complex Ar-Pd(II)(Br)Lₙ (Oxidative Addition) pd0->oa_complex Ar-Br hdb_source Source of [H]⁻ (e.g., Base, Solvent) trans_complex Ar-Pd(II)-R'Lₙ (Transmetalation) oa_complex->trans_complex R'-B(OR)₂ Base pd_h LₙPd(II)(H)(Br) oa_complex->pd_h product Ar-R' (Product) trans_complex->product Reductive Elimination product->pd0 hdb_source->pd_h hdb_product Ar-H (Debrominated Byproduct) pd_h->hdb_product Reductive Elimination hdb_product->pd0 G start Problem: Debromination during Amide Coupling q1 Are you using standard coupling reagents (EDC, DCC)? start->q1 ans1_yes Switch to a more potent activating agent. q1->ans1_yes Yes hatu Option 1: Use HATU or COMU. - High reactivity - Mild conditions (0 °C to RT) ans1_yes->hatu acyl_fluoride Option 2: Convert to Acyl Fluoride. - Use PyFluor or XtalFluor-E - Thermally stable intermediate ans1_yes->acyl_fluoride q2 Is the amine also sterically hindered or electron-poor? hatu->q2 acyl_fluoride->q2 ans2_yes Consider Acyl Fluoride method. It is reported to be effective for challenging coupling partners. q2->ans2_yes Yes end_node Achieved: Mild, high-yield amide formation q2->end_node No ans2_yes->end_node

Sources

Technical Support Center: A-Z Guide for PROTAC Synthesis Optimization with 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals leveraging 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid in their PROTAC synthesis campaigns. We will explore common experimental challenges, offer detailed troubleshooting solutions, and provide optimized protocols to enhance the efficiency and success of your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the strategic advantage of using this compound in PROTAC design?

A1: This building block offers a pre-validated, conformationally restricted scaffold that is ideal for PROTAC synthesis. It possesses two orthogonal synthetic handles: the carboxylic acid, which is readily functionalized via robust amide coupling reactions, and the aryl bromide, a versatile anchor point for palladium-catalyzed cross-coupling reactions. This allows for a modular and convergent synthetic strategy, which is highly desirable in PROTAC development.[1][2][3]

Q2: I'm in the early stages of my PROTAC design. What are the key considerations when incorporating this biphenyl scaffold?

A2: Early-stage planning is critical. Consider the following:

  • Synthetic Route: Decide whether you will first couple your linker to the carboxylic acid and then append the E3 ligase ligand via the bromide, or vice versa. This will depend on the stability of your ligands to the respective reaction conditions.

  • Steric Hindrance: The 6'-methyl group introduces steric bulk around the 2'-bromo position. This can be advantageous for inducing a specific conformation in the final PROTAC but may necessitate more forcing conditions or specialized catalysts for the cross-coupling step.[4][5][6][7]

  • Physicochemical Properties: The biphenyl core is lipophilic. Be mindful of the overall "beyond Rule of Five" properties of your final PROTAC, as poor solubility and permeability can hinder biological activity.[8][9]

Q3: Can I attach my E3 ligase ligand to the carboxylic acid and my target protein ligand to the bromide?

A3: Absolutely. This is a common and effective approach. The key to success lies in a well-designed protecting group strategy if your ligands contain other reactive functional groups that could interfere with the planned coupling reactions.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides in-depth solutions to specific challenges you may face during your synthesis.

Issue 1: Inefficient Amide Coupling to the Carboxylic Acid Moiety

Question: I'm observing low yields and significant starting material recovery when attempting to couple my amine-terminated linker to the carboxylic acid of the biphenyl scaffold using standard peptide coupling reagents. What are the likely causes and how can I improve this reaction?

Answer: This is a common hurdle, often stemming from reagent choice, reaction conditions, or the nature of the amine itself. Here's a systematic troubleshooting approach:

  • Reagent Quality and Stoichiometry:

    • Coupling Reagents: Ensure your coupling reagents (e.g., HATU, HBTU, EDC) are fresh and stored under anhydrous conditions. Many are hygroscopic and lose activity over time.

    • Base: Use a high-purity, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

    • Amine Salt Form: If your amine is a salt (e.g., HCl or TFA salt), ensure you are using a sufficient excess of base (at least 2.0 equivalents) to neutralize the salt and facilitate the reaction.[10][11]

  • Reaction Conditions and Solvent Choice:

    • Solvent: Anhydrous polar aprotic solvents like DMF, NMP, or DMA are generally preferred. In some cases, DCM can also be effective.[11]

    • Temperature: While many amide couplings proceed at room temperature, gentle heating (40-50 °C) can sometimes overcome activation energy barriers for more challenging substrates.

  • Alternative Coupling Reagents:

    • If standard uronium-based reagents are failing, consider switching to an alternative. The following table outlines some robust options:

Coupling ReagentActivating Agent/BaseTypical SolventKey Advantages
EDC/Oxyma DIPEADCM or DMFCost-effective, high-yielding, and generates water-soluble byproducts.
T3P® (Propylphosphonic Anhydride) Pyridine or DIPEAEthyl Acetate or THFExcellent for hindered couplings with low risk of epimerization.
COMU DIPEADMFHigh reactivity, often superior to HATU for difficult couplings.

Optimized Protocol: Amide Coupling using EDC/Oxyma

  • Dissolve this compound (1.0 eq) and your amine linker (1.1 eq) in anhydrous DMF (0.1 M).

  • Add Oxyma Pure (1.2 eq) and EDC hydrochloride (1.2 eq).

  • Add DIPEA (2.5 eq) and stir the reaction at room temperature for 4-16 hours.

  • Monitor reaction progress by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Low Conversion in Suzuki Cross-Coupling at the 2'-Bromo Position

Question: I am struggling to achieve high conversion in the Suzuki coupling of my boronic acid/ester to the sterically hindered 2'-bromo position. What modifications can I make to my protocol?

Answer: The steric hindrance from the adjacent methyl group makes this a challenging transformation that requires a highly active catalytic system.[4][5][6][7]

  • Catalyst and Ligand Selection are Crucial:

    • Palladium Source: Use a modern, air-stable palladium pre-catalyst such as a Buchwald G3 or G4 palladacycle.

    • Ligand: Bulky, electron-rich biarylphosphine ligands are essential. SPhos, XPhos, and RuPhos are excellent choices that have demonstrated efficacy in coupling sterically demanding substrates.[4]

  • Optimizing Base and Solvent:

    • Base: A strong base is often required. K₃PO₄ is a reliable choice, but in some cases, Cs₂CO₃ or K₂CO₃ can be effective.[12]

    • Solvent System: A degassed mixture of a polar aprotic solvent and water (e.g., 1,4-dioxane/water, THF/water) is standard.

  • Temperature and Reaction Time:

    • Elevated temperatures (80-110 °C) are typically necessary.

    • Microwave irradiation can be a powerful tool to accelerate these reactions and improve yields.[6]

Optimized Protocol: Microwave-Assisted Suzuki Coupling

  • In a microwave vial, combine your biphenyl bromide intermediate (1.0 eq), boronic acid/ester (1.5 eq), SPhos Pd G3 (0.05 eq), and K₃PO₄ (3.0 eq).

  • Seal the vial, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (10:1 ratio, 0.1 M).

  • Heat the reaction in a microwave reactor at 100-120 °C for 30-60 minutes.

  • Monitor by LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by an appropriate chromatographic method.

Issue 3: Challenges in Final PROTAC Purification

Question: My final PROTAC is proving difficult to purify by standard silica gel chromatography. What are my alternatives?

Answer: PROTACs are often large, greasy molecules that exhibit poor chromatographic behavior on normal phase silica.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for PROTAC purification. A C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% TFA or formic acid is a good starting point.

  • Supercritical Fluid Chromatography (SFC): SFC can offer excellent resolution for complex mixtures and is a greener alternative to HPLC.

  • Ion-Exchange Chromatography: If your PROTAC possesses a net positive or negative charge, ion-exchange can be a highly effective purification strategy.

Part 3: Visualized Workflows and Decision Trees

PROTAC_Synthesis_Workflow cluster_0 Core Building Blocks cluster_1 Key Transformations cluster_2 Progression A 2'-Bromo-6'-methylbiphenyl- 3-carboxylic acid Amide Amide Coupling A->Amide B Amine-Linker B->Amide C Boronic Acid-E3 Ligand Suzuki Suzuki Coupling C->Suzuki Intermediate Brominated Intermediate Amide->Intermediate Step 1 PROTAC Final PROTAC Suzuki->PROTAC Step 2 Intermediate->Suzuki

Caption: Convergent synthetic workflow for PROTAC synthesis.

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling CheckCatalyst Using a Buchwald Pre-catalyst and a Biarylphosphine Ligand? Start->CheckCatalyst UpgradeCatalyst Switch to XPhos/SPhos Pd G3 or similar advanced catalyst. CheckCatalyst->UpgradeCatalyst No CheckConditions Reaction heated to >90°C with a strong base (e.g., K3PO4)? CheckCatalyst->CheckConditions Yes UpgradeCatalyst->CheckConditions IncreaseTemp Increase temperature to 100-120°C. Consider using microwave heating. CheckConditions->IncreaseTemp No Success Improved Yield CheckConditions->Success Yes IncreaseTemp->Success

Caption: Decision tree for troubleshooting Suzuki coupling reactions.

References

  • Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(11), 1704-1710. [Link]

  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453-461. [Link]

  • Walker, S. D., et al. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(45), 13903-13916. [Link]

  • Maple, H. J., & Jones, C. D. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 10-15. [Link]

  • Robey, M. T., et al. (2023). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 88(5), 2911-2919. [Link]

  • Zengerle, M., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Central Science, 6(11), 2024-2034. [Link]

  • Imaeda, Y., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(8), e202200131. [Link]

  • Konstantinidis, G., et al. (2023). Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry, 14(10), 1836-1854. [Link]

  • Kar, A., et al. (2018). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed by water-soluble fullerene-supported PdCl2 nanocatalyst. Green Chemistry, 20(17), 4064-4071. [Link]

  • Chen, W., et al. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Applied Organometallic Chemistry, 32(11), e4537. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Varghese, J. O., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(30), 21541-21546. [Link]

  • Kim, K., et al. (2020). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Journal of Medicinal Chemistry, 63(15), 8146-8157. [Link]

  • MtoZ Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]

  • Varghese, J. O., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(30), 21541-21546. [Link]

  • Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 225-229. [Link]

  • Robey, M. T., et al. (2023). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 88(5), 2911-2919. [Link]

  • Thomas, A. A., et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 9(10), 9101-9106. [Link]

  • Zengerle, M., et al. (2020). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. ACS Central Science, 6(11), 2024-2034. [Link]

  • Wang, D., et al. (2019). Cross‐coupling and cyclization of β‐bromo carboxylic acids with 1,3‐diketones. Applied Organometallic Chemistry, 33(10), e5134. [Link]

  • Konstantinidis, G., et al. (2023). Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry, 14(10), 1836-1854. [Link]

  • Shields, B., et al. (2022). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating Ternary Complex Formation with 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid-based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in targeted protein degradation, the validation of a stable ternary complex—comprising the PROTAC, the target protein, and an E3 ubiquitin ligase—is a critical determinant of success. This guide provides an in-depth comparison of experimental methods for validating and characterizing this pivotal interaction, with a specific focus on PROTACs based on the 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid scaffold.

This chemical scaffold is a key component of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a crucial mediator in innate immunity.[1][2][3][4] Consequently, PROTACs incorporating this warhead have been developed to target IRAK4 for degradation, primarily by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] The formation of a productive IRAK4-PROTAC-VHL ternary complex is the foundational step for subsequent ubiquitination and proteasomal degradation.[1][5][6][7] This guide will dissect the methodologies to rigorously assess this event.

The Imperative of Ternary Complex Validation

The efficacy of a PROTAC is not merely a function of its binary affinities for the protein of interest (POI) and the E3 ligase. The cooperative formation of a stable ternary complex is paramount for efficient ubiquitination.[8][9] Factors such as linker length and composition can dramatically influence the stability and productivity of this complex.[1][3] Therefore, direct measurement of ternary complex formation provides invaluable insights into the structure-activity relationship (SAR) of a PROTAC series and is a more predictive indicator of degradation efficiency than binary binding affinities alone.[10]

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a this compound-based PROTAC targeting IRAK4.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC IRAK4 PROTAC (2'-Bromo-6'-methylbiphenyl -3-carboxylic acid-based) IRAK4 IRAK4 (POI) PROTAC->IRAK4 Binds VHL VHL (E3 Ligase) PROTAC->VHL Binds Ternary_Complex IRAK4-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex IRAK4->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Degraded IRAK4 Proteasome->Degradation

Caption: Mechanism of IRAK4 degradation by a this compound-based PROTAC.

Comparative Analysis of Validation Methodologies

The selection of an appropriate assay for validating ternary complex formation depends on the specific research question, desired throughput, and available instrumentation. Below is a comparative overview of key biophysical and cell-based methods.

MethodPrincipleParameters MeasuredThroughputKey AdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon mass accumulation on a sensor surface.Affinity (KD), Kinetics (kon, koff), Cooperativity (α)MediumReal-time, label-free kinetic data for both binary and ternary interactions.[9][11][12][13]Requires immobilization of one binding partner; can be sensitive to buffer conditions.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon molecular interaction.Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)LowLabel-free, in-solution measurement providing a complete thermodynamic profile.High sample consumption; low throughput.[12]
Förster Resonance Energy Transfer (FRET) Measures energy transfer between two light-sensitive molecules in close proximity.Ternary complex formation, ProximityHighHomogeneous assay format suitable for high-throughput screening.[14]Requires labeling of interacting partners; potential for artifacts from fluorescent tags.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Bead-based immunoassay where proximity of donor and acceptor beads generates a chemiluminescent signal.Ternary complex formationHighNo-wash, highly sensitive assay with a broad dynamic range.Potential for interference from sample components.
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Measures energy transfer from a NanoLuc® luciferase donor to a fluorescent acceptor.Ternary complex formation in live cellsHighAllows for real-time measurement in a physiological context.[15][16][17][18][19]Requires genetic engineering of cells to express tagged proteins.
Co-Immunoprecipitation (Co-IP) Uses an antibody to pull down a protein of interest and its binding partners.Qualitative or semi-quantitative assessment of ternary complex formation.LowDetects interactions of endogenous or overexpressed proteins in a cellular context.Prone to false positives and negatives; generally not quantitative.

Experimental Protocols and Workflows

Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation

SPR is a powerful technique to dissect the kinetics of PROTAC-mediated ternary complex formation.[9][11][13] A typical workflow involves immobilizing the E3 ligase and flowing the target protein and PROTAC over the sensor surface.

SPR_Workflow cluster_SPR SPR Workflow Immobilization Immobilize VHL on Sensor Chip Binary_Binding Inject IRAK4-PROTAC Binary Complex Immobilization->Binary_Binding Ternary_Formation Measure Association (Ternary Complex Formation) Binary_Binding->Ternary_Formation Dissociation Inject Buffer and Measure Dissociation Ternary_Formation->Dissociation Data_Analysis Analyze Sensorgram to Determine kon, koff, KD Dissociation->Data_Analysis

Caption: Workflow for SPR-based analysis of IRAK4-PROTAC-VHL ternary complex formation.

Step-by-Step Protocol:

  • Immobilization: Covalently couple recombinant VHL E3 ligase to a sensor chip surface.

  • Binary Interaction Analysis (Optional but Recommended):

    • Inject a series of concentrations of the IRAK4 PROTAC over the immobilized VHL to determine the binary binding kinetics.

    • Separately, immobilize IRAK4 and inject the PROTAC to determine the other binary interaction.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of IRAK4 and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized VHL surface. The binding of the IRAK4-PROTAC complex to VHL will result in an increase in the SPR signal.

  • Data Acquisition and Analysis:

    • Monitor the association and dissociation phases in real-time.

    • Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff) and the affinity (KD) of the ternary complex.

    • Calculate the cooperativity factor (α) by comparing the affinity of the ternary complex to the binary affinities. A value of α > 1 indicates positive cooperativity, suggesting that the binding of one partner enhances the binding of the other.[12]

NanoBRET™ Assay for In-Cell Validation of Ternary Complex Formation

The NanoBRET™ assay allows for the quantification of ternary complex formation within living cells, providing a more physiologically relevant assessment.[15][16][17][18][19]

NanoBRET_Workflow cluster_NanoBRET NanoBRET™ Workflow Cell_Engineering Co-express NanoLuc®-IRAK4 and HaloTag®-VHL in cells Labeling Add HaloTag® ligand (fluorescent acceptor) Cell_Engineering->Labeling PROTAC_Addition Add serial dilutions of IRAK4 PROTAC Labeling->PROTAC_Addition Substrate_Addition Add NanoBRET™ substrate (luminescence donor) PROTAC_Addition->Substrate_Addition Measurement Measure donor and acceptor emissions Substrate_Addition->Measurement Analysis Calculate BRET ratio and determine EC50 Measurement->Analysis

Caption: Workflow for the NanoBRET™ assay to measure IRAK4-PROTAC-VHL ternary complex formation in live cells.

Step-by-Step Protocol:

  • Cell Line Preparation: Genetically engineer a suitable cell line (e.g., HEK293T) to co-express IRAK4 fused to NanoLuc® luciferase (the BRET donor) and VHL fused to HaloTag® (the BRET acceptor).

  • Assay Setup: Plate the engineered cells in a 96- or 384-well plate.

  • Labeling and PROTAC Treatment:

    • Add the HaloTag® fluorescent ligand to the cells and incubate to allow for labeling of the HaloTag®-VHL fusion protein.

    • Add serial dilutions of the this compound-based PROTAC to the wells.

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to initiate the luminescent reaction.

    • Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the BRET ratio as a function of PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.

Concluding Remarks

The robust validation of ternary complex formation is a non-negotiable step in the development of effective PROTACs. For those based on the this compound scaffold targeting IRAK4, a multi-faceted approach employing both biophysical and cell-based assays is recommended. While biophysical techniques like SPR provide detailed kinetic and thermodynamic insights into the purified system, cell-based assays such as NanoBRET™ offer crucial validation in a more physiologically relevant environment.[9][11][12][13][15][18][19] By judiciously selecting and applying these methodologies, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action, enabling the rational design of more potent and selective protein degraders.

References

  • Scott, J. S., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters, 10(7), 1081-1085.
  • Scott, J. S., et al. (2019). Targeting IRAK4 for Degradation with PROTACs.
  • Scott, J. S., et al. (2019).
  • Scott, J. S., et al. (2019).
  • Roy, M. J., et al. (2018).
  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination.
  • Zhang, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
  • Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. Selvita Resources.
  • Robers, M. B., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. PubMed.
  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Resources.
  • Roy, M. J., et al. (2018).
  • Drummond, M. L., & Williams, C. I. (2019).
  • Daniels, D. L., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. PubMed.
  • Dölle, A., et al. (2023).
  • o2h discovery. (2024).
  • Al-Gharbawi, A. (2022). Development of biophysical assays for studies of PROTACs. Diva-Portal.org.
  • LifeSensors. (n.d.).
  • Scott, J. S., et al. (2019).
  • Testa, A., et al. (2020).
  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. MDPI.
  • Gabizon, R., et al. (2023). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI.
  • Sun, X., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry.
  • Arvinas. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society.

Sources

biophysical assays (SPR, ITC, FRET) for 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Biophysical Characterization in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[1][2][3] These heterobifunctional molecules act as a bridge, bringing a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, which leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][4][5] The efficacy of a PROTAC is not merely a function of its binary affinities for the POI and the E3 ligase; it is critically dependent on the formation, stability, and kinetics of the ternary complex (POI-PROTAC-E3 ligase).[6][7][8]

The development of novel PROTACs, often involving new chemical scaffolds such as derivatives of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid, necessitates a robust analytical pipeline to move beyond simple degradation assays.[9][10][11][12] Understanding the underlying biophysical properties of these molecules is paramount for rational design and optimization. This guide provides an in-depth comparison of three cornerstone biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET)—for the comprehensive characterization of PROTACs. We will delve into the causality behind experimental choices, provide field-tested protocols, and objectively compare the data each technique yields.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., derived from 2'-Bromo-6'-methylbiphenyl- 3-carboxylic acid) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds E3 Ligase Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Induces Proximity Ub Ubiquitin Ub->Ternary_Complex Recruits Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments

Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Cooperativity

SPR has emerged as a premier tool for PROTAC analysis because it provides real-time, label-free kinetic data on binary and ternary interactions.[13][14][15] It measures changes in the refractive index at a sensor chip's surface as molecules associate and dissociate, allowing for the precise determination of association rates (k_a_), dissociation rates (k_d_), and equilibrium dissociation constants (K_D_).[14][15]

Causality in Experimental Design

The most common and robust SPR setup for PROTAC analysis involves immobilizing the E3 ligase (e.g., VHL or CRBN complex) on the sensor chip. This strategic choice creates a stable and reusable surface that can be used to test a wide array of PROTACs and target proteins. The PROTAC and POI are then used as analytes in solution. This orientation directly measures the binding of the PROTAC to the ligase (binary interaction) and the subsequent recruitment of the POI to form the ternary complex.

Detailed Experimental Protocol: Ternary Complex Analysis via SPR

This protocol assumes the use of a Biacore™ instrument and immobilization of a His-tagged E3 ligase on a Ni-NTA sensor chip.

  • System Preparation:

    • Running Buffer: Prepare a suitable buffer, e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Degas thoroughly.

    • Chip Priming: Prime the system and the Ni-NTA sensor chip as per the manufacturer's instructions.

  • Ligand Immobilization:

    • Activate the surface with an injection of 0.5 M NiCl₂.

    • Inject the purified, His-tagged E3 ligase (e.g., VCB complex) at a concentration of ~10-20 µg/mL until the desired immobilization level is reached (typically 500-1000 RU for binary, lower for ternary to avoid mass transport limitations).[8]

    • A reference flow cell should be activated and blocked without protein immobilization to serve as a control for bulk refractive index changes and non-specific binding.

  • Binary Interaction Analysis (PROTAC <> E3 Ligase):

    • Prepare a serial dilution of the PROTAC in running buffer (e.g., 0.1 nM to 1 µM).

    • Inject each concentration over the E3 ligase and reference surfaces for a set association time (e.g., 120-180 seconds), followed by a dissociation phase with running buffer (e.g., 300-600 seconds).

    • Perform a regeneration step if necessary (e.g., with 350 mM EDTA) to remove bound analyte.

    • Include buffer-only injections ("zero concentration") for double referencing.

  • Ternary Complex Analysis (POI + PROTAC <> E3 Ligase):

    • Prepare a new serial dilution of the PROTAC as in Step 3.

    • To each PROTAC dilution, add a constant, near-saturating concentration of the POI (typically 5-10 times its K_D_ for the PROTAC).[16] Allow this mixture to pre-incubate for at least 30 minutes.

    • Inject these pre-incubated mixtures over the E3 ligase surface using the same association/dissociation times as the binary experiment.[16]

    • Crucial Control: Inject the POI alone at the same concentration to ensure it does not bind non-specifically to the immobilized E3 ligase.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel and buffer-only injection signals.

    • Fit the binary interaction data to a 1:1 binding model to determine the K_D_ for the PROTAC-E3 ligase interaction.[4]

    • Fit the ternary interaction data to a 1:1 binding model to determine the apparent K_D_ for the formation of the ternary complex.

    • Calculate Cooperativity (α): The cooperativity factor, a critical measure of ternary complex stability, is calculated as the ratio of the binary K_D_ to the ternary K_D_.[16][17]

      • α > 1: Positive cooperativity (the binding of one partner enhances the binding of the other). This is highly desirable for potent PROTACs.[14][18]

      • α < 1: Negative cooperativity.

      • α = 1: No cooperativity.

SPR_Workflow cluster_binary Binary Analysis cluster_ternary Ternary Analysis b1 Immobilize E3 Ligase on Sensor Chip b2 Inject PROTAC (Analyte) b1->b2 b3 Measure Association/ Dissociation b2->b3 b4 Calculate Binary KD b3->b4 alpha Calculate Cooperativity α = KD(binary) / KD(ternary) b4->alpha t1 Immobilize E3 Ligase on Sensor Chip t2 Pre-incubate PROTAC + POI (Analyte) t1->t2 t3 Inject Mixture t2->t3 t4 Measure Association/ Dissociation t3->t4 t5 Calculate Ternary KD t4->t5 t5->alpha

Caption: Workflow for determining PROTAC cooperativity using SPR.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single, label-free experiment.[19][20][21] It is considered the gold standard for determining binding affinity (K_D_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction.[19][22]

Causality in Experimental Design

For PROTACs, ITC is invaluable for validating affinities obtained by other methods and for understanding the thermodynamic drivers of ternary complex formation.[22][23] A favorable enthalpic change (negative ΔH) often indicates strong hydrogen bonding and van der Waals interactions, while a favorable entropic change (positive ΔS) can be driven by the release of ordered solvent molecules. This insight is crucial for structure-based drug design. The experimental setup requires one binding partner in the sample cell and the other in the titration syringe, and the choice depends on protein availability and solubility, as ITC consumes a significant amount of sample.[19][24]

Detailed Experimental Protocol: Thermodynamic Profiling via ITC

This protocol describes a sequential binding experiment to determine ternary complex thermodynamics.

  • Sample Preparation:

    • Dialyze all proteins (POI and E3 ligase) and the PROTAC into the identical buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1% DMSO). Mismatched buffers will generate large heats of dilution, obscuring the binding signal.

    • Determine accurate protein and compound concentrations. This is critical for accurate stoichiometry determination.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Set the experimental temperature (typically 25 °C).

    • Perform control titrations (e.g., buffer into protein, PROTAC into buffer) to determine the heat of dilution, which must be subtracted from the main experiment.

  • Binary Titration (PROTAC into POI):

    • Fill the sample cell (~200 µL) with the POI at a concentration of 10-20 µM.

    • Fill the injection syringe (~40 µL) with the PROTAC at a concentration 10-15 times that of the POI.

    • Perform a series of small injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

    • Analyze the resulting thermogram to determine K_D1_, ΔH_1_, and n_1_.

  • Ternary Titration (E3 Ligase into POI-PROTAC complex):

    • Prepare a solution of the POI saturated with the PROTAC (e.g., POI at 10-20 µM with PROTAC at 2-3 times the POI concentration). Place this solution in the sample cell. This pre-formed binary complex is now the target.

    • Fill the injection syringe with the E3 ligase at a concentration 10-15 times that of the POI in the cell.

    • Perform the titration as described in Step 3.

    • The resulting data provides the thermodynamic parameters for the formation of the ternary complex from the pre-formed binary complex.

  • Data Analysis:

    • Integrate the peaks from each injection and plot the heat change per mole of injectant against the molar ratio of the reactants.

    • Fit the data to an appropriate binding model (e.g., one-site binding) using the instrument's software.[25] This yields the binding affinity (K_D_), stoichiometry (n), and enthalpy (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K_A_) = ΔH - TΔS, where K_A_ = 1/K_D_.[22]

Förster Resonance Energy Transfer (FRET): Probing Proximity in Solution and Cells

FRET is a distance-dependent spectroscopic technique that can monitor the proximity between two fluorescently labeled molecules.[13] In the context of PROTACs, a donor fluorophore is attached to one protein (e.g., the POI) and an acceptor fluorophore to the other (e.g., the E3 ligase). When the PROTAC brings the two proteins together into a ternary complex, the donor and acceptor are brought within FRET distance (~1-10 nm), resulting in a measurable energy transfer. Time-Resolved FRET (TR-FRET) is a common, powerful variant that uses long-lifetime lanthanide donors to reduce background fluorescence.[26][27]

Causality in Experimental Design

The primary advantage of FRET is its ability to confirm PROTAC-induced proximity in a homogenous solution format, which is highly amenable to high-throughput screening.[26] Furthermore, with advanced techniques like NanoBRET™, FRET can be adapted to monitor ternary complex formation in living cells, providing invaluable data in a physiological context.[22][28][29] The key experimental choice is the labeling strategy; proteins are often tagged with fluorescent proteins, antibodies, or self-labeling tags (like HaloTag or SNAP-tag), and care must be taken to ensure the labels do not interfere with binding.

Detailed Experimental Protocol: TR-FRET for Ternary Complex Formation

This protocol outlines a biochemical TR-FRET assay using a terbium (Tb) cryptate donor and a d2 acceptor.

  • Reagent Preparation:

    • Labeled Proteins: Obtain or prepare the POI labeled with a donor fluorophore (e.g., via an anti-tag antibody conjugated to Tb) and the E3 ligase labeled with an acceptor (e.g., via a biotinylated form captured by streptavidin-d2).

    • Assay Buffer: Prepare a suitable buffer, e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 0.1% BSA.

    • PROTAC Dilutions: Prepare a serial dilution of the PROTAC in assay buffer containing DMSO (final DMSO concentration should be kept constant, typically <1%).

  • Assay Procedure:

    • In a low-volume 384-well plate, add the labeled POI and labeled E3 ligase to all wells at optimized final concentrations.

    • Add the PROTAC dilutions to the appropriate wells. Include "no PROTAC" controls (for baseline) and "no POI" or "no E3 ligase" controls (for background).

    • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor/reference).

    • The reader will typically measure after a time delay (e.g., 60 µs) to minimize short-lived background fluorescence.

  • Data Analysis:

    • Calculate the ratiometric TR-FRET signal: (Emission_665nm_ / Emission_620nm_) * 10,000.

    • Plot the TR-FRET ratio against the PROTAC concentration.

    • The resulting data often produces a characteristic "hook effect" or bell-shaped curve.[22] The ascending part of the curve reflects the formation of the 1:1:1 ternary complex, while the descending part at high PROTAC concentrations is due to the formation of binary complexes (PROTAC-POI and PROTAC-E3) that cannot bridge the two proteins, thus reducing the FRET signal.

    • The peak of the curve represents the maximum ternary complex formation under the assay conditions. The concentration at which this occurs (C_max_) and the height of the peak are key parameters for comparing different PROTACs.

FRET_Logic cluster_low_protac Low [PROTAC] cluster_high_protac High [PROTAC] POI_D_low POI-Donor FRET_Signal High FRET Signal (Proximity) POI_D_low->FRET_Signal Forms Ternary Complex E3_A_low E3-Acceptor E3_A_low->FRET_Signal PROTAC_low PROTAC PROTAC_low->FRET_Signal No_FRET Low FRET Signal (No Proximity) Binary_POI PROTAC-POI-Donor (Binary Complex) Binary_POI->No_FRET Binary_E3 PROTAC-E3-Acceptor (Binary Complex) Binary_E3->No_FRET

Caption: The "hook effect" in FRET assays is caused by the shift from ternary to binary complexes at high PROTAC concentrations.

Objective Comparison of Biophysical Assays

The choice of assay depends on the specific question being asked, the stage of the drug discovery project, and available resources. No single technique provides all the answers, and a multi-faceted approach is often the most powerful.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Förster Resonance Energy Transfer (FRET)
Primary Output Kinetics (k_a_, k_d_), Affinity (K_D_), Cooperativity (α)[13][16]Thermodynamics (ΔH, ΔS), Affinity (K_D_), Stoichiometry (n)[13][19]Proximity-based signal, Ternary complex C_max_[26][]
Labeling Required No (Label-free)[14][31]No (Label-free)[20]Yes (Fluorophores required)[13]
Sample Consumption Low to Moderate[31]High[19][24]Low (amenable to HTS)[22]
Throughput Medium[18]Low[18][19]High
Key Advantage Provides full kinetic profile of complex formation and dissociation.[16]Gold standard for thermodynamic data; measures true in-solution affinity.[19]Can be adapted for in-cell measurements (e.g., NanoBRET); high throughput.[28]
Key Limitation Immobilization could potentially affect protein conformation; susceptible to mass transport artifacts.Requires large amounts of pure, soluble sample; low throughput.[14][19]Requires labeling which can alter protein function; provides relative, not absolute, affinity.
Best For... Detailed kinetic optimization of lead compounds; calculating cooperativity.Thermodynamic validation of key interactions; understanding binding drivers.High-throughput screening of compound libraries; confirming cellular target engagement.

Conclusion: An Integrated Approach for Rational PROTAC Design

For the development of novel PROTACs based on scaffolds like this compound, a strategic and integrated application of biophysical assays is essential. A typical workflow might begin with TR-FRET for high-throughput screening to identify initial hits that promote ternary complex formation. Promising candidates would then be characterized by SPR to obtain detailed kinetic parameters and a quantitative measure of cooperativity, which are often critical determinants of degradation efficiency.[16] Finally, ITC would be employed for a select number of lead compounds to provide a complete thermodynamic signature, offering deep mechanistic insights to guide further medicinal chemistry efforts.

By combining the real-time kinetic view of SPR, the thermodynamic rigor of ITC, and the high-throughput, cell-based potential of FRET, researchers can build a comprehensive structure-activity relationship (SAR) that goes far beyond simple potency measurements. This multi-parametric optimization is the key to unlocking the full therapeutic potential of targeted protein degradation.

References

  • Vertex AI Search. (2024-01-12). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - JoVE.
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A Comparative Guide to the Biological Evaluation of PROTACs Synthesized with 2'-Bromo-6'-methylbiphenyl-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of Proteolysis Targeting Chimeras (PROTACs) that incorporate derivatives of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid as ligands for a protein of interest (POI). We will delve into the critical assays and experimental workflows necessary to characterize these novel therapeutic agents, comparing their performance with alternative strategies and providing the rationale behind each methodological choice. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.

Introduction: The Rationale for Targeting Proteins with Novel Biphenyl Carboxylic Acid-Based PROTACs

PROTACs represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins.[1][][3] These heterobifunctional molecules consist of a ligand that binds to a POI, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[][4] This tripartite assembly facilitates the ubiquitination and subsequent proteasomal degradation of the POI.[][4]

The choice of the POI ligand is paramount to the success of a PROTAC. The this compound scaffold and its derivatives present a unique chemical space for designing novel POI binders. The inherent structural rigidity and potential for diverse functionalization of this biphenyl system can lead to high-affinity and selective interactions with various protein targets. This guide will focus on the systematic biological evaluation of PROTACs built upon this promising scaffold.

The Hierarchical Evaluation of PROTAC Activity: From Biochemical Validation to In Vivo Efficacy

A robust biological evaluation of a novel PROTAC follows a hierarchical and iterative process. It begins with fundamental biochemical and cellular assays to confirm the mechanism of action and culminates in preclinical in vivo studies to assess therapeutic potential.

Workflow for PROTAC Biological Evaluation

PROTAC_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assays Biochemical Assays (Binding and Ternary Complex) Cellular_Assays Cellular Assays (Degradation and Cytotoxicity) Biochemical_Assays->Cellular_Assays Confirm Mechanism Permeability_Assays Permeability and Stability Assays Cellular_Assays->Permeability_Assays Assess Drug-like Properties Selectivity_Profiling Selectivity Profiling Permeability_Assays->Selectivity_Profiling Determine Specificity PK_PD_Studies Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity_Profiling->PK_PD_Studies Advance to In Vivo Efficacy_Studies Efficacy in Disease Models PK_PD_Studies->Efficacy_Studies Toxicity_Studies Toxicology Assessment Efficacy_Studies->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization Clinical_Candidate Clinical Candidate Toxicity_Studies->Clinical_Candidate PROTAC_Synthesis PROTAC Synthesis (this compound derivative) PROTAC_Synthesis->Biochemical_Assays Initial Screening Lead_Optimization->PROTAC_Synthesis Iterative Design

Caption: A stepwise workflow for the comprehensive biological evaluation of novel PROTACs.

In Vitro Evaluation: Establishing the Foundational Profile of Your PROTAC

The initial phase of evaluation focuses on confirming the PROTAC's intended mechanism of action and assessing its cellular activity.

Biochemical Assays: Confirming Molecular Interactions

Before proceeding to cellular models, it is crucial to confirm that the PROTAC can engage both the POI and the E3 ligase and facilitate the formation of a productive ternary complex.[][6]

  • Binding Affinity Measurements: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are employed to quantify the binding affinity (KD) of the PROTAC and its constituent ligands to the POI and the E3 ligase separately.[6]

  • Ternary Complex Formation: Proximity-based assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) can be used to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex.[7][8][9] These assays are critical for understanding the cooperativity of binding, which is often a key determinant of degradation efficiency.[10]

Cellular Assays: Demonstrating Target Degradation and Functional Consequences

The ultimate goal of a PROTAC is to induce the degradation of its target protein within a cellular context.

  • Target Protein Degradation: Western blotting is the gold-standard method to visualize and quantify the reduction in POI levels following PROTAC treatment.[6][11] To determine the potency and efficacy of degradation, dose-response curves are generated to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[11]

  • Cytotoxicity and Proliferation Assays: Assays such as CellTiter-Glo® or MTS are used to assess the impact of the PROTAC on cell viability and proliferation.[4][] This helps to distinguish between targeted anti-proliferative effects due to POI degradation and non-specific cytotoxicity.

Comparative Data: In Vitro Performance of Biphenyl-PROTAC-1 vs. Alternatives
Compound Target DC50 (nM) Dmax (%) Cell Line Anti-proliferative IC50 (nM)
Biphenyl-PROTAC-1 Protein X15>90Cancer Cell Line A25
Alternative PROTAC-A Protein X5085Cancer Cell Line A75
Small Molecule Inhibitor-B Protein XN/AN/ACancer Cell Line A150

This is a hypothetical data table for illustrative purposes.

Permeability and Stability Assays: Assessing Drug-like Properties

A significant challenge in PROTAC development is their often large molecular weight and poor physicochemical properties, which can limit cell permeability and bioavailability.[3][12]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a rapid assessment of a compound's passive diffusion across an artificial membrane, serving as an early indicator of its potential for oral absorption.[13][14][15]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the human intestinal barrier, providing insights into both passive and active transport mechanisms.[13][15]

  • Metabolic Stability Assays: Incubation of the PROTAC with liver microsomes or hepatocytes helps to predict its metabolic fate and clearance in vivo.

Selectivity Profiling: Understanding On-Target and Off-Target Effects

Ensuring the selective degradation of the intended target is crucial to minimize potential toxicity.[16]

  • Proteomics-based Profiling: Techniques like Tandem Mass Tag (TMT) or Data-Independent Acquisition (DIA) mass spectrometry allow for the unbiased, global analysis of protein abundance changes in cells treated with the PROTAC.[17] This provides a comprehensive view of the PROTAC's selectivity.[17]

In Vivo Evaluation: Translating In Vitro Promise to Preclinical Efficacy

Promising candidates from in vitro screening are advanced to in vivo models to assess their pharmacokinetic (PK), pharmacodynamic (PD), and therapeutic efficacy.[]

Pharmacokinetics (PK) and Pharmacodynamics (PD) Studies
  • PK Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC in animal models.[][19] Key parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) are measured.[][19]

  • PD Studies: PD studies correlate the PROTAC's exposure with its biological effect, which in this case is the degradation of the target protein in relevant tissues.[] Tumor or tissue biopsies are collected at various time points after dosing to measure POI levels by Western blot or immunohistochemistry.[20]

Signaling Pathway Targeted by Biphenyl-PROTAC-1

Signaling_Pathway cluster_pathway Cellular Signaling Cascade Upstream_Signal Upstream Signal Protein_X Protein X (Target) Upstream_Signal->Protein_X Activates Downstream_Effector Downstream Effector Protein_X->Downstream_Effector Activates Proteasome Proteasome Protein_X->Proteasome Degradation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effector->Cellular_Response Biphenyl_PROTAC_1 Biphenyl-PROTAC-1 Biphenyl_PROTAC_1->Protein_X Binds E3_Ligase E3 Ligase Biphenyl_PROTAC_1->E3_Ligase Recruits E3_Ligase->Protein_X Ubiquitination

Caption: Mechanism of action of Biphenyl-PROTAC-1 in a hypothetical signaling pathway.

Efficacy in Disease Models

The therapeutic potential of the PROTAC is ultimately assessed in relevant animal models of the disease.[]

  • Xenograft Models: For oncology applications, human cancer cell lines or patient-derived xenografts (PDXs) are implanted into immunocompromised mice.[] Tumor growth inhibition is the primary endpoint.[]

  • Transgenic or Disease-Inducible Models: For other indications, such as neurodegenerative or autoimmune diseases, appropriate animal models that recapitulate key aspects of the human pathology are used.[]

Comparative Data: In Vivo Efficacy of Biphenyl-PROTAC-1
Treatment Group Dose (mg/kg) Dosing Schedule Tumor Growth Inhibition (%) Target Degradation in Tumor (%)
Vehicle Control N/ADaily00
Biphenyl-PROTAC-1 25Daily6580
Alternative PROTAC-A 50Daily4560
Small Molecule Inhibitor-B 50Daily30N/A

This is a hypothetical data table for illustrative purposes.

Experimental Protocols

Western Blot for Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11] Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.[11]

Caco-2 Permeability Assay
  • Cell Seeding: Seed Caco-2 cells on transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement: Add the PROTAC to the apical (A) or basolateral (B) chamber. At specified time points, collect samples from the opposite chamber.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Permeability Coefficient Calculation: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate the involvement of active efflux transporters.

Conclusion: A Pathway to a Differentiated Therapeutic

The biological evaluation of PROTACs synthesized with this compound derivatives requires a multifaceted and systematic approach. By following the hierarchical workflow outlined in this guide, researchers can thoroughly characterize their novel degraders, from initial biochemical validation to preclinical proof-of-concept. The comparative data presented herein, though hypothetical, underscore the importance of benchmarking against alternative modalities to truly understand the therapeutic potential and differentiation of these next-generation medicines. The ultimate goal is to identify a clinical candidate with a superior efficacy and safety profile, driven by the unique advantages of targeted protein degradation.

References

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The Fulcrum of Function: A Comparative Guide to Rigid vs. Flexible Linkers in Molecular Design, Featuring 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and molecular engineering, the design of linker moieties—the chemical bridges connecting distinct functional domains—is a critical determinant of a molecule's ultimate biological activity and pharmacokinetic profile. The choice between a rigid and a flexible linker can profoundly influence a compound's efficacy by dictating the spatial relationship between its constituent parts, impacting everything from target binding affinity to cellular permeability. This guide provides a comparative analysis of rigid and flexible linkers, leveraging the structural motif of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid as a prime example of a rigid scaffold. We will explore the underlying principles of linker design, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation therapeutics and chemical probes.

The Dichotomy of Design: Flexibility vs. Rigidity

The fundamental difference between flexible and rigid linkers lies in their conformational freedom. Flexible linkers, typically composed of aliphatic chains like polyethylene glycol (PEG), offer a high degree of rotational freedom.[1][2][3][4] This adaptability can be advantageous in scenarios where the precise optimal orientation between two interacting domains is unknown, allowing the molecule to sample a wider conformational space to achieve a productive binding event.[1][5] Conversely, rigid linkers, such as those based on aromatic systems, piperazines, or spirocycles, impose significant conformational constraints.[3][][7] This pre-organization can lead to a lower entropic penalty upon binding, potentially resulting in higher affinity and selectivity.[][8]

The decision to employ a rigid or flexible linker is not arbitrary but is instead guided by the specific biological question and the nature of the target. For instance, in the design of Proteolysis-Targeting Chimeras (PROTACs), the linker's role is to orchestrate the formation of a productive ternary complex between a target protein and an E3 ubiquitin ligase.[1][9][10] The linker's length, rigidity, and attachment points are all critical parameters that influence the stability and geometry of this complex, ultimately dictating the efficiency of target degradation.[1][2][]

Core Principles: A Head-to-Head Comparison

FeatureFlexible LinkersRigid Linkers
Composition Alkyl chains (e.g., PEG), glycine-serine repeats.[1][5][11]Aromatic rings, alkynes, piperazines, spirocycles.[3][]
Conformational Freedom HighLow
Advantages - Broader conformational sampling.[1][5] - Can improve solubility (e.g., PEG).[1][3] - Synthetically more accessible.[1][2]- Lower entropic penalty upon binding.[8] - Can lead to higher affinity and selectivity.[] - Improved pharmacokinetic properties in some cases.[7]
Disadvantages - Potential for higher entropic penalty upon binding.[4][8] - Can lead to unproductive binding modes.[1] - May be more susceptible to proteolysis.[12]- Requires more precise design to achieve optimal orientation. - Can be synthetically more challenging. - May limit adaptability to target conformational changes.
Ideal Use Cases Initial screening, targets with flexible binding sites, improving solubility.Lead optimization, targets with well-defined binding pockets, enhancing metabolic stability.

The Biphenyl Scaffold: A Case Study in Rigidity

The compound this compound serves as an excellent starting point for the synthesis of a rigid linker. The biphenyl core provides a defined and relatively planar structure. The ortho-methyl group introduces a degree of steric hindrance that further restricts rotation around the biphenyl axis, enhancing its rigidity. The carboxylic acid and bromo functionalities provide convenient handles for synthetic elaboration, allowing for its incorporation into a larger molecule.

The inherent rigidity of the biphenyl scaffold can be advantageous in several ways. By locking the connected moieties into a specific spatial arrangement, it can pre-organize the molecule for optimal interaction with its biological targets. This can be particularly beneficial in the design of bivalent ligands, where the linker must span a specific distance between two binding sites on a receptor.[13][14]

G cluster_synthesis Synthesis cluster_evaluation Evaluation start Design Linker Scaffolds synth_rigid Synthesize Rigid Linker Conjugate start->synth_rigid synth_flex Synthesize Flexible Linker Conjugate start->synth_flex purify Purify and Characterize Compounds synth_rigid->purify synth_flex->purify binding Binding Affinity Assays (SPR, ITC) purify->binding cell_activity Cellular Activity Assays binding->cell_activity pk_studies Pharmacokinetic Studies cell_activity->pk_studies

Caption: Experimental workflow for comparing linker performance.

Protocol 1: Synthesis of a Biphenyl-Based Rigid Linker Conjugate

This protocol describes a representative synthesis of a bivalent ligand using this compound as the rigid linker core.

Materials:

  • This compound

  • Ligand A with a free amine group

  • Ligand B with a terminal alkyne

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Sodium azide

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • DMF (N,N-Dimethylformamide), DCM (Dichloromethane), THF (Tetrahydrofuran)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Amide Coupling:

    • Dissolve this compound (1 eq) and Ligand A (1 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (2 eq) to the solution.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the bromo-biphenyl-Ligand A intermediate.

  • Azide Formation (if necessary for click chemistry):

    • If Ligand B does not already contain an azide, it can be introduced. For this example, we will assume the biphenyl intermediate is converted to an azide.

    • Dissolve the bromo-biphenyl-Ligand A intermediate in DMF.

    • Add sodium azide (1.5 eq) and a suitable catalyst (e.g., a copper(I) catalyst).

    • Heat the reaction and monitor for completion. Purify the resulting azide intermediate.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):

    • Dissolve the azide-biphenyl-Ligand A intermediate (1 eq) and Ligand B with a terminal alkyne (1 eq) in a mixture of THF and water.

    • Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).

    • Stir the reaction at room temperature until completion.

    • Purify the final rigid linker conjugate by HPLC.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding kinetics (k_on, k_off) and affinity (K_D) of the synthesized conjugates to their target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified target protein

  • Synthesized rigid and flexible linker conjugates

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions.

  • Binding Analysis:

    • Inject a series of concentrations of the rigid linker conjugate over the sensor surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections.

    • Repeat the process for the flexible linker conjugate.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D values.

Expected Data and Interpretation

The experimental data should be compiled into clear, comparative tables.

Table 1: Comparative Binding Affinity Data

CompoundLinker Typek_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
Conjugate 1Rigid (Biphenyl)1.2 x 10⁵5.0 x 10⁻⁴4.2
Conjugate 2Flexible (PEG)8.5 x 10⁴2.1 x 10⁻³24.7

Interpretation: In this hypothetical dataset, the rigid linker conjugate exhibits a faster on-rate and a slower off-rate, resulting in a significantly lower (stronger) dissociation constant (K_D). This would suggest that the pre-organized conformation of the rigid linker facilitates more favorable and stable binding to the target.

Table 2: Comparative Pharmacokinetic Parameters

CompoundLinker TypeC_max (ng/mL)T_half (h)AUC (ng·h/mL)
Conjugate 1Rigid (Biphenyl)150012.518750
Conjugate 2Flexible (PEG)12008.210200

Interpretation: The rigid linker conjugate in this example demonstrates improved pharmacokinetic properties, including a higher maximum concentration, a longer half-life, and greater overall exposure. This could be attributed to increased metabolic stability conferred by the rigid aromatic scaffold. [7][15][16]

Conclusion: A Strategic Choice

The decision between a rigid and a flexible linker is a nuanced one that requires careful consideration of the biological target, the desired mode of action, and the overall therapeutic goals. While flexible linkers offer versatility and can be invaluable in the early stages of discovery, rigid linkers, exemplified by the this compound scaffold, provide a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties through conformational constraint. A systematic and comparative experimental approach, as outlined in this guide, is paramount to making an informed decision and advancing the rational design of highly effective molecular entities. The continued exploration of novel rigid and semi-rigid linker architectures will undoubtedly pave the way for the next generation of precision medicines and chemical biology tools.

References

  • BenchChem. (2025). Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide.
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  • St. Amant, A. H., et al. (2011). Impact of linker strain and flexibility in the design of a fragment-based inhibitor. ACS Chemical Biology, 6(11), 1246–1254. [Link]

  • Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides.
  • Anonymous. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
  • iGEM. (n.d.). What you need to know Rigid linkers Flexible linkers Semi-flexible linkers.
  • Nunes, J., et al. (2022). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Communications Biology, 5(1), 1-11. [Link]

  • Bobrovnik, S. A. (2007). The Influence of Rigid or Flexible Linkage Between Two Ligands on the Effective Affinity and Avidity for Reversible Interactions With Bivalent Receptors. Journal of Molecular Recognition, 20(4), 253–262. [Link]

  • Garland, T. M., et al. (2007). Rigid Linkers for Bioactive Peptides. Bioconjugate Chemistry, 18(4), 1165–1171. [Link]

  • Liu, J., et al. (2018). Interplay Between the Linker and Polymer Molecular Weight of a Self-Assembling Prodrug on the Pharmacokinetics and Therapeutic Efficacy. Biomaterials Science, 6(8), 2181–2192. [Link]

  • Shen, L., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology, 12, 689438. [Link]

  • BOC Sciences. (2023).
  • Fallan, C., & Baud, M. G. J. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(6), 849–863. [Link]

  • Precise PEG. (n.d.). Linkers in PROTACs.
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  • kbDNA. (2020). Tech Note: The Latest on Linkers for Recombinant Fusion Proteins.
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  • Le, T. H., et al. (2017). Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. Biochemistry, 56(48), 6341–6350. [Link]

  • Anonymous. (2025). A Comparative Guide to Flexible and Rigid Linkers in Fusion Proteins.
  • Anonymous. (2025). Novel approaches for the rational design of PROTAC linkers. [Link]

  • Al-Mugotir, M. H., et al. (2021). Flexible peptide linkers display higher resistance to proteolysis than rigid linkers by facilitating movements that inhibit the approach of proteases. Journal of Biotechnology, 337, 26–34. [Link]

  • Ulrich, S., et al. (2012). Flexibility vs rigidity of amphipathic peptide conjugates when interacting with lipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(2), 249–258. [Link]

  • Soler, M. A., & Fortuna, S. (2017). Influence of Linker Flexibility on the Binding Affinity of Bidentate Binders. Journal of Chemical Theory and Computation, 13(12), 6296–6305. [Link]

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  • Anonymous. (n.d.). Assessing the Role of Calmodulin's Linker Flexibility in Target Binding. [Link]

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A Researcher's Guide to the In-Cell Assessment of Novel Degrader Moieties: A Case Study of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation (TPD), the discovery and validation of novel chemical matter are paramount to expanding the scope and efficacy of this therapeutic modality. While much of the focus has been on the development of potent ligands for target proteins of interest (POIs), the choice of the E3 ligase-recruiting moiety is equally critical to the success of a degrader. This guide provides a comprehensive framework for the in-cell assessment of degraders containing novel or less-characterized E3 ligase-recruiting scaffolds, using the example of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid .

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the essential experimental workflows required to rigorously characterize the in-cell activity of a novel degrader, compare its performance to established alternatives, and provide the foundational data necessary to validate a new degrader building block.

The Central Role of the E3 Ligase Ligand

Proteolysis-targeting chimeras (PROTACs) and other molecular degraders function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][2] The efficacy of this process is highly dependent on the formation of a stable and productive ternary complex, consisting of the target protein, the degrader molecule, and the E3 ligase.[2] While ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN) are the most widely used and well-characterized E3 ligase recruiters in PROTAC design, the exploration of new E3 ligase ligands is a key area of research to overcome potential resistance mechanisms and expand the tissue-specific applications of TPD.[3][4]

This compound (CAS 1215206-69-1) has been identified as a potential protein degrader building block.[5][6][7][8] However, to date, there is a lack of extensive published data demonstrating its specific E3 ligase target and its efficacy in cellular contexts. Therefore, a systematic and rigorous in-cell evaluation is required to ascertain its utility.

A Multi-pronged Approach to In-Cell Characterization

A thorough assessment of a novel degrader requires a multi-faceted approach, moving from initial target engagement to quantifiable protein degradation and downstream functional consequences. The following sections outline a logical and experimentally robust workflow.

Target Engagement: Does the Degrader Interact with its Intended Cellular Partners?

Before assessing protein degradation, it is crucial to confirm that the degrader can enter the cell and engage with its intended target protein and the recruited E3 ligase.

  • Cellular Thermal Shift Assay (CETSA®): This technique measures the thermal stabilization of a protein upon ligand binding in a cellular environment.[9] By performing CETSA with and without the novel degrader, one can assess its ability to engage the target protein. A shift in the melting curve of the target protein in the presence of the degrader indicates direct binding.

  • NanoBRET™ Target Engagement Assay: This bioluminescence resonance energy transfer (BRET)-based assay allows for the real-time measurement of target engagement in living cells. It is a highly sensitive and quantitative method to determine the affinity of the degrader for the target protein in its native cellular environment.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

A Treat cells with degrader or vehicle control B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify remaining soluble target protein (e.g., by Western Blot or ELISA) C->D E Plot protein abundance vs. temperature to generate melting curves D->E F Compare melting curves to determine thermal shift E->F

Caption: CETSA® workflow for assessing target engagement.

Quantifying Protein Degradation: Is the Target Protein Being Eliminated?

Demonstrating a reduction in the total cellular levels of the target protein is the cornerstone of assessing degrader activity. It is essential to employ multiple, orthogonal methods to validate the degradation effect and rule out non-specific effects.[10]

  • Western Blotting: This is the most common method for the initial assessment of protein degradation. A dose-response and time-course experiment should be performed to determine the degrader's potency (DC50 - the concentration at which 50% of the protein is degraded) and kinetics (Dmax - the maximal level of degradation).

  • Quantitative Mass Spectrometry-based Proteomics: This powerful technique provides an unbiased and global view of the proteome upon degrader treatment.[11] It can confirm the degradation of the intended target and, crucially, identify any off-target protein degradation, providing a measure of the degrader's selectivity.

  • Flow Cytometry and Immunofluorescence: These methods are particularly useful for assessing the degradation of cell surface or integral membrane proteins.[12] They provide quantitative data on a per-cell basis and can offer spatial information about protein localization within the cell.

Experimental Protocol: Western Blotting for Protein Degradation

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of the degrader or vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a suitable substrate for visualization. Quantify band intensities using densitometry software and normalize to the loading control.

Mechanistic Validation: Is Degradation Proteasome-Dependent?

To confirm that the observed protein loss is due to the intended mechanism of proteasomal degradation, co-treatment experiments with inhibitors of the ubiquitin-proteasome system are essential.

  • Proteasome Inhibitor Co-treatment: Pre-treating cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding the degrader should rescue the degradation of the target protein.

  • E3 Ligase Ligand Competition: If the E3 ligase recruited by the novel moiety is known or hypothesized, co-treatment with a high concentration of a known ligand for that E3 ligase should compete with the degrader and prevent target degradation.

Logical Flowchart: Mechanistic Validation

A Observe protein degradation with novel degrader B Co-treat with proteasome inhibitor (e.g., MG132) A->B H Co-treat with competing E3 ligase ligand (if known) A->H C Is protein degradation rescued? B->C D Yes C->D E No C->E F Degradation is likely proteasome-dependent D->F G Degradation may be due to off-target effects or other pathways E->G I Is protein degradation rescued? H->I J Yes I->J K No I->K L Confirms involvement of the specific E3 ligase J->L M May involve a novel E3 ligase or a different mechanism K->M

Caption: Decision tree for validating the degradation mechanism.

Downstream Functional Consequences: Does Degradation Impact Cell Biology?

The ultimate goal of targeted protein degradation is to elicit a functional cellular response. Assessing the downstream consequences of target protein loss is a critical validation step.

  • Phenotypic Assays: These assays are highly dependent on the function of the target protein. Examples include cell viability assays (e.g., CellTiter-Glo®), proliferation assays, apoptosis assays (e.g., caspase-3/7 activity), or specific reporter gene assays.

  • Target-Specific Functional Readouts: If the target is a kinase, a phospho-specific antibody can be used to assess the phosphorylation of its downstream substrates. If the target is a transcription factor, qPCR or RNA-seq can be used to measure changes in the expression of its target genes.

Comparison with Alternative E3 Ligase Ligands

The performance of a novel degrader should be benchmarked against degraders utilizing well-established E3 ligase ligands. This provides crucial context for its potency, selectivity, and potential advantages.

E3 Ligase LigandRecruited E3 LigaseKey CharacteristicsRepresentative Ligands
This compound To be determined Unknown potency, selectivity, and potential for novel E3 ligase recruitment. N/A
Hydroxyproline-basedVHLHigh affinity, well-characterized, widely used in clinical candidates.[13][14][15]VH032, VH298[3]
Glutarimide-basedCRBNHigh affinity, derived from thalidomide and its analogs, widely used in clinical candidates.[4]Pomalidomide, Lenalidomide
Nutlin-basedMDM2Recruits an E3 ligase often overexpressed in cancers.[3]Nutlin-3a
Bestatin-basedcIAP1Can overcome resistance to other E3 ligase-based degraders.Methylbestatin
Nimbolide-basedRNF114Covalent recruitment of a less-explored E3 ligase.[16]Nimbolide
E7820-basedDCAF15Recruits a member of the DDB1-CUL4 associated factor family.[16]E7820

Conclusion and Future Directions

The systematic in-cell assessment of novel degrader moieties, such as this compound, is a critical endeavor for advancing the field of targeted protein degradation. A rigorous, multi-pronged approach combining target engagement, quantitative protein degradation, mechanistic validation, and functional outcome analysis is essential for validating new chemical matter. By comparing the performance of novel degraders to established alternatives, researchers can identify new tools with potentially improved properties, such as enhanced tissue specificity or the ability to overcome resistance. The framework presented in this guide provides a robust starting point for the comprehensive characterization of the next generation of protein degraders.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Modalities. Cell, 181(1), 102-114. [Link]

  • Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]

  • Galdeano, C., Gadd, M. S., & Ciulli, A. (2014). Structure-based design of a potent and selective von Hippel-Lindau (VHL) E3 ubiquitin ligase inhibitor. Journal of Medicinal Chemistry, 57(21), 8657-8663. [Link]

  • Hughes, S. J., & Ciulli, A. (2017). Molecular glues: the adhesive that binds the E3 ligase and the target. Essays in Biochemistry, 61(5), 505-516. [Link]

  • Maniaci, C., Hughes, S. J., Testa, A., Chen, W., Lamont, D. J., Rocha, S., Al-Awar, R., & Ciulli, A. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase. Nature Communications, 8(1), 830. [Link]

  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) - Past, present and future. Drug Discovery Today: Technologies, 31, 15-27. [Link]

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  • Schneekloth, A. R., Pucheault, M., Tae, H. S., & Crews, C. M. (2008). Targeted intracellular protein degradation induced by a small molecule: A new therapeutic strategy. Bioorganic & Medicinal Chemistry Letters, 18(22), 5904-5908. [Link]

  • Sun, X., Wang, J., & Rao, Y. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4, 64. [Link]

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. [Link]

  • Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. [Link]

  • Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chemical Biology, 10(8), 1770-1777. [Link]

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A Head-to-Head Comparison of Substituted Biphenyl Carboxylic Acid Linkers for Advanced Drug Modalities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The advent of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] The success of these molecules is critically dependent on the chemical linker that connects the protein-of-interest (POI) ligand to the E3 ligase ligand.[2] The biphenyl carboxylic acid scaffold has emerged as a valuable component in linker design, offering a semi-rigid backbone that can be finely tuned through chemical substitution. This guide provides a comprehensive comparison of different substituted biphenyl carboxylic acid linkers, delving into the causal relationships between substitution patterns and their effects on physicochemical properties, pharmacokinetic profiles, and ultimately, degradation efficacy. We will explore the structure-activity relationships (SAR) that govern linker performance and provide detailed experimental protocols for the synthesis and evaluation of these critical components, empowering researchers to rationally design the next generation of targeted protein degraders.

Introduction: The Biphenyl Carboxylic Acid Linker - A Scaffold of Rigid Versatility

In the architecture of a PROTAC, the linker is not a passive spacer but an active contributor to the molecule's overall function.[3] Its primary role is to position the two ligands in a precise orientation to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential step for subsequent ubiquitination and proteasomal degradation of the POI.[4] The biphenyl core is an attractive structural motif for this purpose due to its inherent rigidity, which can reduce the entropic penalty of forming the ternary complex compared to highly flexible alkyl or PEG linkers.[3] This rigidity, however, is not absolute. The degree of rotational freedom around the central carbon-carbon single bond can be modulated by the placement of substituents, allowing for precise control over the linker's three-dimensional conformation.

Furthermore, the synthetic tractability of the biphenyl scaffold, primarily through robust cross-coupling reactions, allows for the systematic introduction of a wide array of functional groups.[5][6] These substituents can be used to optimize critical drug-like properties, including solubility, cell permeability, and metabolic stability, which are significant challenges for PROTACs that often lie "beyond the Rule of 5" chemical space.[7][8][9]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC (Biphenyl Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation caption Figure 1. Mechanism of PROTAC Action.

Figure 1. General mechanism of PROTAC-mediated protein degradation, highlighting the central role of the linker in forming the ternary complex.

Part I: The Impact of Substitution on Physicochemical and Pharmacokinetic Properties

The choice of substituent on the biphenyl ring directly influences the molecule's fundamental properties. Understanding these effects is paramount for rational linker design.

Electronic Effects and Acidity

Substituents alter the electron density of the aromatic rings and, consequently, the acidity (pKa) of the carboxylic acid moiety. This is a critical parameter as the carboxylate group often engages in crucial hydrogen bonding or ionic interactions with the target protein or E3 ligase.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂), cyano (-CN), or halogens (-F, -Cl) pull electron density away from the carboxylic acid, stabilizing the carboxylate anion and thus decreasing the pKa (making it more acidic).

  • Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or alkyl (-CH₃) groups push electron density towards the carboxylic acid, destabilizing the carboxylate anion and increasing the pKa (making it less acidic).

The transmission of these electronic effects has been confirmed through measurements of ionization constants for various 3'- and 4'-substituted biphenyl-4-carboxylic acids.[10] While the effects are diminished compared to analogous benzene systems, they remain significant for modulating binding interactions.[10]

Substituent (at 4'-position)TypeExpected Effect on pKa of 4-Carboxylic Acid
-OCH₃Strong EDGIncrease (Less Acidic)
-CH₃Weak EDGSlight Increase
-HNeutralBaseline
-FWeak EWGSlight Decrease
-ClWeak EWGDecrease
-CNStrong EWGSignificant Decrease
-NO₂Strong EWGSignificant Decrease (More Acidic)
Table 1. Predicted effects of common substituents on the acidity of biphenyl-4-carboxylic acid.
Conformational and Stereoelectronic Effects

Substituents, particularly at the ortho positions (2, 2', 6, 6'), exert significant steric hindrance that restricts the rotation around the C-C bond connecting the two phenyl rings.

  • Ortho-Substitution: Even a small methyl group at an ortho-position can force the rings into a non-planar (twisted) conformation. This can be strategically employed to lock the linker into a specific three-dimensional shape, which may be more favorable for binding and ternary complex formation. This pre-organization can enhance potency.

  • Meta- and Para-Substitution: These substitutions have a minimal steric impact on the dihedral angle, preserving the linker's ability to rotate more freely. This flexibility can be advantageous, allowing the PROTAC to adapt to the surfaces of the POI and E3 ligase, a "conformational sampling" approach to finding the optimal binding mode.

Dihedral_Angle cluster_0 Unsubstituted Biphenyl cluster_1 Ortho-Substituted Biphenyl a Unsubstituted biphenyl allows for a wider range of dihedral angles (θ), representing conformational flexibility. img_a img_a b Bulky ortho-substituents (R) create steric hindrance, forcing a larger, more fixed dihedral angle (θ), increasing linker rigidity. img_b img_b caption Figure 2. Effect of Ortho-Substitution on Dihedral Angle.

Figure 2. Steric effect of ortho-substituents on the conformational freedom of the biphenyl core.
Solubility and Permeability

PROTACs are notoriously large, often violating traditional guidelines for oral bioavailability. Linker design is therefore a key strategy to improve their drug-like properties. The biphenyl core is lipophilic, and strategic substitution is required to balance this with the need for adequate aqueous solubility and cell permeability.

Studies have shown that the ability of a PROTAC to adopt folded conformations in solution, thereby minimizing its solvent-accessible polar surface area (PSA), correlates with improved cell permeability.[7][9] The flexibility and chemical nature of the linker are essential for allowing the PROTAC to adopt these folded states, which can be stabilized by intramolecular hydrogen bonds (IMHBs).[7][9]

  • Hydrophilic Substituents: Incorporating polar groups or short polyethylene glycol (PEG) chains can improve aqueous solubility.[11]

  • Fluorine Substitution: The strategic placement of fluorine atoms is a common medicinal chemistry tactic. A single fluorine substitution can sometimes lead to a significant improvement in potency by altering local electronic properties and forming favorable interactions in a binding pocket.[12]

  • Heterocyclic Groups: Replacing a phenyl ring with a heterocycle (e.g., pyridine) or substituting the cyclohexyl group with a tetrahydropyranyl (THP) ring has been shown to improve permeability and other physicochemical properties.

Part II: Structure-Activity Relationship (SAR) in Action

The ultimate test of a linker is its performance in a biological system. SAR studies systematically modify the linker to correlate structural changes with degradation activity. A study on STAT3 inhibitors provides an excellent example of linker optimization.[12]

In one study, researchers started with a lead compound and systematically introduced substitutions on an aromatic ring within the linker.[12] Their findings demonstrated that:

  • Methyl substitutions significantly reduced the ability to disrupt STAT3 DNA-binding activity.[12]

  • Chlorine substitutions at the ortho- or meta-position also decreased in vitro activity.[12]

  • Notably, a single fluorine substitution at the 3-position led to a 2-fold improvement in potency against STAT3 activity in vitro (IC₅₀ of 1.8 μM vs. 4.4 μM for the parent compound).[12]

This highlights the exquisite sensitivity of PROTAC efficacy to subtle changes in linker structure. The improved potency of the fluoro-substituted analogue could be due to a combination of factors, including more favorable protein-ligand interactions within the ternary complex, altered conformational preference of the linker, or improved cell permeability.

Linker ModificationSubstituentIn Vitro Activity (IC₅₀ vs STAT3)Reference
Parent CompoundH4.4 µM[12]
Methyl Analogue3-CH₃Reduced Activity[12]
Chloro Analogue3-Cl8.6 - 14.4 µM[12]
Fluoro Analogue 3-F 1.8 µM [12]
Pro-based AnalogueProline linker2.4 µM[12]
Table 2. Comparative in vitro activity of STAT3 inhibitors with different linker substitutions. Data synthesized from Zhang et al. (2018).[12]

Part III: Experimental Protocols for Synthesis and Evaluation

A robust and reproducible experimental workflow is essential for comparing different linkers.

Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for constructing the biphenyl scaffold.[5][6] It involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium(0) complex.

Objective: To synthesize a 4'-substituted biphenyl-4-carboxylic acid.

Materials:

  • Methyl 4-bromobenzoate

  • Substituted phenylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (1M HCl)

Step-by-Step Procedure:

  • Coupling Reaction Setup: To a round-bottom flask, add methyl 4-bromobenzoate (1.0 eq), the desired substituted phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition & Reflux: Add the degassed dioxane/water solvent mixture. Heat the reaction mixture to reflux (approx. 90-100 °C) and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude biphenyl methyl ester product by column chromatography on silica gel.

  • Saponification (Ester Hydrolysis): Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (2.0-3.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).

  • Acidification and Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. The biphenyl carboxylic acid product will precipitate.

  • Final Product Collection: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final substituted biphenyl carboxylic acid linker.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (R-X) ArX->OxAdd ArBOH2 Arylboronic Acid (R'-B(OH)₂) + Base Transmetal Transmetalation ArBOH2->Transmetal Intermediate1 R-Pd(II)-X      L₂ OxAdd->Intermediate1 Intermediate2 R-Pd(II)-R'      L₂ Transmetal->Intermediate2 RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Product (R-R') RedElim->Product Intermediate1->Transmetal Intermediate2->RedElim caption Figure 3. Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Figure 3. A simplified representation of the catalytic cycle for the Suzuki-Miyaura reaction, a key method for synthesizing biphenyl linkers.
Protocol: Evaluation of PROTAC Efficacy

Once the PROTAC is synthesized using the new linker, its biological activity must be assessed.

Objective: To determine the degradation potency (DC₅₀) and maximum degradation (Dₘₐₓ) of a novel PROTAC.

Materials:

  • Cancer cell line expressing the protein of interest (e.g., MCF-7 for STAT3).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • PROTAC stock solution in DMSO.

  • DMSO (vehicle control).

  • 96-well cell culture plates.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Western blot apparatus and imaging system.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Aspirate the old medium from the cells and add the PROTAC solutions (and a DMSO vehicle control). Incubate for a set period (e.g., 18-24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add lysis buffer to each well, incubate on ice for 15 minutes, and then collect the cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with the primary antibody for the POI overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane thoroughly. Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Re-probe the same membrane for the loading control. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control for each sample. Plot the normalized protein levels against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation occurs) and Dₘₐₓ (maximum degradation achieved).

PROTAC_Evaluation_Workflow cluster_cell_culture Cell-Based Assays cluster_western_blot Biochemical Analysis cluster_data_analysis Data Analysis start Synthesized PROTAC (with Biphenyl Linker) seed_cells 1. Seed Cells in 96-well Plate start->seed_cells treat_cells 2. Treat with Serial Dilutions of PROTAC seed_cells->treat_cells lyse_cells 3. Cell Lysis and Protein Quantification treat_cells->lyse_cells sds_page 4. SDS-PAGE Separation lyse_cells->sds_page transfer 5. Transfer to PVDF Membrane sds_page->transfer immunoblot 6. Immunoblotting (Primary & Secondary Abs) transfer->immunoblot detect 7. Chemiluminescent Detection immunoblot->detect quantify 8. Quantify Band Intensity (Normalize to Loading Control) detect->quantify plot 9. Plot Dose-Response Curve quantify->plot results Determine DC₅₀ & Dₘₐₓ plot->results caption Figure 4. Experimental Workflow for Evaluating PROTAC Efficacy.

Figure 4. A step-by-step workflow for the biological evaluation of a newly synthesized PROTAC, from cell treatment to data analysis.

Conclusion and Future Outlook

The substituted biphenyl carboxylic acid linker is a powerful and versatile tool in the design of targeted protein degraders. The choice of substituent is not a trivial matter; it is a critical design element that profoundly impacts every aspect of the molecule's performance, from its fundamental physicochemical properties to its ultimate biological efficacy. By carefully considering the electronic, steric, and conformational effects of different substituents, researchers can rationally engineer linkers that optimize solubility, permeability, and the geometry of the ternary complex. As demonstrated by SAR studies, even minor structural modifications, such as the addition of a single fluorine atom, can lead to dramatic improvements in potency.[12]

The future of linker design will likely involve the exploration of more complex substitution patterns and the incorporation of novel chemical moieties to gain even finer control over molecular properties. The continued development of robust synthetic methodologies and high-throughput screening platforms will accelerate the optimization process, paving the way for a new generation of highly potent and selective therapeutics. The principles outlined in this guide provide a foundational framework for any researcher, scientist, or drug development professional seeking to harness the power of the biphenyl scaffold in modern drug discovery.

References

  • Influence of the Monodentate Coordination of Biphenyl Carboxylic Acid Isomers on the Luminescent Properties of Mononuclear Europium Complexes. MDPI. [Link]

  • The effects of 3′- and 4′-substituents on the ionisation constants of biphenyl-4-carboxylic acid and 4-aminobiphenyl. Journal of the Chemical Society C: Organic. [Link]

  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic. [Link]

  • Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Publishing. [Link]

  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Semantic Scholar. [Link]

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. [Link]

  • Linker Variation and Structure-Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PubMed. [Link]

  • Building blocks and linkers for PROTAC synthesis. Pharmaceutical Business Review. [Link]

  • Carboxylic Acid Linkers - Solid Phase Synthesis. Combinatorial Chemistry Review. [Link]

  • Applications of Covalent Chemistry in Targeted Protein Degradation. PubMed Central. [Link]

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry. [Link]

  • Targeted Protein Degraders. NJ Bio, Inc.. [Link]

  • Bivalent Ligands for Protein Degradation in Drug Discovery. ResearchGate. [Link]

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  • Comparison of each drug-linkers. ResearchGate. [Link]

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. National Institutes of Health. [Link]

  • The Analysis of Key Factors Related to ADCs Structural Design. Frontiers in Pharmacology. [Link]

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validating the selectivity of PROTACs derived from 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Validating the selectivity of a novel PROTAC derived from a scaffold like this compound is a rigorous, multi-step process. It requires a logical progression from confirming the fundamental mechanism of action to unbiased, proteome-wide analysis and subsequent orthogonal validation. By integrating biochemical assays, quantitative Western blotting, and deep proteomics, researchers can build a comprehensive and trustworthy selectivity profile. This meticulous approach is paramount to identifying PROTAC candidates with the highest potential for therapeutic success, ensuring that the remarkable power of targeted protein degradation is harnessed with precision and safety. [23]

References

  • Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. Google Scholar.
  • Comparative Analysis of Off-Target Effects in PROTACs: A Guide for Researchers. Benchchem.
  • Advancing target valid
  • Ternary Complex Form
  • Current strategies for the design of PROTAC linkers: a critical review. RSC Publishing.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
  • Advancing target validation with PROTAC technology. Taylor & Francis Online.
  • Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Selleck Chemicals.
  • Methods to accelerate PROTAC drug discovery.
  • PROTAC Ternary Complex Form
  • Proteolysis-targeting chimeras with reduced off-targets.
  • Protein Degrader Proteomics for PROTACs and Molecular Glues. Sapient Bio.
  • Design Principles of PROTAC Delivery Systems. BOC Sciences.
  • Degrader Design and Synthesis | PROTAC Service. Mtoz Biolabs.
  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras.
  • PROTAC Ternary Complex Assay Services. BOC Sciences.
  • PROTAC Drug Off-Target Protein Assessment Service. Mtoz Biolabs.
  • Advancing target validation with PROTAC technology. The Hebrew University of Jerusalem.
  • How Discovery Proteomics Informs PROTAC Mechanisms. Panome Bio.
  • Target Identification and Selectivity Analysis of Targeted Protein Degraders.
  • A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing.
  • Target Exploration and Valid
  • Application of PROTACs in Target Identification and Target Validation.
  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing.
  • Applications of proteomics in cancer – assessing the potential of PROTACs. Nautilus.
  • 1215206-69-1|this compound. BLDpharm.
  • This compound B180235 from Aladdin Scientific Corpor
  • This compound, min 95%, 1 gram. VWR.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • CAS 1215206-31-7 2'-Bromo-3'-methylbiphenyl-3-carboxylic acid. BOC Sciences.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid (CAS No. 1215206-69-1). As a brominated aromatic carboxylic acid, this compound requires specific handling and disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Core Principle: Waste Characterization

Proper disposal begins with accurate chemical characterization. The structure of this compound dictates its classification as halogenated organic hazardous waste .[1]

  • "Bromo" group: The presence of a bromine atom places it in the halogenated category. Halogenated waste streams are typically incinerated at high temperatures and are more costly to dispose of than non-halogenated waste.[1][2] Segregation is therefore economically and environmentally crucial.

  • "Carboxylic acid" group: This functional group imparts acidic properties, necessitating segregation from bases to prevent violent reactions.

  • "Biphenyl" structure: Biphenyl compounds can be persistent in the environment and may exhibit toxicity.

Due to its classification, this compound must be managed in accordance with federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from "cradle-to-grave".[3][4]

Hazard Assessment and Personal Protective Equipment (PPE)

While a specific, comprehensive toxicological profile for this exact compound is not widely available, data from structurally similar chemicals and general principles of handling halogenated aromatics necessitate a cautious approach.[5][6] The potential for carcinogenicity should be considered, and handling procedures should align with guidelines for "Particularly Hazardous Chemicals".[7][8][9]

Hazard CategoryPotential Effects & RationaleRecommended PPE & Handling Precautions
Acute Toxicity / Irritation Analogous biphenyl carboxylic acids are known to cause serious skin and eye irritation.[10][11] Inhalation of dust or aerosols may cause respiratory tract irritation.Primary Engineering Control: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[12] PPE: Wear chemical-resistant nitrile gloves, a lab coat, and chemical safety goggles with side shields.[5][11]
Chronic Toxicity / Carcinogenicity Many halogenated aromatic compounds and some biphenyls are classified as potential or known carcinogens.[9][13] OSHA provides stringent guidelines for handling such substances.[14]Follow all institutional procedures for working with Particularly Hazardous Substances. This includes designating a specific work area and implementing strict decontamination protocols.[7][8]
Chemical Reactivity As a carboxylic acid, it can react exothermically with bases. It may also be incompatible with strong oxidizing agents.[15]Do not mix with alkaline waste streams or strong oxidizing agents.[1][2] Store away from incompatible materials.[16]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is non-negotiable. The following procedure ensures safety and compliance from the point of generation to final disposal.

Step 1: Segregation at the Source

Immediately upon generation, designate the waste as "Halogenated Organic Waste."

  • Action: Use a dedicated, clearly marked waste container.[12]

  • Causality: Never mix halogenated waste with non-halogenated organic solvents or aqueous waste.[1][2] Co-mingling complicates the disposal process, significantly increases costs, and can create dangerous chemical incompatibilities.[2]

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and exposure.

  • Action: Select a container made of a material compatible with the chemical (e.g., borosilicate glass or high-density polyethylene for solids). The container must have a secure, threaded cap that can be tightly sealed.[12][16]

  • Causality: A sealed container prevents the release of vapors and protects against spills.[16] The container must remain closed at all times except when waste is being actively added.[2][16]

Step 3: Accurate and Compliant Labeling

Proper labeling is a key requirement of the EPA and OSHA.[12][16]

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[12] The label must include:

    • The words "Hazardous Waste" .[2]

    • The full, unabbreviated chemical name: "this compound" .[16]

    • A clear indication of the hazards (e.g., "Irritant," "Halogenated").[12]

    • The name of the principal investigator and the accumulation start date.

  • Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and associated dangers, and it is essential for legal transport and disposal.[17]

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated laboratory area pending pickup.

  • Action: Store the sealed and labeled container in a designated SAA. This area should be under the control of the generator and located at or near the point of generation.[12] The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Causality: Secondary containment is a critical safety measure to prevent the spread of contamination in the event of a primary container failure. Storing in a designated SAA ensures compliance with accumulation time limits set by the EPA.[17]

Step 5: Arranging for Final Disposal

Hazardous waste must be handled by trained professionals.

  • Action: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[5] Provide them with a complete and accurate description of the waste.

  • Causality: Final disposal of halogenated organic waste is typically achieved through high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][18] This process is highly regulated by the EPA to ensure the complete destruction of the hazardous components.[19][20] Never dispose of this chemical down the drain or in the regular trash. [2][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Waste Generated characterize Characterize Waste (Halogenated Organic Acid) start->characterize ppe Don Appropriate PPE (Fume Hood, Gloves, Goggles) characterize->ppe segregate Segregate into a Compatible Container ppe->segregate label_container Affix 'Hazardous Waste' Label with Full Chemical Name segregate->label_container store Store Sealed Container in SAA with Secondary Containment label_container->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end Proper Disposal via Incineration contact_ehs->end

Caption: Disposal workflow for this compound.

Emergency Procedures

Spill:

  • Evacuate the immediate area if the spill is large or if you are unsure how to proceed.

  • For small spills, wear appropriate PPE and cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled container for disposal as hazardous waste.[12][16]

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10]

  • Inhalation: Move the affected person to fresh air.[11]

  • In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) or chemical name to the medical personnel.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
  • National Institutes of Health. (n.d.). Guidelines for the laboratory use of chemical carcinogens.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). U.S. Department of Labor.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. EPA.gov.
  • Environmental Health and Safety, University of California, Berkeley. (n.d.). Safe Handling of Chemicals.
  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview. U.S. Department of Labor.
  • Temple University. (2021, October). Chemical Waste Guideline: Halogenated Solvents.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. EPA.gov.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? YouTube.
  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. U.S. Department of Labor.
  • Fisher Scientific. (2025, December 18).
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  • ChemicalBook. (n.d.). 2-BroMo-6-Methylbiphenyl-3-carboxylic acid | 1215206-69-1.
  • BLDpharm. (n.d.). 1215206-69-1|this compound.
  • Aladdin Scientific Corporation. (n.d.). This compound B180235. Labcompare.com.
  • National Center for Biotechnology Information. (n.d.). 2',6'-Dimethylbiphenyl-3-carboxylic acid. PubChem.
  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde.
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  • Chem-Supply. (n.d.). 2-Naphthalenecarboxylic acid, 6-bromo-, methyl ester SDS.
  • ECHEMI. (n.d.). 2-BroMo-2'-Methylbiphenyl SDS.
  • Arctom. (n.d.). CAS NO. 1215206-69-1 | this compound.
  • University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Environmental Health & Safety.
  • BLDpharm. (n.d.). 1215206-64-6|2'-Bromo-4'-methylbiphenyl-3-carboxylic acid.
  • AK Scientific, Inc. (n.d.).
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Personal protective equipment for handling 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2'-Bromo-6'-methylbiphenyl-3-carboxylic Acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. The compound this compound, a substituted biphenyl carboxylic acid, presents unique handling requirements due to its chemical structure. This guide provides essential, immediate safety and logistical information, from operational protocols to disposal plans, ensuring that researchers can manage this compound with the highest degree of safety and scientific integrity.

Hazard Assessment and Inferred Risks

Based on the analysis of related chemical structures, this compound should be handled as a substance with the potential for the following hazards:

  • Acute Toxicity (Oral): Similar compounds are often harmful if swallowed.

  • Skin Irritation: Aromatic carboxylic acids and organobromine compounds can cause skin irritation upon contact[1].

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation[1].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[1].

Given these potential risks, a cautious approach is mandated. All handling should occur with the assumption that these hazards are present, pending specific toxicological data.

Chemical and Physical Properties
PropertyValueSource
CAS Number 1215206-69-1[2][3]
Molecular Formula C14H11BrO2[2][4]
Molecular Weight 291.14 g/mol [2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required.

Protection LevelRecommended PPERationale
Level D (Minimum) Standard laboratory attire (long pants, closed-toe shoes), safety glasses with side shields, nitrile gloves.To be used only for minimal handling of small quantities in a well-ventilated area.
Level C (Recommended) Chemical splash goggles, face shield, chemically resistant gloves (e.g., nitrile or neoprene), lab coat, and potentially a respirator if dust or aerosols are generated.Provides a higher level of protection against splashes and airborne particles.[5][6]
Level B (High Hazard) Required when there is a high risk of inhalation exposure. Includes a self-contained breathing apparatus (SCBA) or a supplied-air respirator, along with chemical-resistant clothing.This level of protection is necessary for large spills or in poorly ventilated areas.[5][6]

For routine laboratory operations involving milligram to gram quantities, Level C protection is the recommended standard .

Glove Selection and Use

Due to the potential for skin irritation, proper glove selection and technique are crucial.

  • Material: Nitrile or neoprene gloves are recommended for handling this compound.

  • Technique: Double gloving is advised, especially when transferring the material. The outer glove can be removed and disposed of immediately if contamination is suspected.[7]

  • Inspection: Always inspect gloves for tears or punctures before use.

  • Disposal: Used gloves should be disposed of as hazardous waste.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize exposure and ensure the integrity of your research.

Workflow for Safe Handling

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Detailed Protocol:
  • Preparation:

    • Don the appropriate PPE as outlined in the Level C protection standard.

    • Ensure a chemical fume hood is operational and readily accessible.

    • Have spill cleanup materials (absorbent pads, waste bags) available.

  • Handling:

    • Weighing: Conduct all weighing operations within the fume hood to contain any dust.

    • Transfer: Use a spatula for solid transfers. If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Reactions: Whenever possible, perform reactions in a closed system to prevent the release of vapors or aerosols.

  • Cleanup:

    • Decontamination: Thoroughly clean all glassware and work surfaces with an appropriate solvent.

    • PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its waste is a critical final step. As a brominated organic compound, it is classified as hazardous waste.

  • Solid Waste: All solid waste, including contaminated gloves, absorbent materials, and empty containers, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.

  • Disposal Methods: The primary methods for disposing of brominated waste are:

    • Incineration: High-temperature incineration at a licensed hazardous waste facility is the preferred method.[8]

    • Neutralization: In some cases, bromine can be neutralized with reducing agents like sodium bisulfite or sodium thiosulfate, but this should only be performed by trained personnel.[8]

Always adhere to your institution's specific hazardous waste disposal procedures and local regulations.

References

  • General procedures for the purification of Carboxylic acids - Chempedia. LookChem. Available at: [Link]

  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025). Available at: [Link]

  • CAS NO. 1215206-69-1 | this compound | Catalog AAB-AA00154J - Arctom. Available at: [Link]

  • This compound B180235 from Aladdin Scientific Corporation. Labcompare. Available at: [Link]

  • Aromatic carboxylic acid preparation and reaction | PDF. Scribd. Available at: [Link]

  • Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed. (2017). National Center for Biotechnology Information. Available at: [Link]

  • Personal Protective Equipment | US EPA. (2025). United States Environmental Protection Agency. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (2023). U.S. Department of Health & Human Services. Available at: [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Dartmouth College. Available at: [Link]

  • Process for the purification of aromatic carboxylic acids - Google Patents. (2004).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009). Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention. Available at: [Link]

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.